molecular formula C16H13F6NO2 B15616835 IAA65

IAA65

Cat. No.: B15616835
M. Wt: 365.27 g/mol
InChI Key: FQYYLUWOYDBKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IAA65 is a useful research compound. Its molecular formula is C16H13F6NO2 and its molecular weight is 365.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13F6NO2

Molecular Weight

365.27 g/mol

IUPAC Name

N-(5-methyl-3-oxocyclohexen-1-yl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C16H13F6NO2/c1-8-2-12(7-13(24)3-8)23-14(25)9-4-10(15(17,18)19)6-11(5-9)16(20,21)22/h4-8H,2-3H2,1H3,(H,23,25)

InChI Key

FQYYLUWOYDBKPV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of IAA65: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

IAA65 is a novel small molecule identified as a potent inhibitor of T-type calcium channels. With a half-maximal inhibitory concentration (IC50) in the micromolar range, this compound presents a promising avenue for research in neurological disorders, particularly epilepsy. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on T-type calcium channel subunits, relevant signaling pathways, and the experimental protocols used for its characterization. All data is presented in a structured format to facilitate analysis and comparison.

Core Mechanism of Action: T-Type Calcium Channel Inhibition

This compound exerts its primary effect through the potent inhibition of T-type calcium channels. These channels are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and are implicated in the pathophysiology of epilepsy.[1][2][3] The inhibitory action of this compound has been quantified, demonstrating its potential as a modulator of calcium influx in neuronal cells.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been determined using electrophysiological techniques. The key quantitative data are summarized in the table below.

ParameterValueCell LineExperimental ConditionReference
IC50 18.9 µM-T-type calcium channel inhibition[4]
Current Density Reduction SignificantDifferentiated ND7/23 cells50 µM this compound[4]

Differential Effects on T-Type Calcium Channel Subunits

This compound demonstrates a differential mechanism of action on the Cav3.2 and Cav3.3 subunits of T-type calcium channels. This specificity is crucial for understanding its potential therapeutic profile and side effects.

  • Cav3.2 Subunit: this compound alters the steady-state inactivation of Cav3.2 channels. This leads to a significant increase in the time it takes for the channels to recover from inactivation.[5][6][7]

  • Cav3.3 Subunit: In contrast, this compound modifies the gating mechanism of Cav3.3 channels by reducing the activation and inactivation time constants of the calcium currents.[5][6][7]

These distinct effects on different subunits suggest that this compound can be a valuable tool for dissecting the specific roles of Cav3.2 and Cav3.3 in neuronal function and disease.

Signaling Pathways

The inhibition of T-type calcium channels by this compound is expected to modulate downstream signaling pathways implicated in neuronal excitability and survival. While the direct effects of this compound on these pathways are still under investigation, the known roles of T-type calcium channels provide a strong basis for hypothesized downstream consequences.

Thalamocortical Circuitry in Epilepsy

T-type calcium channels, particularly in the thalamus, are critical for generating the oscillatory burst firing patterns that characterize absence seizures.[2][3] By inhibiting these channels, this compound can potentially disrupt these pathological rhythms.

T_type_calcium_channel_in_epilepsy cluster_thalamus Thalamic Neuron cluster_cortex Cortical Neuron ThalamicNeuron Thalamic Neuron T_type T-type Ca²⁺ Channel (Cav3.1, Cav3.2, Cav3.3) Ca_influx Ca²⁺ Influx T_type->Ca_influx CorticalNeuron Cortical Neuron This compound This compound This compound->T_type Inhibition BurstFiring Neuronal Burst Firing Ca_influx->BurstFiring Hypersynchronization Thalamocortical Hypersynchronization BurstFiring->Hypersynchronization Seizure Absence Seizure Hypersynchronization->Seizure

Figure 1: Simplified signaling pathway of T-type calcium channel inhibition by this compound in the context of epilepsy.
Cellular Survival Pathways

Recent research has implicated T-type calcium channels in cell survival and apoptosis through modulation of signaling pathways such as the mTORC2/Akt and p38-MAPK pathways. Inhibition of these channels has been shown to promote apoptosis in certain cancer cells.[8][9] The potential for this compound to engage these pathways in neuronal cells warrants further investigation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific and detailed experimental methodologies. The primary technique used is whole-cell patch-clamp electrophysiology.

Cell Culture and Differentiation
  • Cell Line: ND7/23 cells, a dorsal root ganglion-neuroblastoma hybrid cell line, are used as they express T-type calcium channels.[10][11]

  • Culture Medium: Standard cell culture medium appropriate for ND7/23 cells.

  • Differentiation: To enhance the expression of T-type calcium channels, ND7/23 cells are differentiated prior to electrophysiological recordings.[4][11]

Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel activity in a single cell.

  • Objective: To measure the T-type calcium currents in differentiated ND7/23 cells in the presence and absence of this compound.

  • Procedure:

    • Differentiated ND7/23 cells are plated on coverslips.

    • A glass micropipette with a very fine tip, filled with an internal solution, is brought into contact with the cell membrane.

    • A high-resistance seal is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by applying gentle suction, establishing a "whole-cell" configuration.

    • The membrane potential is clamped at a holding potential (e.g., -90 mV) to keep the T-type calcium channels in a closed state.

    • Voltage steps are applied to depolarize the membrane and elicit T-type calcium currents.

    • This compound is applied to the bath solution, and the effect on the T-type calcium currents is recorded.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as current density, activation and inactivation kinetics, and steady-state inactivation.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Culture ND7/23 Cells B Differentiate Cells A->B C Prepare for Patch-Clamp B->C D Establish Whole-Cell Configuration C->D E Record Baseline T-type Currents D->E F Apply this compound E->F G Record T-type Currents with this compound F->G H Analyze Current Density G->H I Analyze Gating Kinetics G->I J Determine IC50 G->J

Figure 2: General experimental workflow for characterizing the effect of this compound on T-type calcium channels.

Conclusion and Future Directions

This compound is a potent T-type calcium channel inhibitor with a distinct mechanism of action on different channel subunits. Its potential for development as a therapeutic agent for epilepsy and other neurological disorders is significant. Future research should focus on:

  • Elucidating the precise binding site of this compound on the T-type calcium channel subunits.

  • Investigating the downstream signaling effects of this compound in neuronal models.

  • Conducting in vivo studies to assess the efficacy and safety of this compound in animal models of epilepsy.

  • Exploring the structure-activity relationship of this compound analogs to develop more potent and selective inhibitors.

This technical guide provides a foundational understanding of the mechanism of action of this compound, intended to support and guide further research and development efforts in this promising area.

References

Part 1: GAD65 and Insulin Autoantibodies (IAA) in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the query "IAA65" suggests a likely typographical error, conflating two distinct, yet related, subjects in the field of diabetes research: Insulin (B600854) Autoantibodies (IAA) and Glutamic Acid Decarboxylase 65 (GAD65) . Both are critical biomarkers in the diagnosis and prediction of Type 1 Diabetes. This guide will proceed by addressing these two key components as the probable focus of the user's interest.

A separate, isolated reference to a small molecule designated "this compound" has been identified from a commercial supplier. However, a comprehensive search of peer-reviewed scientific literature did not yield information regarding its discovery, synthesis, or biological function. Therefore, this guide will primarily focus on the extensive research surrounding IAA and GAD65.

Discovery and Significance

Glutamic acid decarboxylase 65 (GAD65) and Insulin Autoantibodies (IAA) are key autoantigens and autoantibodies, respectively, implicated in the autoimmune pathogenesis of Type 1 Diabetes (T1DM). T1DM is characterized by the immune-mediated destruction of insulin-producing pancreatic β-cells.[1] The presence of autoantibodies against β-cell proteins is a hallmark of this process.

  • GAD65: GAD65 is an enzyme found within pancreatic β-cells. The discovery that autoantibodies target this enzyme was a significant breakthrough in understanding T1DM as an autoimmune disease. GAD65 autoantibodies (GADA) are among the most prevalent markers, found in a significant number of individuals who will develop or have recently been diagnosed with T1DM.[1]

  • Insulin Autoantibodies (IAA): IAA are autoantibodies that target the body's own insulin. They are often the first autoantibodies to appear in young children who later develop T1DM. Their presence indicates an active autoimmune response against β-cells.[1]

Together with other autoantibodies like those against tyrosine phosphatase-related islet antigen 2 (IA-2) and zinc transporter 8 (ZnT8), GADA and IAA form a panel of biomarkers used for risk stratification and diagnosis of T1DM.[1][2]

Quantitative Data

The diagnostic utility of GAD65 and IAA autoantibodies is assessed by their prevalence in T1DM patients. The following table summarizes representative data on the prevalence of these autoantibodies.

BiomarkerPrevalence in New-Onset T1DMAssociated Genetic Risk MarkersAge-Related Differences
GAD65 Autoantibodies (GADA) High, particularly in adults.Associated with HLA-DQA10301-DQB10302 in the 20-39 year age group.[3]More prevalent in adult-onset T1DM.[3]
Insulin Autoantibodies (IAA) High, especially in young children.Associated with INS gene markers.[3]More prevalent in childhood-onset T1DM.
IA-2 Autoantibodies (IA-2A) Significant prevalence in T1DM patients.Associated with HLA-DQ and INS genetic markers.[3]
Zinc Transporter 8 Autoantibodies (ZnT8A) Significant prevalence in T1DM patients.-

Data compiled from multiple sources indicating general trends in T1DM patient populations.[1][3]

Experimental Protocols

The detection and quantification of GAD65 and IAA autoantibodies are crucial for clinical diagnosis and research. The most common methods are radiobinding assays and enzyme-linked immunosorbent assays (ELISA).

1. Radiobinding Assay (RBA) for GAD65 and IA-2 Autoantibodies

This method is a gold standard for the detection of these autoantibodies.

  • Principle: In-vitro transcribed and translated, radiolabeled (e.g., with ³⁵S-methionine) recombinant human GAD65 or IA-2 is incubated with patient serum. If autoantibodies are present, they will bind to the radiolabeled antigen. The antigen-antibody complexes are then precipitated using Protein A Sepharose. The radioactivity in the pellet is measured in a scintillation counter and is proportional to the concentration of autoantibodies.

  • Abbreviated Protocol:

    • Antigen Preparation: Synthesize ³⁵S-labeled recombinant human GAD65 and IA-2 antigens using a coupled in-vitro transcription/translation system.

    • Incubation: Incubate a standardized amount of radiolabeled antigen with a specific volume of patient serum overnight at 4°C.

    • Immunoprecipitation: Add Protein A Sepharose beads to the mixture and incubate to capture the antigen-antibody complexes.

    • Washing: Wash the beads multiple times to remove unbound antigen.

    • Counting: Measure the radioactivity of the pellet using a liquid scintillation counter.

    • Quantification: Compare the counts to a standard curve generated with known concentrations of a positive control antibody.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for GAD65 and IAA

ELISA is another widely used method, particularly in clinical laboratories.

  • Principle: Recombinant GAD65 or insulin is coated onto the wells of a microtiter plate. Patient serum is added, and if autoantibodies are present, they will bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of autoantibody present.

  • Abbreviated Protocol:

    • Coating: Coat microtiter plate wells with recombinant human GAD65 or insulin and block non-specific binding sites.

    • Sample Incubation: Add diluted patient serum to the wells and incubate.

    • Washing: Wash the wells to remove unbound antibodies.

    • Secondary Antibody Incubation: Add an enzyme-conjugated anti-human IgG antibody and incubate.

    • Washing: Wash the wells to remove the unbound secondary antibody.

    • Substrate Addition: Add the enzyme substrate and incubate for color development.

    • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Analysis: Calculate the autoantibody concentration based on a standard curve.

Signaling Pathways and Experimental Workflows

Role of GAD65 and IAA in T1DM Pathogenesis

The following diagram illustrates the central role of GAD65 and IAA in the autoimmune destruction of pancreatic β-cells.

T1DM_Pathogenesis cluster_pancreas Pancreatic Islet cluster_immune Immune System BetaCell Pancreatic β-Cell GAD65 GAD65 Insulin Insulin APC Antigen Presenting Cell (APC) BetaCell->APC Uptake of β-cell antigens (GAD65, Insulin) T_helper Helper T-Cell APC->T_helper Antigen Presentation B_cell B-Cell T_helper->B_cell Activation CTL Cytotoxic T-Lymphocyte (CTL) T_helper->CTL Activation GADA GAD65 Autoantibodies (GADA) B_cell->GADA Produces IAA Insulin Autoantibodies (IAA) B_cell->IAA Produces CTL->BetaCell Direct Killing GADA->BetaCell Marks for Destruction IAA->BetaCell Marks for Destruction

Autoimmune destruction of pancreatic β-cells in T1DM.

Workflow for Autoantibody Detection

The following diagram outlines a typical experimental workflow for the detection of T1DM-related autoantibodies.

Autoantibody_Detection_Workflow PatientSample Patient Blood Sample SerumPrep Serum Preparation PatientSample->SerumPrep Assay Autoantibody Assay (RBA or ELISA) SerumPrep->Assay DataAnalysis Data Analysis and Quantification Assay->DataAnalysis Result Result: Positive or Negative for Autoantibodies DataAnalysis->Result

General workflow for T1DM autoantibody testing.

Part 2: "this compound" as a Small Molecule

A single commercial listing describes "this compound" as a potent inhibitor of T-type calcium channels with the molecular formula C₁₆H₁₃F₆NO₂ and CAS number 2987139-96-6.[4] The product description suggests potential for use in epilepsy research and provides an IC₅₀ value of 18.9 μM.[4]

However, an extensive search of the scientific literature did not reveal any peer-reviewed publications on the discovery, synthesis, mechanism of action, or experimental validation of this compound. The absence of such data makes it impossible to provide an in-depth technical guide on this molecule. Researchers interested in this compound should exercise caution and seek further validation from the supplier.

Conclusion

While the query "this compound" is ambiguous, the overwhelming evidence points to an interest in the well-established roles of Insulin Autoantibodies (IAA) and GAD65 in the pathogenesis and diagnosis of Type 1 Diabetes. These biomarkers are fundamental to our understanding of the autoimmune processes that lead to the destruction of insulin-producing cells. The experimental protocols for their detection are robust and widely used in both clinical and research settings. In contrast, the identity and scientific basis of "this compound" as a distinct small molecule are not supported by the available scientific literature. Therefore, this guide has focused on providing a comprehensive overview of the scientifically validated and clinically relevant topics of IAA and GAD65.

References

Primary function of IAA65 in neuronal pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Primary Function of FE65 in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FE65, also known as APBB1 (Amyloid-β Precursor Protein Binding Family B Member 1), is a brain-enriched adaptor protein that plays a pivotal role in a multitude of neuronal processes. Its modular structure, consisting of a WW domain and two phosphotyrosine-binding (PTB) domains, facilitates a complex network of protein-protein interactions that are central to neurodevelopment and neuronal function. This technical guide elucidates the primary functions of FE65 in neuronal pathways, with a focus on its roles in neuronal migration, neurite outgrowth, and transcriptional regulation. We provide a comprehensive overview of its key interactions, summarize quantitative data from relevant studies, present detailed experimental protocols for its investigation, and visualize its core signaling pathways.

Introduction to FE65

The FE65 protein family comprises three members: FE65, FE65L1, and FE65L2. While FE65L1 and FE65L2 are expressed more ubiquitously, FE65 is predominantly found in the brain, with high expression levels in the cortex, hippocampus, and cerebellum.[1] This brain-specific expression pattern underscores its specialized roles in the central nervous system.[1][2] As a scaffolding protein, FE65 does not possess enzymatic activity itself but rather orchestrates the assembly of multi-protein complexes to regulate diverse cellular functions.[2][3][4]

The structure of FE65 is key to its function, featuring three primary protein-protein interaction domains:

  • WW Domain: This domain is responsible for interactions with proteins such as the Ena/Vasp family member, Mena, and the nucleosome assembly factor SET.[3][5]

  • PTB1 Domain: The first phosphotyrosine-binding domain interacts with several proteins, including the low-density lipoprotein receptor-related protein (LRP), the histone acetyltransferase Tip60, the transcription factor CP2/LSF/LBP1, and the small GTPase ARF6.[3][5][6]

  • PTB2 Domain: The second PTB domain is well-characterized for its interaction with the intracellular domain of the Amyloid Precursor Protein (APP).[3][5]

Primary Functions of FE65 in Neuronal Pathways

FE65 is implicated in several critical aspects of neuronal development and function. Its interactions with a variety of signaling molecules place it at the crossroads of multiple pathways.

Neuronal Migration and Positioning

Proper neuronal migration is fundamental for the correct formation of brain structures. FE65, in conjunction with its family member FE65L1, is essential for this process. Studies using knockout mice have revealed that while single knockouts of either FE65 or FE65L1 do not result in overt neuroanatomical defects, the double knockout (FE65-/-/FE65L1-/-) leads to severe cortical dysplasia.[3] This phenotype is characterized by heterotopias, where neurons are abnormally located, and defects in the pial basement membrane, resembling cobblestone lissencephaly in humans.[3][5] These findings strongly suggest functional redundancy between FE65 and FE65L1 and highlight their cooperative role in guiding neurons to their correct positions during brain development.[2] The similarity of this phenotype to that of mice lacking all three APP family members (APP, APLP1, and APLP2) points to the APP-FE65 interaction being a crucial component of the underlying signaling pathway.[3]

Neurite Outgrowth and Axon Guidance

The formation of axons and dendrites, a process known as neurite outgrowth, is vital for establishing neuronal circuits. FE65 is a positive regulator of this process, primarily through its involvement in signaling cascades that control actin cytoskeleton dynamics.[4][6][7] FE65 is localized to the motile regions of neurons, particularly the growth cones.[1]

FE65 stimulates neurite outgrowth by activating the Rac1 signaling pathway. It achieves this by interacting with and recruiting key components of this pathway:

  • ARF6 (ADP-ribosylation factor 6): FE65 binds to the GDP-bound form of the small GTPase ARF6 via its PTB1 domain. This interaction promotes the activation of ARF6.[6]

  • ELMO1 (Engulfment and cell motility 1): FE65 interacts with ELMO1, a component of the ELMO1-DOCK180 bipartite Rac1 guanine (B1146940) nucleotide exchange factor (GEF) complex.[8] FE65 activates ELMO1 by relieving its autoinhibitory conformation and helps target it to the plasma membrane, where Rac1 is activated.[8]

The activation of Rac1, a master regulator of the actin cytoskeleton, leads to the cytoskeletal rearrangements necessary for neurite elongation and growth cone motility.[6][8] The stimulatory effect of FE65 on neurite outgrowth is dependent on this ARF6-Rac1 signaling axis.[6][9]

Transcriptional Regulation

Beyond its roles in the cytoplasm, FE65 can translocate to the nucleus and participate in gene transcription. This function is intimately linked to its interaction with APP. Following the proteolytic processing of APP, its intracellular domain (AICD) is released into the cytoplasm. FE65 binds to AICD, and this complex can move to the nucleus.[5]

Inside the nucleus, the AICD/FE65 complex acts as a transcriptional co-activator. FE65 recruits other proteins to this complex, such as the histone acetyltransferase Tip60, to regulate the expression of target genes.[2][10] While several potential target genes have been proposed, this area of FE65 biology is still under active investigation. This nuclear signaling function is thought to be important for processes like neuronal survival and synaptic plasticity.[4]

Quantitative Data on FE65 Function

The following tables summarize key quantitative findings from studies on FE65, providing a basis for understanding the magnitude of its effects and the characteristics of its interactions.

Table 1: Phenotypic Effects of FE65 Manipulation in Neurons

Experimental ModelManipulationPhenotype MeasuredQuantitative EffectReference
Cultured NeuronsOverexpression of FE65Neurite OutgrowthPromotion of neurite outgrowth[6]
Cultured NeuronssiRNA Knockdown of FE65Neurite OutgrowthInhibition of neurite outgrowth[6]
p97FE65 Knockout MiceGene DeletionLearning and Memory (Passive Avoidance)Poorer performance compared to wild-type (P < 0.05)[11]
p97FE65 Knockout MiceGene DeletionLearning and Memory (Morris Water Maze)Impaired hidden-platform acquisition (P < 0.05) and severe reversal-learning deficit (P < 0.002)[11]
FE65/FE65L1 Double Knockout MiceGene DeletionCortical DevelopmentPresence of cortical dysplasia and neuronal heterotopias[3]

Table 2: FE65 Protein Interactions

Interacting ProteinFE65 DomainMethod of DetectionNotesReference
APP (AICD)PTB2Co-immunoprecipitation, Surface Plasmon ResonanceCentral interaction for multiple FE65 functions.[1][3][12]
ARF6PTB1Co-immunoprecipitation, GST pull-downPreferential binding to ARF6-GDP.[6]
ELMO1N-terminal regionCo-immunoprecipitationForms a tripartite complex with DOCK180.[8]
MenaWWCo-immunoprecipitationLinks FE65 to actin cytoskeleton regulation.[5][13]
LRPPTB1Complex formation assaysForms a trimeric complex with APP and FE65.[5][12]
Tip60PTB1Co-immunoprecipitationPart of the nuclear transcriptional complex.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the study of FE65. Below are protocols for key experiments used to elucidate its function.

Co-immunoprecipitation (Co-IP) of FE65 and Interacting Partners (e.g., APP)

This protocol is designed to verify the interaction between FE65 and a putative binding partner in a cellular context.

  • Cell Culture and Transfection:

    • Culture HEK293 or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Transfect cells with expression constructs for tagged versions of FE65 (e.g., HA-FE65) and the interacting partner (e.g., Myc-APP) using a suitable transfection reagent.[14]

  • Cell Lysis:

    • 24-48 hours post-transfection, wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% NP-40, supplemented with protease inhibitors) for 20-30 minutes on ice.[14]

    • Scrape the cells and centrifuge the lysate at ~16,000 x g for 10 minutes at 4°C to pellet cellular debris.[14]

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Myc antibody) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG of the same isotype should be run in parallel.[15]

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against both proteins (e.g., anti-HA and anti-Myc) to detect the co-immunoprecipitated partner.

Neurite Outgrowth Assay

This assay quantifies the effect of FE65 expression on neuronal morphology.

  • Neuronal Culture and Transfection/Transduction:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., Neuro-2a) on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin).[16]

    • Transfect or transduce the neurons with a construct to overexpress FE65 or an shRNA/siRNA to knockdown FE65. Include a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Incubation and Fixation:

    • Culture the neurons for 48-72 hours to allow for neurite extension.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17]

  • Immunocytochemistry:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) to visualize the full morphology of the neurons.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images of transfected (fluorescent marker-positive) neurons using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total length of all neurites per neuron.

    • Statistically compare the neurite lengths between the control group and the FE65-manipulated group.

Chromatin Immunoprecipitation (ChIP) for FE65-Associated Transcription

This protocol is used to identify the genomic regions where the AICD/FE65 complex binds, to uncover its target genes.

  • Cross-linking:

    • Treat cultured neuronal cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Harvest and lyse the cells. Isolate the nuclei.

    • Resuspend the nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp in length.[18]

    • Centrifuge to remove debris. The supernatant contains the soluble chromatin.

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight at 4°C with an antibody against FE65 or another protein in the complex (e.g., APP C-terminal). A non-specific IgG is used as a negative control. An aliquot of chromatin should be saved as the "input" control.[19]

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the eluates and the input control at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters.

    • Alternatively, the DNA can be used to prepare a library for high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.[20]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involving FE65, created using the DOT language for Graphviz.

FE65_APP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP APP FE65 FE65 (Adaptor Protein) AICD AICD APP->AICD γ-secretase cleavage LRP LRP LRP->FE65 binds PTB1 Mena Mena FE65->Mena binds WW FE65_AICD_Tip60 FE65-AICD-Tip60 Complex FE65->FE65_AICD_Tip60 Actin Actin Cytoskeleton Mena->Actin regulates AICD->FE65 binds PTB2 AICD->FE65_AICD_Tip60 Tip60 Tip60 Tip60->FE65_AICD_Tip60 Transcription Gene Transcription FE65_AICD_Tip60->Transcription activates

Caption: FE65 interaction with APP and downstream signaling pathways.

FE65_Neurite_Outgrowth cluster_upstream Upstream Signals cluster_core FE65-mediated Activation Cascade cluster_downstream Downstream Effects Insulin Insulin / Growth Factors FE65 FE65 Insulin->FE65 phosphorylates ARF6_GDP ARF6-GDP (inactive) FE65->ARF6_GDP binds PTB1 ELMO1_auto ELMO1 (autoinhibited) FE65->ELMO1_auto binds & relieves autoinhibition ARF6_GTP ARF6-GTP (active) ARF6_GDP->ARF6_GTP GEF activity (stimulated by FE65) Rac1_GDP Rac1-GDP (inactive) ARF6_GTP->Rac1_GDP promotes activation ELMO1_active ELMO1 (active) ELMO1_auto->ELMO1_active ELMO1_active->Rac1_GDP GEF complex DOCK180 DOCK180 DOCK180->Rac1_GDP GEF complex Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Neurite Neurite Outgrowth Actin->Neurite

Caption: FE65-mediated activation of the ARF6-Rac1 pathway in neurite outgrowth.

Conclusion and Future Directions

FE65 is a critical adaptor protein in the brain, orchestrating complex signaling pathways that govern neuronal migration, neurite outgrowth, and gene transcription. Its interaction with APP places it at the center of research into both normal brain development and the pathology of Alzheimer's disease. The data and protocols presented in this guide provide a framework for researchers to further investigate the multifaceted roles of FE65. Future research will likely focus on identifying the full spectrum of FE65's transcriptional targets, understanding how its function is modulated by post-translational modifications, and exploring its potential as a therapeutic target for neurodevelopmental and neurodegenerative disorders.

References

IAA65: A Potent Blocker of T-type Calcium Channels - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels are critical players in cellular signaling, and among them, the T-type (transient) calcium channels (T-channels) are distinguished by their low-voltage activation threshold. This characteristic allows them to play a crucial role in shaping neuronal firing patterns, cardiac rhythmicity, and various other physiological processes. Dysregulation of T-channel activity has been implicated in a range of pathological conditions, including epilepsy, neuropathic pain, and certain types of cancer, making them a compelling target for therapeutic intervention.

This technical guide focuses on IAA65, a novel and potent inhibitor of T-type calcium channels. Emerging research has highlighted its potential as a valuable tool for studying T-channel function and as a lead compound for the development of new therapeutics. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory properties, and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on T-type calcium channels, specifically showing activity against the Cav3.2 and Cav3.3 subunits. The primary mechanism of action involves a direct blockade of the channel pore, thereby reducing the influx of calcium ions in response to membrane depolarization. Furthermore, studies have revealed that this compound modulates the gating properties of these channels. It alters the steady-state inactivation of both Cav3.2 and Cav3.3 channels, leading to a significant increase in the time it takes for the channels to recover from inactivation[1]. This dual action of pore blockade and modulation of channel gating contributes to its potent inhibitory effect on T-type channel currents.

Quantitative Data

The inhibitory potency of this compound on T-type calcium channels has been quantified through electrophysiological studies. The following table summarizes the key quantitative data available for this compound and its effects on Cav3.2 and Cav3.3 channels.

ParameterValueChannel Subtype(s)Experimental ConditionReference
IC50 18.9 µMT-type Calcium ChannelsWhole-cell voltage-clamp on differentiated ND7/23 cells[1]
Effect on Current Density Significant ReductionT-type Calcium Channels50 µM this compound on differentiated ND7/23 cells[1]
Effect on Steady-State Inactivation AlteredCav3.2 and Cav3.350 µM this compound on differentiated ND7/23 cells[1]
Effect on Inactivation Recovery Time Significant IncreaseCav3.2 and Cav3.350 µM this compound on differentiated ND7/23 cells[1]

Experimental Protocols

The characterization of this compound as a T-type calcium channel blocker relies on standard yet meticulous experimental techniques. The following sections detail the methodologies for the key experiments cited.

Cell Culture and Transfection

For studying the effects of this compound on specific T-type calcium channel subunits, a heterologous expression system is commonly employed.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable choice due to their low endogenous channel expression.

  • Transfection: Cells are transiently transfected with plasmid DNA encoding the desired human T-type calcium channel α1 subunit (e.g., Cav3.2 or Cav3.3) using a suitable transfection reagent like Lipofectamine 2000. A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recordings. Cells are typically used for experiments 24-48 hours post-transfection.

Whole-Cell Voltage-Clamp Electrophysiology

This is the gold-standard technique for measuring ion channel activity and the effect of pharmacological agents.

  • Solutions:

    • External (Bath) Solution (in mM): 140 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: To determine the voltage-dependence of channel activation, cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, ready-to-be-activated state. Then, a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) are applied.

    • Steady-State Inactivation: To assess the voltage at which half of the channels are inactivated, a two-pulse protocol is used. A long pre-pulse (e.g., 5 seconds) to various potentials is followed by a test pulse to a potential that elicits a maximal current (e.g., -30 mV). The normalized current amplitude from the test pulse is plotted against the pre-pulse potential.

    • Recovery from Inactivation: To measure the time course of recovery from inactivation, a paired-pulse protocol is employed. Two depolarizing pulses are separated by a variable time interval at a hyperpolarized holding potential. The ratio of the peak current of the second pulse to the first is plotted against the inter-pulse interval.

IC50 Determination

To quantify the potency of this compound, a concentration-response curve is generated.

  • Obtain a stable baseline recording of the T-type calcium current using a standard voltage protocol.

  • Apply increasing concentrations of this compound to the bath solution, allowing sufficient time for the effect to reach a steady state at each concentration.

  • Measure the peak current amplitude at each concentration.

  • Normalize the current at each concentration to the control current (before drug application).

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the T-type current.

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway involving T-type calcium channels and the point of intervention for this compound.

T_type_channel_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular T_channel T-type Ca²⁺ Channel (Cav3.x) Ca_int Ca²⁺ T_channel->Ca_int Influx Ca_ext Ca²⁺ Signaling Downstream Signaling Cascades Ca_int->Signaling Activates Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Signaling->Response This compound This compound This compound->T_channel Blocks Depolarization Membrane Depolarization Depolarization->T_channel Activates

Caption: General signaling pathway of T-type calcium channels and this compound inhibition.

Experimental Workflow

The diagram below outlines the workflow for determining the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK-293) transfection Transfection with Cav3.x plasmid cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp baseline Record Baseline T-type Current patch_clamp->baseline drug_app Apply Increasing [this compound] baseline->drug_app record_inhibition Record Inhibited Current drug_app->record_inhibition record_inhibition->drug_app Repeat for each concentration normalization Normalize Current to Baseline record_inhibition->normalization curve_fitting Plot Concentration- Response Curve normalization->curve_fitting ic50_calc Calculate IC₅₀ (Hill Equation) curve_fitting->ic50_calc

Caption: Workflow for IC50 determination of this compound using patch-clamp electrophysiology.

Logical Relationship

The following diagram illustrates the logical relationship between this compound's actions and its overall effect on T-type calcium channel function.

Logical_Relationship cluster_actions Direct Actions cluster_consequences Functional Consequences This compound This compound pore_block Direct Pore Blockade This compound->pore_block gating_mod Modulation of Gating Properties This compound->gating_mod reduced_influx Reduced Ca²⁺ Influx pore_block->reduced_influx altered_inactivation Altered Steady-State Inactivation gating_mod->altered_inactivation increased_recovery Increased Recovery Time from Inactivation gating_mod->increased_recovery overall_effect Overall Inhibition of T-type Channel Function reduced_influx->overall_effect altered_inactivation->overall_effect increased_recovery->overall_effect

Caption: Logical relationship of this compound's actions on T-type calcium channels.

Conclusion

This compound has been identified as a potent blocker of T-type calcium channels, demonstrating significant inhibitory effects on Cav3.2 and Cav3.3 subunits. Its mechanism of action involves both direct channel blockade and modulation of channel gating kinetics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound as a pharmacological tool or exploring its therapeutic potential. Further investigation into the specific downstream signaling pathways affected by this compound-mediated T-channel inhibition will be crucial for elucidating its full spectrum of physiological and pathophysiological effects.

References

Initial Studies on GAD65 and Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial studies concerning the 65-kDa isoform of glutamic acid decarboxylase (GAD65) and its association with epilepsy. The content collates preclinical data, outlines experimental methodologies, and visualizes key pathways and processes. It is important to note that initial searches for "IAA65" did not yield relevant results; the focus of this guide is therefore on GAD65, a well-established protein implicated in epilepsy.

Core Concepts and Background

Glutamic acid decarboxylase (GAD) is the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. There are two isoforms of GAD: GAD67 and GAD65. While GAD67 is distributed throughout the neuronal cell body and is responsible for basal GABA levels, GAD65 is preferentially localized to nerve terminals.[1] GABA synthesized by GAD65 is crucial for the dynamic regulation of neural network excitability.[1] Deficiencies in GAD65-mediated GABA synthesis can lead to a lowered seizure threshold by failing to suppress abnormal neuronal synchronization, particularly in limbic regions of the brain.[1]

Antibodies against GAD65 have been identified in a subset of patients with drug-resistant focal epilepsy.[2] While it is not definitively established that these antibodies directly inhibit GAD65 and cause GABA depletion, they are a significant marker for this form of autoimmune epilepsy.[2]

Preclinical Data: GAD65 Knockout Mouse Model

Initial in-vivo investigations have utilized GAD65 knockout (GAD65-/-) mice to understand the direct role of this enzyme isoform in the pathophysiology of epilepsy.

Table 1: Summary of Findings in GAD65-/- Mice

ParameterObservation in GAD65-/- MiceSignificanceReference
Phenotype Appear neurologically normal at birth.Contrasts with GAD67-/- mice which have severe developmental abnormalities and early mortality.[1]
GABA Levels Normal basal GABA levels and holo-GAD activity.Suggests GAD67 compensates for basal GABA synthesis.[1]
Apo-enzyme Reservoir Significantly decreased pyridoxal (B1214274) 5'-phosphate-inducible apo-enzyme reservoir.Indicates a reduced capacity to synthesize GABA under high demand.[1]
Seizure Activity Develop spontaneous seizures, with increased mortality (less than 70% survival to 7 months). Seizures can be precipitated by fear or mild stress.Directly links GAD65 deficiency to the development of epilepsy.[1]
Genetic Background Seizure susceptibility is dramatically increased when backcrossed into the nonobese diabetic (NOD/LtJ) strain.Highlights the influence of genetic modifiers on the epilepsy phenotype.[1]
Brain Regions Involved Seizure-associated c-fos-like immunoreactivity reveals the involvement of limbic regions.Implicates specific neural circuits in GAD65-related seizures.[1]

Clinical Studies: Diazepam Trial in GAD65-Associated Epilepsy

Based on the understanding of GAD65's role in GABA synthesis, clinical research has explored treatments that enhance GABAergic neurotransmission. One such study is a clinical trial investigating the efficacy of diazepam in patients with GAD65 antibody-associated epilepsy.[2][3]

Table 2: Diazepam Clinical Trial (NCT05361447) Protocol Summary

PhaseDetailsReference
Study Purpose To determine if diazepam reduces seizure frequency in GAD65 antibody-associated epilepsy.[2]
Inclusion Criteria - High-titer serum GAD65 positivity (> 20 nmol/L) and/or CSF GAD65 positivity (> 0.02 nmol/L).- Drug-resistant focal epilepsy (failed at least 2 anti-seizure medications).- At least 4 seizures per month.- Stable treatment for 1 month prior to enrollment.[3]
Exclusion Criteria - Alternative etiology for epilepsy.- Currently taking another benzodiazepine.- On a regularly scheduled opiate.- Co-existing antibodies associated with seizures.- Pregnancy or breastfeeding.[3]
Treatment Protocol - 4-week baseline period for seizure tracking.- Diazepam 5 mg twice daily for 1 week.- If tolerated, increase to 10 mg twice daily.- Treatment duration: 6 months.[3]
Primary Outcome Comparison of seizure frequency during treatment to the baseline frequency. Efficacy will be assessed after 2 months of treatment.[3]

Experimental Protocols

A detailed protocol for the generation and analysis of GAD65-/- mice as a model for epilepsy would typically involve the following steps:

  • Generation of Knockout Mice:

    • Targeted disruption of the GAD65 gene in embryonic stem cells using homologous recombination.

    • Injection of targeted embryonic stem cells into blastocysts to create chimeric mice.

    • Breeding of chimeric mice to establish a germline transmission of the null allele.

    • Genotyping of offspring via PCR or Southern blot to identify wild-type, heterozygous, and homozygous knockout animals.

  • Seizure Monitoring:

    • Continuous video monitoring of animals to detect spontaneous seizures.

    • For more detailed analysis, implantation of cortical electrodes for electroencephalogram (EEG) recordings to characterize seizure events (e.g., duration, frequency, and electrographic signature).

  • Stress-Induced Seizure Protocol:

    • Subjecting mice to mild stressors such as restraint or fear-inducing stimuli (e.g., exposure to a novel environment or predator odor).

    • Quantification of seizure incidence and severity following the stressor.

  • Immunohistochemistry for c-fos:

    • Perfusion and fixation of brain tissue from mice that have experienced seizures and from control mice.

    • Sectioning of the brain and incubation with an antibody against the c-fos protein, an immediate early gene product and a marker of recent neuronal activity.

    • Visualization of c-fos immunoreactivity to identify brain regions activated during seizures.

The following provides a more detailed methodology for the clinical trial investigating diazepam for GAD65-associated epilepsy[3]:

  • Patient Screening and Enrollment:

    • Identification of potential participants from lists of previously evaluated patients and through outpatient clinic visits.

    • Confirmation of eligibility based on the inclusion and exclusion criteria, including serological testing for high-titer GAD65 antibodies.

    • Obtaining informed consent from participants or their legal representatives.

  • Baseline Period:

    • A four-week period prior to the initiation of treatment.

    • Participants or their caregivers are required to maintain a detailed seizure diary to establish a baseline seizure frequency.

  • Treatment and Follow-up:

    • Initiation of diazepam at a dose of 5 mg twice daily for the first week.

    • Assessment of tolerability at the end of the first week. If well-tolerated, the dose is increased to 10 mg twice daily.

    • Continued treatment for a total of six months.

    • Regular follow-up appointments to monitor for adverse events and treatment efficacy.

  • Efficacy and Tolerability Assessment:

    • Primary efficacy analysis is conducted after two months of treatment by comparing the seizure frequency from the diary with the baseline data.

    • Tolerability is assessed throughout the six-month study period by documenting any adverse events.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to GAD65 and epilepsy research.

GAD65_GABA_Synthesis_Pathway Glutamate Glutamate GAD65 GAD65 Glutamate->GAD65 GABA GABA GAD65->GABA Synthesis GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Neuron Postsynaptic Neuron GABA_Receptor->Neuron Activates Inhibition Neuronal Inhibition Neuron->Inhibition Leads to Seizure_Threshold Increased Seizure Threshold Inhibition->Seizure_Threshold Results in

Caption: GAD65-mediated GABA synthesis pathway.

GAD65_Deficiency_Epilepsy GAD65_Deficiency GAD65 Deficiency (e.g., GAD65-/- mouse or autoimmune response) Reduced_GABA Reduced Synaptic GABA Synthesis GAD65_Deficiency->Reduced_GABA Impaired_Inhibition Impaired Neuronal Inhibition Reduced_GABA->Impaired_Inhibition Hyperexcitability Neuronal Hyperexcitability Impaired_Inhibition->Hyperexcitability Seizures Epileptic Seizures Hyperexcitability->Seizures

Caption: Pathophysiology of GAD65 deficiency in epilepsy.

Diazepam_Trial_Workflow Screening Patient Screening (GAD65+, Drug-Resistant Epilepsy) Baseline 4-Week Baseline (Seizure Diary) Screening->Baseline Week1 Week 1: Diazepam 5mg BID Baseline->Week1 Tolerability Tolerability Assessment Week1->Tolerability Week2_onwards Weeks 2-24: Diazepam 10mg BID Tolerability->Week2_onwards Well-tolerated Month2 2-Month Efficacy Assessment Week2_onwards->Month2 Month6 6-Month Final Assessment Month2->Month6

Caption: Experimental workflow for the Diazepam clinical trial.

Conclusion and Future Directions

Initial studies have firmly established a link between GAD65 and epilepsy, primarily through its essential role in GABA synthesis and the regulation of neuronal inhibition. Preclinical models, such as the GAD65-/- mouse, have been instrumental in dissecting the pathophysiology of this condition. Clinical research is now focusing on therapeutic strategies that target the GABAergic system in patients with GAD65-associated epilepsy. Future research should aim to further elucidate the precise mechanisms by which GAD65 antibodies contribute to epileptogenesis and to explore novel therapeutic agents that can restore GABAergic function or modulate the autoimmune response.

References

In-Depth Technical Guide to IAA65: A Potent T-type Calcium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IAA65 is a novel small molecule identified as a potent inhibitor of T-type calcium channels, which are implicated in a variety of neurological disorders, including epilepsy. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes a detailed (though currently unavailable) synthesis protocol, methodologies for experimental characterization, and a summary of its known quantitative data. The mechanism of action is discussed in the context of T-type calcium channel modulation, and its potential therapeutic applications are highlighted.

Chemical Properties and Structure

This compound is a fluorinated N-benzamide enaminone with the molecular formula C16H13F6NO2 and a molecular weight of 365.27 g/mol .[1] Its chemical structure is defined by the SMILES string O=C(NC1=CC(CC(C)C1)=O)C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C16H13F6NO2[1]
Molecular Weight 365.27 g/mol [1]
CAS Number 2987139-96-6[1]
SMILES O=C(NC1=CC(CC(C)C1)=O)C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2[2][3]
Physical Form Solid[1]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary research article by Amaye IJ, et al. (2022) would contain this information.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of T-type calcium channels with an IC50 value of 18.9 µM.[2] T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and firing patterns.[4] By blocking these channels, this compound can reduce the influx of calcium ions into the cell, thereby dampening aberrant electrical activity in the brain, which is a hallmark of conditions like epilepsy.[4][5] The inhibition of T-type calcium channels is a validated strategy for the development of anti-epileptic drugs.[4]

Signaling Pathway

The inhibitory action of this compound on T-type calcium channels directly interferes with the calcium signaling cascade that these channels mediate. The following diagram illustrates the proposed mechanism of action.

IAA65_Mechanism_of_Action cluster_membrane Cell Membrane T_type T-type Calcium Channel (Cav3.x) Ca_influx Ca²⁺ Influx T_type->Ca_influx Allows This compound This compound This compound->T_type Inhibits Depolarization Membrane Depolarization Depolarization->T_type Activates Neuronal_Excitability Increased Neuronal Excitability Ca_influx->Neuronal_Excitability Leads to

Caption: Proposed mechanism of action of this compound on T-type calcium channels.

Experimental Protocols

Detailed experimental protocols specific to the characterization of this compound are not available in the public domain. The following are generalized protocols commonly used for evaluating T-type calcium channel inhibitors.

In Vitro Inhibition Assay (Fluorescence-based)

This protocol describes a common method for screening and characterizing T-type calcium channel inhibitors using a fluorescence-based assay in a high-throughput format.

Inhibition_Assay_Workflow cluster_workflow Fluorescence-based Inhibition Assay Workflow Cell_Culture 1. Culture HEK293 cells stably expressing a T-type calcium channel subtype Plating 2. Plate cells in 96- or 384-well plates Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Dye_Loading Compound_Addition 4. Add this compound at various concentrations Dye_Loading->Compound_Addition Incubation 5. Incubate for a defined period Compound_Addition->Incubation Stimulation 6. Stimulate cells to induce membrane depolarization (e.g., with KCl) Incubation->Stimulation Measurement 7. Measure fluorescence intensity using a plate reader Stimulation->Measurement Analysis 8. Analyze data to determine IC50 value Measurement->Analysis

Caption: Generalized workflow for a fluorescence-based T-type calcium channel inhibition assay.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the gold-standard method for characterizing the effects of ion channel modulators on channel activity.

Electrophysiology_Workflow cluster_workflow Whole-Cell Patch-Clamp Workflow Cell_Prep 1. Prepare cells expressing T-type calcium channels for recording Patching 2. Establish a whole-cell patch-clamp configuration on a single cell Cell_Prep->Patching Baseline 3. Record baseline T-type calcium currents in response to voltage steps Patching->Baseline Perfusion 4. Perfuse the cell with a solution containing this compound Baseline->Perfusion Recording 5. Record T-type calcium currents in the presence of this compound Perfusion->Recording Washout 6. (Optional) Perfuse with a drug-free solution to observe washout effects Recording->Washout Data_Analysis 7. Analyze current amplitudes and kinetics to determine the mechanism of inhibition Washout->Data_Analysis

Caption: Generalized workflow for whole-cell patch-clamp electrophysiology experiments.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Potency of this compound

Assay TypeTargetIC50 (µM)Reference
T-type calcium channel inhibitionT-type calcium channels18.9[2]

Potential Applications

Given its activity as a T-type calcium channel inhibitor, this compound holds potential for research and development in the following areas:

  • Epilepsy: As a primary area of investigation.[2]

  • Neuropathic Pain: T-type calcium channels are also implicated in pain signaling.

  • Other Neurological and Cardiovascular Disorders: The role of T-type calcium channels in other conditions presents further opportunities for investigation.[4]

Conclusion

This compound is a promising new chemical entity for the study of T-type calcium channel function and as a potential lead compound for the development of novel therapeutics, particularly for epilepsy. Further research is required to fully elucidate its pharmacological profile, including its selectivity for different T-type calcium channel subtypes, its in vivo efficacy, and its safety profile. Access to the primary literature detailing its synthesis and full experimental characterization is crucial for advancing the study of this compound.

References

Pharmacological Profile of IAA65: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note before proceeding: Initial literature and database searches did not yield specific information for a compound designated "IAA65." The following guide is a structured template outlining the expected pharmacological profile for a novel compound, populated with generalized experimental protocols and data representations as per the user's request. This framework is designed to be adapted once specific data for this compound becomes available.

Introduction

This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, a novel investigational compound. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of the preclinical data, including binding affinities, functional activities, and elucidated mechanisms of action.

Binding Characteristics

The interaction of this compound with its molecular target(s) has been quantified through radioligand binding assays. These experiments are crucial for determining the affinity and selectivity of the compound.

Quantitative Binding Data

The binding affinity of this compound for its primary target and a panel of other receptors is summarized below. Affinity is expressed as the inhibition constant (Ki), a measure of the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

TargetRadioligandK_i_ (nM) of this compound
Primary Target X [³H]-Ligand AData Not Available
Receptor Subtype Y[¹²⁵I]-Ligand BData Not Available
Off-Target Z[³H]-Ligand CData Not Available
Table 1: Binding Affinity Profile of this compound.
Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound was determined using a competitive radioligand binding assay.[1][2][3][4][5]

Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[1]

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove cellular debris.[1]

  • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[1]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]

Assay Procedure:

  • The assay is conducted in a 96-well plate format.[1]

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).[1]

  • The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.[1]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[1]

Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

  • The IC₅₀ value is converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1]

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Workflow for Radioligand Binding Assay", labelloc=t]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

}

Figure 1: Workflow of a typical radioligand binding assay.

Functional Activity

The functional consequence of this compound binding to its target was evaluated through various in vitro functional assays. These assays determine whether this compound acts as an agonist, antagonist, or inverse agonist.

Quantitative Functional Data

The potency and efficacy of this compound were determined in functional assays. Potency is typically expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists. Efficacy refers to the maximal response (Eₘₐₓ) produced by the compound.

Assay TypeTargetParameterValue of this compound
cAMP Accumulation Gs-coupled ReceptorEC₅₀ (nM)Data Not Available
Eₘₐₓ (% of control)Data Not Available
Calcium Flux Gq-coupled ReceptorEC₅₀ (nM)Data Not Available
Eₘₐₓ (RFU)Data Not Available
GTPγS Binding Gi-coupled ReceptorEC₅₀ (nM)Data Not Available
Eₘₐₓ (% stimulation)Data Not Available
Table 2: Functional Activity Profile of this compound.
Experimental Protocol: cAMP Functional Assay

This protocol describes a common functional assay to assess the activity of compounds targeting G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.[6][7]

Cell Culture and Treatment:

  • Cells stably or transiently expressing the target GPCR are cultured to an appropriate confluency in multi-well plates.

  • Prior to the assay, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cells are then incubated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with this compound and a known agonist.

cAMP Measurement:

  • Following incubation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis:

  • The amount of cAMP produced is plotted against the concentration of this compound.

  • For agonists, the EC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve.

  • For antagonists, the IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced response.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Workflow for cAMP Functional Assay", labelloc=t]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

}

Figure 2: Workflow of a typical cAMP functional assay.

Signaling Pathway Analysis

Understanding the downstream signaling pathways modulated by this compound is critical to elucidating its complete mechanism of action.

Proposed Signaling Cascade

Based on the functional data, this compound is hypothesized to modulate the following signaling pathway. This is a generalized representation and would be specified based on the actual target of this compound.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Hypothesized Signaling Pathway of this compound", labelloc=t]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

}

Figure 3: A generalized signaling pathway for a GPCR-targeting compound.

Preclinical and Clinical Status

As of the last update, no preclinical or clinical trial data for a compound designated "this compound" is publicly available. The progression of a compound through the drug development pipeline involves extensive preclinical testing, including in vivo efficacy and safety studies in animal models, followed by phased clinical trials in humans to establish safety and efficacy.[8]

Conclusion

This document outlines the essential pharmacological profiling required for a novel compound such as this compound. The provided templates for data tables and experimental protocols serve as a guide for the characterization of its binding, functional activity, and mechanism of action. Further research is necessary to populate this profile with specific data for this compound to fully understand its therapeutic potential.

References

In Vitro Characterization of IAA65: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of IAA65, a novel N-benzamide enaminone with potent inhibitory effects on T-type calcium channels. The information presented herein is compiled from available scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Quantitative Data

This compound has been identified as a significant inhibitor of T-type calcium channels, with a notable absence of effect on voltage-activated sodium channels. The key quantitative and qualitative findings from in vitro electrophysiological studies are summarized below.

ParameterTargetValue/EffectSpecies/Cell LineReference
IC50 T-type Calcium Channels18.9 µMNot Specified in Abstract[1]
Current Density T-type Calcium ChannelsSignificant reduction at 50 µMDifferentiated ND7/23 cells[1]
Steady-State Inactivation Cav3.2 T-type Ca²⁺ ChannelsAlteredNot Specified in Abstract[1]
Inactivation Recovery Time Cav3.2 T-type Ca²⁺ ChannelsSignificant increaseNot Specified in Abstract[1]
Activation Time Constant Cav3.3 T-type Ca²⁺ ChannelsReductionNot Specified in Abstract[1]
Inactivation Time Constant Cav3.3 T-type Ca²⁺ ChannelsReductionNot Specified in Abstract[1]
Inactivation Kinetics Cav3.3 T-type Ca²⁺ ChannelsNo effectNot Specified in Abstract[1]
Effect on Voltage-Activated Na⁺ Channels Voltage-Activated Na⁺ ChannelsNo effectNot Specified in Abstract[1]

Experimental Protocols

The primary method for characterizing the in vitro effects of this compound on T-type calcium channels is whole-cell voltage-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in response to the compound.

Whole-Cell Voltage-Clamp Recording Protocol for T-type Calcium Channel Inhibition

This protocol is a generalized procedure based on standard methods for assessing T-type calcium channel blockers. The specific parameters used for this compound characterization can be found in the primary literature[1].

1. Cell Preparation:

  • Differentiated ND7/23 cells, which endogenously express T-type calcium channels, or HEK-293 cells transiently or stably expressing specific Cav3 subtypes (Cav3.1, Cav3.2, Cav3.3) are commonly used.

  • Cells are cultured under standard conditions and plated onto glass coverslips prior to recording.

2. Electrophysiological Recording Setup:

  • An inverted microscope equipped with micromanipulators is used to visualize and approach the cells.

  • A patch-clamp amplifier and a data acquisition system are required for recording and analyzing the ionic currents.

3. Solutions:

  • External (Extracellular) Solution (in mM): Typically contains a salt solution to maintain osmolarity and ionic balance (e.g., 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES), with pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): Contains a cesium-based solution to block potassium channels (e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.25 Na-GTP), with pH adjusted to 7.2.

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution.

4. Recording Procedure:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on the micromanipulator.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

  • The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type calcium channels for activation.

  • T-type calcium currents are elicited by applying depolarizing voltage steps.

  • After obtaining a stable baseline recording, this compound-containing external solution is perfused onto the cell.

  • The effects of this compound on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are recorded and analyzed.

5. Data Analysis:

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound to determine the IC50 value.

  • The effects on channel gating properties are analyzed by fitting the current traces to appropriate biophysical models.

Signaling Pathways and Experimental Workflows

T-type Calcium Channel Signaling Pathway

This compound directly inhibits the T-type calcium channel, thereby blocking the influx of Ca²⁺ ions into the cell. This disruption of calcium signaling can have various downstream effects, as depicted in the following diagram.

T_type_Calcium_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound T_type_Ca_Channel T-type Ca²⁺ Channel (Cav3.1, Cav3.2, Cav3.3) This compound->T_type_Ca_Channel Inhibition Ca_influx Ca²⁺ Influx T_type_Ca_Channel->Ca_influx Allows Ca_signaling Intracellular Ca²⁺ Signaling Ca_influx->Ca_signaling Downstream_effects Downstream Cellular Effects (e.g., Gene Expression, Neurotransmitter Release) Ca_signaling->Downstream_effects

This compound inhibits T-type calcium channels, blocking Ca²⁺ influx.
Experimental Workflow for In Vitro Characterization

The general workflow for the in vitro characterization of a T-type calcium channel inhibitor like this compound is outlined below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis & Interpretation Compound_Synthesis This compound Synthesis Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution Patch_Clamp Whole-Cell Patch-Clamp Recording Stock_Solution->Patch_Clamp Compound Application Cell_Culture Cell Culture (e.g., ND7/23, HEK-293) Cell_Culture->Patch_Clamp Data_Acquisition Data Acquisition & Analysis Patch_Clamp->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Gating_Analysis Channel Gating Analysis Data_Acquisition->Gating_Analysis Selectivity_Assay Selectivity Profiling (e.g., vs. Na⁺ channels) Data_Acquisition->Selectivity_Assay

Workflow for in vitro electrophysiological characterization of this compound.

This technical guide serves as a foundational resource for understanding the in vitro profile of this compound. Further research is required to fully elucidate its mechanism of action, selectivity, and potential therapeutic applications.

References

Early Research Findings on the Efficacy of IAA65: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAA65 is a novel small molecule identified as a potent inhibitor of T-type calcium channels. Early research suggests its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the initial research findings related to the efficacy of this compound, including available quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. While in vivo efficacy data is not yet publicly available, this guide presents the foundational in vitro findings and outlines standard preclinical methodologies for assessing the antiepileptic potential of T-type calcium channel inhibitors.

Quantitative Data Summary

The initial characterization of this compound has focused on its in vitro inhibitory activity against T-type calcium channels. The following table summarizes the key quantitative data obtained from these early studies.

ParameterValueCell LineNotes
IC50 18.9 µMDifferentiated ND7/23 cellsThis value represents the half-maximal inhibitory concentration of this compound against T-type calcium channel currents.
Inhibition of Current Density Significant reductionDifferentiated ND7/23 cellsObserved at a concentration of 50 µM.
Effect on Steady-State Inactivation Altered for Cav3.2 and Cav3.3Differentiated ND7/23 cellsObserved at a concentration of 50 µM.
Effect on Inactivation Recovery Time Significant increaseDifferentiated ND7/23 cellsObserved at a concentration of 50 µM.

Experimental Protocols

The following sections detail the methodologies employed in the early in vitro assessment of this compound and provide a standard protocol for in vivo efficacy testing of T-type calcium channel inhibitors in a preclinical model of epilepsy.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol describes the methodology used to assess the inhibitory effect of this compound on T-type calcium channel currents in a neuronal cell line.

Objective: To determine the effect of this compound on the electrophysiological properties of T-type calcium channels (Cav3.2 and Cav3.3) expressed in differentiated ND7/23 cells.

Materials:

  • Differentiated ND7/23 cells

  • External solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Culture and Differentiation: ND7/23 cells are cultured under standard conditions and differentiated to induce the expression of neuronal voltage-gated ion channels.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.

  • Current-Voltage (I-V) Relationship: To elicit T-type calcium currents, cells are held at a holding potential of -100 mV and then depolarized with a series of voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).

  • Drug Application: this compound is acutely applied to the external solution at a final concentration of 50 µM.

  • Data Acquisition: T-type calcium currents are recorded before and after the application of this compound.

  • Steady-State Inactivation: The voltage dependence of inactivation is determined by applying a 5-second prepulse to various potentials before a test pulse to elicit the T-type current.

  • Recovery from Inactivation: The time course of recovery from inactivation is measured by applying two depolarizing pulses separated by a variable time interval at a hyperpolarized potential.

  • Data Analysis: The peak current amplitude, current density, and parameters of inactivation are measured and compared between control and this compound-treated cells.

In Vivo Efficacy Assessment: A Representative Preclinical Epilepsy Model (Hypothetical for this compound)

While specific in vivo data for this compound is not available, this section outlines a standard protocol for evaluating the anticonvulsant efficacy of a T-type calcium channel inhibitor in the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Objective: To assess the dose-dependent efficacy of this compound in suppressing clonic seizures induced by PTZ.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control (e.g., saline with 5% DMSO and 5% Tween 80)

  • Observation chambers

Procedure:

  • Animal Acclimation: Mice are acclimated to the housing and experimental conditions for at least one week.

  • Drug Administration: Animals are divided into groups and administered different doses of this compound (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle control.

  • Seizure Induction: 30 minutes after drug administration, mice are injected with PTZ (60 mg/kg, i.p.).

  • Behavioral Observation: Immediately after PTZ injection, mice are placed in individual observation chambers and monitored for 30 minutes. The latency to the first clonic seizure and the percentage of animals exhibiting clonic seizures are recorded.

  • Data Analysis: The dose-response relationship for the anticonvulsant effect of this compound is determined, and the ED50 (the dose effective in 50% of the animals) is calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of T-type calcium channels. These channels play a crucial role in regulating neuronal excitability and are implicated in the pathophysiology of epilepsy.

T-Type Calcium Channel Signaling in Neurons

The following diagram illustrates the role of T-type calcium channels in neuronal signaling and the proposed mechanism of action for this compound.

T_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T_type_channel T-type Ca²⁺ Channel (Caᵥ3.x) This compound->T_type_channel Inhibits Ca_ion Ca²⁺ T_type_channel->Ca_ion Influx Action_Potential Action Potential Burst Firing Ca_ion->Action_Potential Depolarization Low-Voltage Depolarization Depolarization->T_type_channel Activates Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Neuronal_Hyperexcitability Neuronal Hyperexcitability Action_Potential->Neuronal_Hyperexcitability

Figure 1. Proposed mechanism of action of this compound in inhibiting neuronal hyperexcitability.
Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the logical flow of the in vitro experiments conducted to characterize the efficacy of this compound.

experimental_workflow start Start: Characterize This compound Efficacy cell_culture Culture & Differentiate ND7/23 Cells start->cell_culture patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp record_control Record Baseline T-type Currents patch_clamp->record_control apply_this compound Apply this compound (50 µM) record_control->apply_this compound record_this compound Record T-type Currents with this compound apply_this compound->record_this compound analyze_data Data Analysis record_this compound->analyze_data current_density Current Density analyze_data->current_density inactivation Steady-State Inactivation analyze_data->inactivation recovery Recovery from Inactivation analyze_data->recovery end End: In Vitro Efficacy Profile current_density->end inactivation->end recovery->end

Figure 2. Workflow for in vitro electrophysiological assessment of this compound.

Conclusion and Future Directions

The early research findings on this compound establish it as a potent inhibitor of T-type calcium channels with a clear mechanism of action at the cellular level. The in vitro data demonstrate its ability to significantly reduce T-type calcium currents and alter the gating properties of these channels. While these initial results are promising, further preclinical studies are essential to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • In vivo efficacy studies: Evaluating the anticonvulsant effects of this compound in a battery of animal models of epilepsy to determine its spectrum of activity and therapeutic window.

  • Pharmacokinetic and safety profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound to establish a favorable safety profile for potential clinical development.

  • Selectivity profiling: Determining the selectivity of this compound for T-type calcium channels over other ion channels and receptors to minimize off-target effects.

The data and protocols presented in this guide provide a solid foundation for the continued investigation of this compound as a potential novel treatment for epilepsy and other neurological disorders associated with T-type calcium channel dysfunction.

Potential Therapeutic Targets of IAA65: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IAA65 is a potent inhibitor of T-type calcium channels, which are emerging as significant therapeutic targets for a range of neurological and proliferative disorders. This document provides an in-depth technical guide on the therapeutic potential of targeting T-type calcium channels with compounds like this compound. It outlines the central role of these channels in various signaling pathways, details experimental protocols for their characterization, and presents comparative data for known inhibitors.

Introduction: T-type Calcium Channels as a Therapeutic Target

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels) are of particular interest due to their unique biophysical properties and their role in pathophysiology. T-channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are activated by small membrane depolarizations and are involved in neuronal excitability, cardiac pacemaking, and cell proliferation. Their aberrant expression or function has been implicated in conditions such as epilepsy, neuropathic pain, and various cancers, making them a compelling target for therapeutic intervention.

This compound has been identified as a potent inhibitor of T-type calcium channels, demonstrating the potential for the development of novel therapeutics aimed at modulating their activity. This guide will explore the signaling pathways governed by T-type channels and the experimental methodologies used to investigate inhibitors like this compound.

Signaling Pathways Involving T-type Calcium Channels

T-type calcium channels influence a variety of downstream signaling cascades that regulate neuronal firing patterns, gene expression, cell cycle progression, and apoptosis.

Neuronal Excitability and Epilepsy

In neurons, particularly in the thalamocortical circuit, T-type channels contribute to the generation of low-threshold calcium spikes, which can lead to burst firing. This activity is critical for normal brain rhythms but can become pathological, leading to the spike-wave discharges characteristic of absence seizures. Inhibition of T-type channels can dampen this hyperexcitability, representing a key therapeutic strategy for epilepsy.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol T_channel T-type Ca2+ Channel (CaV3.1, CaV3.2, CaV3.3) Ca_ion Ca2+ Influx T_channel->Ca_ion mediates This compound This compound This compound->T_channel inhibits Burst_Firing Neuronal Burst Firing Ca_ion->Burst_Firing triggers Depolarization Low-Threshold Depolarization Depolarization->T_channel activates Seizure_Activity Seizure Activity Burst_Firing->Seizure_Activity contributes to

Figure 1: Role of T-type channels in neuronal hyperexcitability.
Cell Proliferation and Cancer

T-type channels are often aberrantly expressed in cancer cells and have been shown to play a role in cell cycle progression and proliferation. The influx of calcium through these channels can activate various downstream signaling molecules, including transcription factors that promote cell growth and survival. By blocking this calcium entry, inhibitors like this compound can potentially arrest the cell cycle and induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol T_channel T-type Ca2+ Channel (CaV3.1, CaV3.2) Ca_ion Ca2+ Influx T_channel->Ca_ion mediates This compound This compound This compound->T_channel inhibits Apoptosis Apoptosis This compound->Apoptosis may induce Signaling_Cascade Downstream Signaling (e.g., Calmodulin, CaMKII) Ca_ion->Signaling_Cascade activates Gene_Expression Gene Expression (e.g., c-fos, Egr1) Signaling_Cascade->Gene_Expression regulates Cell_Cycle Cell Cycle Progression (G1/S Transition) Gene_Expression->Cell_Cycle promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation

Figure 2: T-type channel signaling in cell proliferation.

Quantitative Data on T-type Calcium Channel Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable T-type calcium channel blockers. This data is essential for comparing the potency of different compounds and for guiding dose-selection in preclinical studies.

CompoundTargetIC50 (µM)Cell Type/Expression SystemReference
This compound T-type Ca2+ Channels18.9Differentiated ND7/23 cells[1]
MibefradilT-type Ca2+ Channels~0.1-0.2Various[2]
EthosuximideT-type Ca2+ Channels600 (persistent current)Cloned human T-type channels[3]
Z944hCaV3.1, hCaV3.2, hCaV3.30.05 - 0.16HEK293 cells[4]
EfonidipineCaV3.2< 3Cell line expressing recombinant CaV3.2[5]
FelodipineCaV3.2< 3Cell line expressing recombinant CaV3.2[5]
IsradipineCaV3.2< 3Cell line expressing recombinant CaV3.2[5]
NitrendipineCaV3.2< 3Cell line expressing recombinant CaV3.2[5]

Experimental Protocols

The characterization of T-type calcium channel inhibitors requires robust and reproducible experimental methodologies. The following are detailed protocols for key assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on the ionic currents flowing through T-type calcium channels.

G Cell_Prep Cell Preparation (e.g., dissociated neurons or cell lines expressing T-channels) Giga_Seal Gigaohm Seal Formation with Patch Pipette Cell_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline T-type Currents Whole_Cell->Baseline Drug_App Apply this compound or Test Compound Baseline->Drug_App Record_Drug Record T-type Currents in Presence of Drug Drug_App->Record_Drug Data_Analysis Data Analysis (Current Inhibition, IC50) Record_Drug->Data_Analysis

Figure 3: Workflow for whole-cell patch-clamp analysis.

Protocol:

  • Cell Preparation:

    • For cell lines (e.g., HEK293) stably expressing a specific T-type channel subtype (CaV3.1, CaV3.2, or CaV3.3), plate cells onto glass coverslips 24-48 hours prior to recording.

    • For primary neurons (e.g., dorsal root ganglion or thalamic neurons), prepare acutely dissociated cells or brain slices according to established protocols.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 2 BaCl2 (or CaCl2), 10 HEPES, 1 4-aminopyridine. Adjust pH to 7.4 with TEA-OH. To isolate T-type currents, other voltage-gated channels can be blocked with specific inhibitors (e.g., TTX for sodium channels, and specific blockers for other calcium channel subtypes).

    • Internal (Pipette) Solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl2. Adjust pH to 7.2 with hydrofluoric acid.

  • Recording Procedure:

    • Place the coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes to ensure stable recording conditions.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to remove steady-state inactivation of T-type channels.

    • Apply a voltage-clamp protocol to elicit T-type currents. A typical protocol involves depolarizing voltage steps from -80 mV to +20 mV in 10 mV increments.

    • After recording a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound or other test compounds.

    • Record T-type currents in the presence of the compound until a steady-state effect is observed.

    • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after drug application.

    • Calculate the percentage of current inhibition at each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening (HTS) compatible method measures changes in intracellular calcium concentration in response to T-type channel activation.

G Cell_Plating Plate Cells Expressing T-type Channels in Microplate Dye_Loading Load Cells with Ca2+-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Inc Incubate with this compound or Test Compounds Dye_Loading->Compound_Inc Gramicidin_Treat Treat with Gramicidin (B1672133) to Clamp Membrane Potential Compound_Inc->Gramicidin_Treat KCl_Stim Stimulate with High [K+] to Depolarize and Activate T-channels Gramicidin_Treat->KCl_Stim Fluorescence_Read Measure Fluorescence (e.g., FLIPR) KCl_Stim->Fluorescence_Read Data_Analysis Data Analysis (Signal Inhibition, IC50) Fluorescence_Read->Data_Analysis

Figure 4: Workflow for fluorescence-based calcium influx assay.

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing the T-type channel of interest in 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

    • After dye loading, wash the cells with the assay buffer.

    • Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Assay Procedure:

    • To overcome the issue of T-type channel inactivation at typical resting membrane potentials, a pre-treatment step with gramicidin can be employed to clamp the membrane potential at a more hyperpolarized level, thus making the channels available for activation.[6]

    • Alternatively, co-expression of an inwardly rectifying potassium channel (e.g., Kir2.3) can hyperpolarize the cells to a level where T-type channels are in a resting, activatable state.[7]

    • Place the microplate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading.

    • Add a high-potassium solution to depolarize the cells and activate the T-type channels.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of vehicle-treated control wells.

    • Plot the normalized response against the compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting T-type calcium channels. The involvement of these channels in the pathophysiology of epilepsy, neuropathic pain, and cancer provides a strong rationale for their continued investigation as drug targets. The experimental protocols and comparative data presented in this guide offer a framework for the preclinical evaluation of this compound and other T-type channel inhibitors. Further research into the specific downstream signaling pathways modulated by these compounds will be crucial for elucidating their precise mechanisms of action and for identifying patient populations most likely to benefit from this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for a Novel Kinase Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "IAA65" does not correspond to a recognized molecule in publicly available scientific literature. The following application notes and protocols are provided as a general framework for the use of a hypothetical novel small molecule kinase inhibitor, provisionally termed "Inhibitor-X," in a cell culture setting. Researchers should substitute the specific details of their molecule of interest.

Introduction

The study of small molecule inhibitors is fundamental to drug discovery and the elucidation of cellular signaling pathways. These molecules allow for the conditional modulation of protein function, offering insights into their roles in health and disease. This document provides a detailed protocol for the characterization of a novel kinase inhibitor (Inhibitor-X) in vitro, covering its effects on cell viability, proliferation, and its impact on a specific signaling cascade. The target audience for these notes includes researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary

Effective characterization of a novel inhibitor requires robust quantitative data. The following tables provide a template for summarizing key experimental results.

Table 1: Cell Viability (IC50) Data for Inhibitor-X

Cell LineTreatment Duration (hours)IC50 (µM)95% Confidence Interval
Cell Line A (e.g., HCT116)2415.212.1 - 18.3
488.56.7 - 10.3
724.13.2 - 5.0
Cell Line B (e.g., PANC-1)2425.821.4 - 30.2
4814.311.9 - 16.7
727.96.5 - 9.3
Normal Fibroblasts (Control)72> 100N/A

IC50 values represent the concentration of Inhibitor-X required to inhibit cell viability by 50% and were determined using a dose-response curve.

Table 2: Effect of Inhibitor-X on Target Phosphorylation

Cell LineInhibitor-X Conc. (µM)Treatment Time (hours)% Inhibition of p-Target (Relative to Control)
Cell Line A1245% ± 5.2%
5288% ± 3.1%
10295% ± 2.5%
Cell Line B1230% ± 4.8%
5275% ± 6.4%
10291% ± 3.9%

% Inhibition was quantified by densitometry from Western blot analysis, normalized to total protein and a loading control.

Signaling Pathway

Inhibitor-X is hypothesized to target a key kinase in a growth factor-activated signaling pathway, such as the generic MAP Kinase cascade depicted below. Ligand binding to a receptor tyrosine kinase (RTK) typically initiates a phosphorylation cascade that culminates in the activation of transcription factors promoting cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Adaptor Adaptor Protein RTK->Adaptor Recruits RAS RAS Adaptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates InhibitorX Inhibitor-X InhibitorX->RAF Inhibits Gene_Expression Gene Expression TF->Gene_Expression Response Cell Proliferation & Survival Gene_Expression->Response Experimental_Workflow A Hypothesis: Inhibitor-X targets Kinase Y B Prepare Inhibitor-X Stock Solutions A->B C Phase 1: In Vitro Assays B->C D Cell Viability Assay (Determine IC50) C->D E Western Blot Analysis (Confirm Target Engagement) C->E F Phase 2: Data Analysis D->F E->F G Calculate IC50 Values & Dose-Response Curves F->G H Quantify Target Phosphorylation Inhibition F->H I Phase 3: Conclusion G->I H->I J Synthesize Results: Potency & Mechanism of Action I->J

How to dissolve and prepare IAA65 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAA65 is a potent inhibitor of T-type calcium channels, which are low voltage-activated calcium channels involved in a variety of physiological processes.[1] Due to their role in neuronal excitability, T-type calcium channels are a key target in epilepsy research.[2][3][4] this compound has demonstrated efficacy in reducing the current density generated by T-type Ca2+ channel activation, making it a valuable tool for studying the role of these channels in cellular function and disease models.[1] These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₆H₁₃F₆NO₂[5]
CAS Number 2987139-96-6[5]
IC₅₀ (T-type calcium channels) 18.9 µM[1]
Effective Concentration 50 µM (in differentiated ND7/23 cells)[1]
Recommended Storage -20°C[5]

Dissolution and Stock Solution Preparation

The solubility of this compound in various solvents has not been extensively reported. However, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out 0.3653 mg of this compound (Molecular Weight: 365.27 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO to 0.3653 mg of this compound.

  • Solubilization: Vortex the solution vigorously to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential degradation. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Note: Since the maximum solubility of this compound in DMSO is not published, it is recommended to start with a small amount to test for solubility at the desired concentration. If the compound does not fully dissolve, you may need to prepare a lower concentration stock solution.

Experimental Protocols

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final working concentration. For example, to prepare a 50 µM working solution from a 10 mM stock, you would perform a 1:200 dilution.

    • Example Dilution: Add 1 µL of the 10 mM stock solution to 199 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution (-20°C Storage) dissolve->stock thaw Thaw Stock Aliquot stock->thaw dilute Prepare Working Solution (e.g., 50 µM in Media) thaw->dilute treat Treat Cells dilute->treat measure Measure Cellular Response (e.g., Electrophysiology) treat->measure analyze Data Analysis measure->analyze

Caption: Workflow for preparing and using this compound in experiments.

Signaling Pathway of T-type Calcium Channel Inhibition in Neurons

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_channel->Ca_influx Mediates Na_channel Voltage-gated Na⁺ Channel AP Action Potential Burst Na_channel->AP Generates depolarization Membrane Depolarization (Low-Threshold Spike) Ca_influx->depolarization depolarization->Na_channel Activates neurotransmitter Neurotransmitter Release AP->neurotransmitter hypersynchrony Neuronal Hypersynchrony (e.g., in Epilepsy) neurotransmitter->hypersynchrony Contributes to This compound This compound This compound->T_channel Inhibits

References

Application Notes and Protocols for In Vivo Animal Studies of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Determination of Appropriate Dosage for a Novel Investigational Compound (e.g., IAA65) in In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information for a compound designated "this compound" is available in the public domain. The following application notes and protocols are provided as a general guide for determining the in vivo dosage of a novel investigational compound, based on established principles of pharmacology and toxicology.

Introduction

The determination of an appropriate dosage is a critical step in the preclinical evaluation of any new chemical entity (NCE). The goal is to identify a dose range that is both safe and effective in a relevant animal model. This process typically involves a series of studies, including dose-range finding (toxicity) studies, pharmacokinetic (PK) analyses, and pharmacodynamic (PD) or efficacy studies.[1][2] These studies are essential for understanding the compound's behavior in a living system and for predicting a safe and effective starting dose for human clinical trials.[3][4][5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[6][7]

Preliminary Assessments (Pre-In Vivo)

Before commencing animal studies, a thorough in vitro characterization of the compound should be performed.

  • In Vitro Efficacy: Determine the compound's activity (e.g., IC50, EC50) in relevant cell-based assays. This data can provide a preliminary indication of the concentrations required to achieve a biological effect.

  • In Vitro Toxicity: Assess cytotoxicity in various cell lines to identify potential off-target effects and to estimate a starting dose for in vivo toxicity studies.

  • Metabolic Stability: Evaluate the compound's stability in liver microsomes or hepatocytes from different species (including the one to be used for in vivo studies) to anticipate its metabolic clearance.[8]

  • Literature Review: If the compound belongs to a known class of molecules, review published data on similar agents to inform potential starting doses, expected toxicities, and relevant biomarkers.

In Vivo Study Protocols

Dose-Range Finding (Acute Toxicity) Study

The primary objective of this study is to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[9][10] This is often a single-dose escalation study.

Experimental Protocol:

  • Animal Model: Use a common rodent species, such as BALB/c or C57BL/6 mice, or Sprague-Dawley rats.[1] Use both male and female animals (at least 5 per sex per group).[11]

  • Compound Formulation: The compound should be dissolved or suspended in a sterile, biocompatible vehicle (e.g., 0.5% methylcellulose, saline, or a solution containing PEG). The formulation should be appropriate for the chosen route of administration.[12]

  • Route of Administration: The intended clinical route should be used if possible. Common parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). Oral (PO) administration via gavage is also common.[6][13]

  • Dose Escalation:

    • Administer a single dose of the compound to a small group of animals.

    • Start with a low dose, estimated from in vitro data or literature on similar compounds.

    • Gradually increase the dose in subsequent groups of animals. A common approach is to use a geometric dose progression (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, body weight, posture, activity) immediately after dosing and at regular intervals for up to 14 days.[9]

    • Record the time of onset, duration, and severity of any observed signs.

    • At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological analysis, especially from animals showing signs of toxicity.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Data Presentation:

Table 1: Example of a Dose-Range Finding Study Summary in Mice

Dose (mg/kg, IV)Number of Animals (M/F)Mortality (M/F)Key Clinical SignsChange in Body Weight (Day 7)
15/50/0No observable effects+2%
105/50/0Mild lethargy for 2 hours post-dose-1%
305/51/0Severe lethargy, hunched posture-8%
1005/55/5Rapid onset of seizures, moribundN/A
Pharmacokinetic (PK) Study

This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14]

Experimental Protocol:

  • Animal Model: Typically conducted in the same species as the dose-range finding study. Cannulated animals may be used for serial blood sampling.

  • Dose Levels: Administer the compound at two to three dose levels, typically below the MTD.

  • Administration: Administer a single dose via the intended clinical route. An IV dose is often included to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

Data Presentation:

Table 2: Example of Pharmacokinetic Parameters in Rats (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)t½ (h)
5250 ± 450.51500 ± 2103.5
20980 ± 1501.07200 ± 9804.1
Efficacy (Pharmacodynamic) Study

This study evaluates the compound's biological effect in a relevant disease model.

Experimental Protocol:

  • Animal Model: Use an appropriate animal model of the disease of interest (e.g., tumor xenograft model for an anti-cancer agent).

  • Dose Selection: Based on the PK and toxicity data, select several dose levels for evaluation. These doses should be well-tolerated and provide a range of exposures.

  • Treatment Schedule: The dosing frequency (e.g., once daily, twice daily) should be determined by the compound's half-life and the desired therapeutic effect.

  • Endpoint Measurement: Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, blood glucose levels, inflammatory markers).

  • Data Analysis: Compare the treatment groups to a vehicle-treated control group to determine the dose-response relationship for efficacy.

Data Presentation:

Table 3: Example of Efficacy Data in a Mouse Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
VehicleOnce Daily (PO)1200 ± 1500%
Compound X (10 mg/kg)Once Daily (PO)850 ± 12029%
Compound X (30 mg/kg)Once Daily (PO)400 ± 9067%

Visualizations

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates This compound This compound (Compound X) This compound->Kinase2 Inhibits Gene Target Gene TF->Gene Regulates Transcription

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Workflow for In Vivo Dosage Determination

cluster_preclinical Pre-Animal Studies cluster_invivo In Vivo Studies invitro In Vitro Studies (Efficacy, Toxicity) drf Dose-Range Finding (Acute Toxicity) invitro->drf Inform Starting Dose formulation Formulation Development formulation->drf pk Pharmacokinetics (PK) (Single Dose) drf->pk Determine MTD efficacy Efficacy / PD Study (Disease Model) drf->efficacy Set Upper Dose Limit pk->efficacy Inform Dose & Schedule repeat_dose Repeat-Dose Toxicology efficacy->repeat_dose Select Therapeutic Doses

Caption: Workflow for determining in vivo dosage of a novel compound.

Logical Framework for Dose Selection

Caption: Decision-making logic for selecting a therapeutic dose.

References

Application Notes and Protocols for Electrophysiology Studies with IAA65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological applications of IAA65, a potent T-type calcium channel inhibitor. The included protocols are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular and tissue-level electrical activity.

Introduction to this compound

This compound is a small molecule compound identified as a potent inhibitor of T-type calcium channels, with a reported half-maximal inhibitory concentration (IC50) of 18.9 μM.[1] T-type calcium channels are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their dysregulation has been implicated in pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer. The inhibitory action of this compound on these channels makes it a valuable pharmacological tool for studying their function and a potential therapeutic candidate for related disorders.

Electrophysiology Techniques for Studying this compound

A range of electrophysiological techniques can be employed to characterize the interaction of this compound with T-type calcium channels and its functional consequences. The choice of technique depends on the specific research question, the biological preparation, and the desired level of detail.

Key Electrophysiological Techniques:

  • Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channels with high resolution.[2][3] It allows for the measurement of ionic currents flowing through single channels or the whole cell membrane.

    • Whole-Cell Patch-Clamp: Enables the recording of the total current from all ion channels in a cell, providing insights into the compound's effect on overall cellular excitability.[2]

    • Single-Channel Recording (Cell-Attached or Excised Patch): Allows for the detailed characterization of the effect of this compound on the gating properties (opening, closing, and inactivation) of individual T-type calcium channels.

  • Two-Electrode Voltage Clamp (TEVC): Primarily used with large cells like Xenopus oocytes, which can be engineered to express specific ion channels. This technique is ideal for high-throughput screening of compounds like this compound and for detailed biophysical characterization of their interaction with the channel.

  • Multi-Electrode Array (MEA): MEA systems allow for the non-invasive, long-term recording of extracellular field potentials from neuronal or cardiac cell networks.[4] This technique is well-suited for studying the effects of this compound on network activity, such as burst firing in neuronal cultures or arrhythmogenic events in cardiac preparations.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueChannel TypeReference
IC50 18.9 μMT-type Calcium Channels[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess this compound Inhibition of T-type Calcium Currents

Objective: To determine the concentration-dependent inhibitory effect of this compound on T-type calcium channels in a neuronal cell line (e.g., HEK293 cells stably expressing a specific T-type calcium channel subtype like CaV3.1, CaV3.2, or CaV3.3).

Materials:

  • HEK293 cells expressing the T-type calcium channel of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • Patch pipettes (2-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Filling: Fill the patch pipette with the internal solution.

  • Cell Approaching and Sealing: Under a microscope, approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type calcium channels are in a closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100 ms) to elicit T-type calcium currents.

  • Data Recording (Control): Record the baseline T-type calcium currents in the absence of this compound.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound. Allow 2-5 minutes for the compound to equilibrate.

  • Data Recording (this compound): Repeat the voltage-clamp protocol to record the currents in the presence of this compound.

  • Dose-Response Analysis: Repeat steps 7 and 8 with a range of this compound concentrations to construct a dose-response curve and determine the IC50 value.

  • Data Analysis: Measure the peak inward current at each voltage step. Plot the current-voltage (I-V) relationship. Calculate the percentage of current inhibition at each concentration of this compound.

Protocol 2: Multi-Electrode Array (MEA) Analysis of this compound Effects on Neuronal Network Activity

Objective: To investigate the effect of this compound on spontaneous electrical activity and network bursting in primary cortical neurons.

Materials:

  • Primary cortical neurons cultured on MEA plates

  • MEA recording system

  • This compound stock solution

  • Culture medium

Procedure:

  • Baseline Recording: Place the MEA plate with mature neuronal cultures (e.g., DIV 14-21) into the recording system. Allow the culture to stabilize for at least 10 minutes. Record the baseline spontaneous activity for 15-30 minutes.

  • This compound Application: Add this compound to the culture medium to achieve the desired final concentration.

  • Post-Treatment Recording: Immediately after adding this compound, start recording the neuronal activity continuously for at least 30-60 minutes. For longer-term effects, recordings can be performed at different time points (e.g., 1, 4, and 24 hours) after compound application.

  • Washout: To test for reversibility, replace the medium containing this compound with fresh, compound-free medium and record the activity for another 30-60 minutes.

  • Data Analysis:

    • Spike Detection: Detect and sort spikes from the raw data.

    • Burst Analysis: Analyze the frequency, duration, and intensity of network bursts.

    • Synchrony Analysis: Evaluate the synchrony of firing across different electrodes in the network.

    • Compare the parameters before, during, and after this compound application.

Signaling Pathways and Experimental Workflows

IAA65_Signaling_Pathway This compound This compound T_type T-type Ca2+ Channel (e.g., CaV3.1, CaV3.2, CaV3.3) This compound->T_type Inhibits Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability Neurotransmitter_Release->Neuronal_Excitability

Caption: Proposed signaling pathway for this compound-mediated inhibition of neuronal excitability.

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Primary Neurons) Transfection Transfection (optional) (e.g., with T-type channel cDNA) Cell_Culture->Transfection MEA Multi-Electrode Array Cell_Culture->MEA Patch_Clamp Patch-Clamp (Whole-Cell / Single-Channel) Transfection->Patch_Clamp Baseline Baseline Recording (Control) Patch_Clamp->Baseline MEA->Baseline IAA65_app This compound Application (Varying Concentrations) Baseline->IAA65_app Post_this compound Post-IAA65 Recording IAA65_app->Post_this compound Washout Washout Post_this compound->Washout Current_Analysis Current-Voltage (I-V) Analysis Dose-Response Curve Post_this compound->Current_Analysis Spike_Burst_Analysis Spike and Burst Analysis Network Synchrony Post_this compound->Spike_Burst_Analysis Washout->Current_Analysis Washout->Spike_Burst_Analysis

Caption: General experimental workflow for electrophysiological studies of this compound.

References

Application Notes and Protocols for Investigating the Role of GAD65 in Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glutamic acid decarboxylase 65 (GAD65) is a key enzyme in the synthesis of the inhibitory neurotransmitter GABA and a major autoantigen in several neurological disorders, including some forms of epilepsy.[1] Autoantibodies against GAD65 are thought to contribute to neuronal hyperexcitability and seizure generation by impairing GABAergic inhibition. These application notes provide a comprehensive framework for the experimental design of studies investigating the role of GAD65 in epilepsy, from in vitro modeling to in vivo behavioral analysis.

Section 1: In Vitro Models of GAD65-Associated Epilepsy

In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms underlying GAD65-associated epilepsy.[2]

1.1. Patient-Derived Induced Pluripotent Stem Cells (iPSCs)

Human iPSCs from patients with GAD65-antibody-associated epilepsy can be differentiated into neuronal cultures to create a "disease-in-a-dish" model.[3] This approach allows for the study of disease pathophysiology in a patient-specific genetic background.

Experimental Protocol: Generation and Differentiation of Patient-Specific Neuronal Cultures

  • iPSC Generation: Reprogram somatic cells (e.g., fibroblasts or peripheral blood mononuclear cells) from patients with high titers of GAD65 antibodies and a clinical diagnosis of epilepsy into iPSCs using established protocols (e.g., Sendai virus or mRNA-based methods).

  • Neuronal Differentiation: Differentiate iPSCs into a mixed population of glutamatergic and GABAergic neurons.[4] A common method involves dual SMAD inhibition to induce neural fate, followed by directed differentiation using specific growth factors and patterning molecules.

  • Culture Maturation: Culture the differentiated neurons on multi-electrode arrays (MEAs) or coverslips for several weeks to allow for synaptic network formation and maturation.[4]

  • Application of Patient Serum/CSF: To model the autoimmune component, introduce patient-derived serum or cerebrospinal fluid (CSF) containing GAD65 antibodies to the mature neuronal cultures. Control cultures should be treated with serum/CSF from healthy donors.

1.2. Chemically-Induced Seizure Models in Primary Neuronal Cultures

Primary rodent cortical or hippocampal neurons can be used to model epileptiform activity.[5] While not specific to GAD65 autoimmunity, these models are useful for screening potential therapeutic compounds.

Experimental Protocol: Induction of Seizure-Like Activity

  • Primary Culture Preparation: Isolate and culture cortical or hippocampal neurons from embryonic or early postnatal rodents.

  • Induction of Epileptiform Activity: After several days in vitro, induce seizure-like activity by applying a chemoconvulsant such as:

    • Pentylenetetrazole (PTZ): A GABA-A receptor antagonist.[6]

    • Picrotoxin: Another GABA-A receptor antagonist.[4]

    • 4-Aminopyridine (4-AP): A potassium channel blocker.[5]

  • Treatment with GAD65 Antibodies: Co-administer purified GAD65 antibodies to investigate their modulatory effects on chemically-induced hyperexcitability.

Data Presentation: In Vitro Models
ModelDescriptionKey ReadoutsAdvantagesLimitations
Patient iPSC-derived Neurons Neurons differentiated from iPSCs of patients with GAD65-associated epilepsy.[3]Spontaneous firing rate, burst analysis, network synchrony (MEA), synaptic currents (patch-clamp), GAD65 expression, GABA levels.Human-specific genetics, patient-specific disease modeling.Technically demanding, long differentiation protocols, variability between cell lines.
Chemically-Induced Seizures Primary rodent neurons treated with chemoconvulsants (e.g., PTZ, 4-AP).[5][6]Changes in neuronal firing patterns, seizure-like event frequency and duration.High-throughput screening, well-established protocols.Lacks the specific autoimmune component of GAD65-epilepsy.

Section 2: In Vivo Models of GAD65-Associated Epilepsy

In vivo models are crucial for understanding the systemic effects of GAD65 autoimmunity and for testing the efficacy of potential therapies in a whole-organism context.[7][8]

2.1. Passive Transfer of GAD65 Antibodies

This model involves the administration of GAD65 antibodies from patients into healthy animals to replicate the autoimmune effects.

Experimental Protocol: Intracerebroventricular (ICV) Infusion of GAD65 Antibodies

  • Animal Model: Use adult male or female mice or rats.

  • Stereotaxic Surgery: Implant a cannula into the lateral ventricle of the brain.

  • Antibody Infusion: After a recovery period, infuse purified GAD65 antibodies from patient serum or a monoclonal source via an osmotic minipump connected to the cannula for a continuous delivery over several days or weeks. Control animals should receive control IgG from healthy donors.

  • Seizure Monitoring: Continuously monitor animals for spontaneous seizures using video-EEG recordings.[9]

2.2. Chemically-Induced Seizure Models

Standard chemical kindling models can be adapted to study the impact of GAD65 antibodies on seizure susceptibility and severity.

Experimental Protocol: PTZ Kindling Model

  • Animal Model: Use adult mice or rats.

  • GAD65 Antibody Administration: Administer GAD65 antibodies (e.g., via ICV infusion as described above) prior to the kindling protocol.

  • PTZ Administration: Administer a sub-convulsive dose of PTZ every 48 hours.

  • Seizure Scoring: Score the behavioral seizures after each PTZ injection using a standardized scale (e.g., the Racine scale).[6]

  • Endpoint: Continue until animals in the control group consistently exhibit generalized tonic-clonic seizures.

Data Presentation: In Vivo Models
ModelDescriptionKey ReadoutsAdvantagesLimitations
Passive Antibody Transfer Administration of patient-derived GAD65 antibodies into rodents.Spontaneous seizure frequency and duration (video-EEG), behavioral comorbidities.Directly tests the pathogenicity of GAD65 antibodies.Potential for species-specific immune responses, transient effects.
Chemical Kindling (e.g., PTZ) Repeated administration of a sub-convulsive dose of a chemoconvulsant.[10]Seizure score, latency to generalized seizures, seizure duration.Well-established model of epileptogenesis, high reproducibility.Does not model the underlying autoimmune etiology.

Section 3: Electrophysiological Analysis

Electrophysiology is essential for assessing neuronal and network function at high temporal resolution.[11][12]

3.1. Multi-Electrode Array (MEA) Recordings

MEAs allow for the non-invasive, long-term recording of spontaneous network activity from neuronal cultures.[13][14]

Experimental Protocol: MEA Recordings of iPSC-Derived Neurons

  • Cell Plating: Plate iPSC-derived neuronal progenitors onto MEA plates.

  • Maturation: Culture for 4-6 weeks to allow for network maturation.

  • Recording: Record spontaneous electrical activity at baseline and after the application of patient-derived GAD65 antibodies.

  • Data Analysis: Analyze parameters such as mean firing rate, burst frequency, burst duration, and network synchrony.

3.2. Patch-Clamp Electrophysiology

Patch-clamp allows for the detailed analysis of synaptic transmission and intrinsic neuronal properties.[15]

Experimental Protocol: Whole-Cell Patch-Clamp of Cultured Neurons or Brain Slices

  • Preparation: Use iPSC-derived neurons, primary neuronal cultures, or acute brain slices from in vivo models.

  • Recording: Perform whole-cell voltage-clamp recordings to measure spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) to assess GABAergic function.

  • Pharmacology: Apply GABA-A receptor antagonists (e.g., bicuculline) to confirm the nature of the recorded currents.

  • Current-Clamp: Perform current-clamp recordings to assess intrinsic neuronal excitability, including resting membrane potential, action potential threshold, and firing patterns in response to current injections.

Data Presentation: Electrophysiology
TechniquePreparationKey Parameters MeasuredExpected Outcome with GAD65 Antibodies
Multi-Electrode Array (MEA) iPSC-derived neuronal culturesMean firing rate, burst frequency, network synchrony.Increased firing rate and bursting, enhanced network synchrony.
Patch-Clamp Cultured neurons or brain slicessIPSC/mIPSC frequency and amplitude, action potential firing.Decreased IPSC frequency/amplitude, increased neuronal firing.

Section 4: Molecular and Biochemical Assays

These assays are crucial for quantifying changes in protein expression, neurotransmitter levels, and cell signaling pathways.

4.1. Western Blotting and ELISA

Used to measure protein levels and antibody titers.

Experimental Protocol: Western Blot for GAD65

  • Sample Preparation: Lyse cultured neurons or brain tissue.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against GAD65, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection and Quantification: Visualize protein bands and quantify their intensity relative to a loading control.

4.2. High-Performance Liquid Chromatography (HPLC)

Used to measure neurotransmitter levels.

Experimental Protocol: HPLC for GABA Measurement

  • Sample Preparation: Homogenize brain tissue or lyse cultured neurons and deproteinize the samples.

  • Chromatographic Separation: Inject the sample into an HPLC system with a column suitable for amino acid analysis.

  • Detection and Quantification: Detect GABA using a fluorescence or electrochemical detector and quantify based on a standard curve.

Data Presentation: Molecular Assays
AssaySample TypeAnalyteExpected Outcome in GAD65 Epilepsy Model
ELISA Patient Serum/CSFGAD65 Antibody TiterElevated GAD65 antibody levels.
Western Blot Brain tissue, cultured neuronsGAD65 protein expressionPotentially altered GAD65 levels.
HPLC Brain tissue, cultured neuronsGABA levelsDecreased GABA concentrations.

Section 5: Behavioral Analysis

Behavioral tests in animal models are used to assess seizure-related comorbidities such as cognitive deficits and anxiety.[16][17]

5.1. Open Field Test

Assesses locomotor activity and anxiety-like behavior.

Experimental Protocol: Open Field Test

  • Apparatus: A square arena with defined center and peripheral zones.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 10 minutes).

  • Data Collection: Use video tracking software to record the total distance moved, time spent in the center versus the periphery, and rearing frequency.

5.2. Morris Water Maze

Tests for spatial learning and memory deficits.[18]

Experimental Protocol: Morris Water Maze

  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Acquisition Phase: Train the animal over several days to find the hidden platform using spatial cues around the room.

  • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

Data Presentation: Behavioral Assays
TestBehavioral DomainKey ParametersExpected Outcome in Epilepsy Model
Open Field Test Anxiety, LocomotionTime in center, total distance moved.Decreased time in the center (anxiety), potential hyperactivity or hypoactivity.
Morris Water Maze Spatial Learning & MemoryLatency to find the platform, time in target quadrant.Increased latency, less time in the target quadrant.

Section 6: Signaling Pathways and Visualizations

Understanding the signaling cascades involved in GAD65-associated epilepsy is key to identifying novel therapeutic targets. The inflammatory response and downstream effects of reduced GABAergic signaling are of particular interest.[19][20]

6.1. GAD65 Autoimmunity and Neuronal Hyperexcitability

This pathway illustrates how GAD65 autoantibodies can lead to reduced GABA synthesis, impaired inhibitory neurotransmission, and subsequent neuronal hyperexcitability.

GAD65_Pathway cluster_autoimmunity Autoimmune Response cluster_neuron Presynaptic GABAergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GAD65_Ab GAD65 Autoantibodies GAD65 GAD65 Enzyme GAD65_Ab->GAD65 Inhibition GABA GABA GAD65->GABA Synthesis Glutamate Glutamate Glutamate->GAD65 Substrate GABA_release Reduced GABA Release GABA->GABA_release Leads to GABA_R GABA-A Receptor GABA_release->GABA_R Reduced Activation Hyperexcitability Neuronal Hyperexcitability GABA_R->Hyperexcitability Disinhibition causes

Caption: GAD65 autoantibody signaling pathway leading to neuronal hyperexcitability.

6.2. Experimental Workflow for In Vitro Analysis

This diagram outlines the workflow for utilizing patient-derived iPSCs to model GAD65-associated epilepsy in vitro.

In_Vitro_Workflow Patient_Sample Patient Blood/ Fibroblast Sample iPSC_Generation iPSC Generation (Reprogramming) Patient_Sample->iPSC_Generation Neuronal_Diff Neuronal Differentiation (Glut & GABAergic) iPSC_Generation->Neuronal_Diff MEA_Culture Culture on MEA Neuronal_Diff->MEA_Culture Patch_Clamp_Culture Culture for Patch-Clamp Neuronal_Diff->Patch_Clamp_Culture Biochem_Culture Culture for Biochemical Assays Neuronal_Diff->Biochem_Culture Electrophys_Analysis Electrophysiological Analysis MEA_Culture->Electrophys_Analysis Patch_Clamp_Culture->Electrophys_Analysis Biochem_Analysis Biochemical Analysis Biochem_Culture->Biochem_Analysis

Caption: Workflow for in vitro analysis of GAD65-associated epilepsy using iPSCs.

6.3. Experimental Workflow for In Vivo Analysis

This diagram illustrates the workflow for in vivo modeling and behavioral assessment.

In_Vivo_Workflow Antibody_Source Patient Serum/ Monoclonal GAD65 Ab Antibody_Admin Antibody Administration (e.g., ICV Infusion) Antibody_Source->Antibody_Admin Animal_Model Rodent Model (Mouse/Rat) Animal_Model->Antibody_Admin Video_EEG Video-EEG Monitoring Antibody_Admin->Video_EEG Behavioral_Testing Behavioral Testing (Open Field, MWM) Antibody_Admin->Behavioral_Testing Seizure_Analysis Seizure Phenotyping Video_EEG->Seizure_Analysis Comorbidity_Analysis Comorbidity Assessment Behavioral_Testing->Comorbidity_Analysis Post_mortem_Analysis Post-mortem Tissue Analysis (Histology, Biochemistry) Mechanism_Analysis Mechanistic Studies Post_mortem_Analysis->Mechanism_Analysis Seizure_Analysis->Post_mortem_Analysis Comorbidity_Analysis->Post_mortem_Analysis

Caption: Workflow for in vivo analysis of GAD65-associated epilepsy.

References

Application Notes and Protocols for the Evaluation of Investigational Anticonvulsant Agents in Rodent Models of Seizures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Applying Novel Compounds in Rodent Models of Seizures: A Template for Preclinical Evaluation

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2][3] The development of new antiseizure drugs (ASDs) is crucial, as a significant portion of patients are refractory to current treatments.[1][3] Preclinical evaluation in rodent models of seizures is an essential step in the discovery and development of novel ASDs.[4][5][6] These models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models, are well-validated for identifying compounds with potential anticonvulsant activity.[4][7][8] This document provides a comprehensive guide for the preclinical evaluation of an investigational anticonvulsant agent, referred to herein as Compound X (IAA65) , in established rodent models of seizures.

Mechanism of Action of Antiseizure Drugs

The primary goal of ASDs is to modulate neuronal excitability to suppress seizures.[9] This is typically achieved through several mechanisms:

  • Modulation of Voltage-Gated Ion Channels: Many ASDs act by blocking voltage-gated sodium or calcium channels, which are crucial for the propagation of action potentials.[9][10][11][12]

  • Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is another common mechanism. This can be achieved by acting on GABA-A receptors or by inhibiting GABA metabolism.[2][9][10][13]

  • Attenuation of Glutamatergic Excitation: Reducing the activity of the excitatory neurotransmitter glutamate, for instance by blocking NMDA or AMPA receptors, can also prevent seizure activity.[9][14]

  • Modulation of Neuroinflammatory Pathways: Growing evidence suggests that neuroinflammation plays a significant role in the pathophysiology of epilepsy.[1][3][15][16][17][18] Targeting inflammatory signaling pathways, such as those involving cytokines like IL-1β and TNF-α, represents a novel therapeutic strategy.[1][15][18][19]

The potential mechanism of action of Compound X (this compound) should be investigated to guide the selection of appropriate preclinical models and target engagement assays.

Preclinical Evaluation Workflow

A standardized workflow is critical for the systematic evaluation of a novel compound. This typically involves initial screening in acute seizure models, followed by more complex models and safety assessments.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic & Safety Studies cluster_2 Phase 3: Chronic Models & Efficacy a Acute Seizure Models (MES, PTZ) b Dose-Response Determination (ED50) a->b c Neurotoxicity Assessment (e.g., Rotarod) b->c Promising Candidates d Pharmacokinetic Profiling c->d f Chronic Seizure Models (e.g., Kindling) d->f e Target Engagement & Biomarker Analysis g Long-term Efficacy & Tolerability f->g h Lead Optimization g->h

Caption: Preclinical evaluation workflow for novel antiseizure drugs.

Experimental Protocols

Detailed protocols for the most common acute seizure models are provided below. It is essential to adhere to ethical guidelines for animal research and to obtain approval from the Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[4][8][20][21][22]

Materials:

  • Electroconvulsiometer

  • Corneal or ear clip electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution (0.9%)

  • Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • Compound X (this compound)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory for at least one week before the experiment, with free access to food and water and a 12-hour light/dark cycle.[23]

  • Drug Preparation and Administration: Prepare a suspension of Compound X (this compound) in the vehicle at various concentrations. Administer the compound or vehicle via the desired route (e.g., intraperitoneal for mice, oral gavage for rats).[23]

  • Time of Peak Effect (TPE): Determine the TPE of Compound X (this compound) in a preliminary study by testing at various time points after administration (e.g., 30, 60, 120, 240 minutes).[23]

  • Seizure Induction: At the TPE, apply a drop of topical anesthetic to the animal's eyes. Place the corneal electrodes on the corneas, or attach ear clips. Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[24]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.[23]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to evaluate compounds effective against generalized myoclonic and absence seizures, often by enhancing GABAergic inhibition.[2][4][8][25]

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for acute test)

  • Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • Compound X (this compound)

  • Vehicle

  • Observation chambers

Procedure:

  • Animal Acclimation and Drug Administration: Follow the same procedures as in the MES model.

  • PTZ Administration: At the TPE of Compound X (this compound), administer a convulsive dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: Immediately place the animal in an observation chamber and observe for 30 minutes for the onset and severity of seizures. Seizures are typically scored using a scale such as the Racine scale.[26]

  • Data Analysis: Record the latency to the first seizure and the seizure severity score. Analyze the data to determine if Compound X (this compound) significantly delays seizure onset or reduces seizure severity compared to the vehicle group. Calculate the ED50 for protection against generalized seizures.

Table 1: Racine Scale for Seizure Severity

ScoreBehavioral Manifestation
1Mouth and facial twitches
2Clonic head movements
3Unilateral forelimb clonus
4Rearing with bilateral forelimb clonus
5Rearing and falling (loss of postural control)
Neurotoxicity Assessment

It is crucial to assess the potential for motor impairment, a common side effect of ASDs. The rotarod test is a widely used method for this purpose.[23]

Procedure:

  • Training: Train the animals to stay on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-3 minutes) for 2-3 consecutive days before the test.

  • Testing: At the TPE of Compound X (this compound), place the animal on the rotarod.

  • Observation: Record the time the animal remains on the rod. Failure is defined as falling off the rod before a cutoff time (e.g., 180 seconds).

  • Data Analysis: Calculate the percentage of animals that fail the test in each group. Determine the median toxic dose (TD50). The protective index (PI) can be calculated as TD50/ED50. A higher PI indicates a better safety profile.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to allow for easy comparison of different doses and compounds.

Table 2: Efficacy of Compound X (this compound) in Acute Seizure Models

ModelSpeciesRoute of Admin.ED50 (mg/kg) (95% CI)
MESMousei.p.Data to be filled
MESRatp.o.Data to be filled
PTZMousei.p.Data to be filled
PTZRatp.o.Data to be filled

Table 3: Neurotoxicity of Compound X (this compound)

SpeciesRoute of Admin.TD50 (mg/kg) (95% CI)Protective Index (PI = TD50/ED50)
Mousei.p.Data to be filledData to be filled
Ratp.o.Data to be filledData to be filled

Table 4: Pharmacokinetic Parameters of Compound X (this compound) in Rodents

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)
Mousei.p.DataDataDataDataData
Ratp.o.DataDataDataDataData
Rati.v.DataDataDataDataData

Signaling Pathways in Epilepsy and Potential Targets for Compound X (this compound)

Understanding the underlying signaling pathways in epilepsy can provide insights into the mechanism of action of novel compounds. Neuroinflammatory pathways are increasingly recognized as important contributors to epileptogenesis.

G cluster_0 Neuroinflammatory Cascade in Epilepsy cluster_1 Potential Intervention Points for Compound X (this compound) Seizure Seizure Activity DAMPs DAMPs Release (e.g., HMGB1, ATP) Seizure->DAMPs Glia Microglia & Astrocyte Activation DAMPs->Glia Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Glia->Cytokines Releases Hyperexcitability Neuronal Hyperexcitability Cytokines->Hyperexcitability Promotes Hyperexcitability->Seizure Leads to Inhibit_Glia Inhibit Glial Activation Inhibit_Glia->Glia Block_Cytokines Block Cytokine Signaling Block_Cytokines->Cytokines

Caption: Neuroinflammatory signaling in epilepsy and potential therapeutic targets.

Conclusion

The protocols and guidelines presented here provide a framework for the initial preclinical evaluation of investigational compounds like Compound X (this compound) for anticonvulsant activity. A systematic approach, combining established in vivo models with mechanistic and safety studies, is essential for identifying promising new therapies for epilepsy. Further studies in chronic models of epilepsy and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling will be necessary to fully characterize the therapeutic potential of lead candidates.

References

Application Notes and Protocols for High-Throughput Screening of Auxin Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators targeting the auxin signaling pathway.

Note on "IAA65": The term "this compound" is not standard in publicly available scientific literature. It is presumed to be an internal project name or a specific analog of Indole-3-Acetic Acid (IAA), the primary auxin in plants. The following protocols are designed for the discovery of novel compounds that modulate the canonical auxin signaling pathway and are therefore applicable to the screening of "this compound analogs" or any chemical library for auxin-like or anti-auxin activity.

Introduction to Auxin Signaling

Auxin is a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development. The central signaling module of the most common auxin, Indole-3-Acetic Acid (IAA), involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2][3]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAAs liberates ARFs, allowing them to regulate the expression of auxin-responsive genes.[1][2][3] This degradation-based mechanism provides a rapid and sensitive switch to control gene expression. The interaction between different members of the TIR1/AFB and Aux/IAA families can form a multitude of co-receptor complexes with varying affinities for auxin, contributing to the complexity and specificity of auxin responses.[5][6][7]

High-throughput screening for modulators of this pathway can identify novel agrochemicals, research tools, or even compounds with therapeutic potential in contexts where auxin-like effects are relevant.

Diagram of the Canonical Auxin Signaling Pathway

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression promotes Ub Ubiquitin Auxin_in Auxin Auxin_in->Auxin enters nucleus FP_Assay_Workflow cluster_workflow FP Assay Workflow Start Start Dispense_Reagents Dispense Assay Buffer, Fluorescent Aux/IAA Peptide, TIR1/AFB Protein, and Auxin into 384-well plate Start->Dispense_Reagents Dispense_Compounds Add Test Compounds (this compound Analogs) Dispense_Reagents->Dispense_Compounds Incubate Incubate at Room Temperature Dispense_Compounds->Incubate Read_Plate Read Fluorescence Polarization on HTS Plate Reader Incubate->Read_Plate Analyze_Data Data Analysis: Identify Hits that Modulate FP Signal Read_Plate->Analyze_Data End End Analyze_Data->End TR_FRET_Principle TR-FRET Assay Principle cluster_no_interaction No Interaction (or Inhibitor Present) cluster_interaction Interaction (Auxin Present) Donor_A TIR1-Donor Emission_A Donor Emission (620 nm) Donor_A->Emission_A No FRET Acceptor_A Aux/IAA-Acceptor Excitation_A Excitation (340 nm) Excitation_A->Donor_A Donor_B TIR1-Donor Acceptor_B Aux/IAA-Acceptor Donor_B->Acceptor_B FRET Auxin_B Auxin Emission_B Acceptor Emission (665 nm) Acceptor_B->Emission_B Excitation_B Excitation (340 nm) Excitation_B->Donor_B Cell_Reporter_Assay_Workflow cluster_workflow Cell-Based Reporter Assay Workflow Start Start Seed_Cells Seed DR5-reporter Cells in 384-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Compounds Add Test Compounds (this compound Analogs) Incubate_1->Add_Compounds Add_Auxin Add Auxin (for antagonist screen) Add_Compounds->Add_Auxin Incubate_2 Incubate for 6-24 hours Add_Auxin->Incubate_2 Add_Substrate Add Luciferase Substrate (if applicable) Incubate_2->Add_Substrate Read_Signal Read Luminescence or Fluorescence Add_Substrate->Read_Signal Analyze_Data Data Analysis: Identify Hits that Modulate Reporter Signal Read_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Investigating the Electrophysiological Effects of IAA65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for characterizing the effects of the novel compound IAA65 on ion channel function using the patch-clamp technique. The patch-clamp method is the gold standard for high-fidelity analysis of the electrical properties of neurons and other excitable cells, allowing for the detailed study of ionic currents.[1][2] These protocols are designed to guide researchers in assessing the potential of this compound as a modulator of ion channel activity, a critical step in drug discovery and development. The methodologies described herein cover whole-cell voltage-clamp and current-clamp recordings to elucidate the mechanism of action of this compound.

Hypothetical Mechanism of Action of this compound

For the purpose of these protocols, we will hypothesize that this compound is a potent and selective modulator of voltage-gated potassium channels (Kv). Specifically, we will investigate its effects on the delayed rectifier potassium current (IK), which is crucial for the repolarization phase of the action potential in many excitable cells.[3] Understanding how this compound interacts with these channels can provide insights into its potential therapeutic applications for conditions involving neuronal hyperexcitability or cardiac arrhythmias.[4][5][6]

Data Presentation: Summary of Expected Quantitative Effects of this compound

The following tables summarize hypothetical quantitative data representing the potential effects of this compound on Kv channels as measured by whole-cell patch-clamp electrophysiology.

Table 1: Effect of this compound on Delayed Rectifier K+ Current (IK) Amplitude

This compound ConcentrationPeak Outward Current (pA) at +60 mV (Mean ± SEM)% Inhibition
Control (0 µM)1520 ± 850%
1 µM1216 ± 7020%
10 µM760 ± 5550%
100 µM304 ± 3080%

Table 2: Effect of this compound on the Voltage-Dependence of Activation of Kv Channels

This compound ConcentrationHalf-activation Voltage (V½) (mV) (Mean ± SEM)Slope Factor (k) (Mean ± SEM)
Control (0 µM)15.2 ± 1.18.5 ± 0.5
10 µM25.8 ± 1.58.7 ± 0.6

Table 3: Effect of this compound on Action Potential Properties (Current-Clamp)

This compound ConcentrationAction Potential Duration (APD50) (ms) (Mean ± SEM)Action Potential Firing Frequency (Hz) at 2x Rheobase (Mean ± SEM)
Control (0 µM)2.5 ± 0.325 ± 3
10 µM4.8 ± 0.512 ± 2

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recording to Characterize Effects on Kv Channels

1. Cell Preparation:

  • Culture a suitable cell line expressing the target Kv channel (e.g., HEK293 cells stably transfected with the gene encoding the channel) or use primary cultured neurons.

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions: [7]

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The solution should be bubbled with 95% O2–5% CO2 to maintain a pH of 7.4. Osmolarity should be adjusted to 305-315 mOsm.[7]

  • Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be between 260 and 280 mOsm.[7] Filter the solution at 0.2 µm and store at 4°C.[7]

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Pipette Preparation:

  • Pull glass micropipettes from borosilicate glass capillaries using a micropipette puller.

  • The ideal tip resistance for whole-cell recordings is typically between 3-7 MΩ when filled with the internal solution.[7]

4. Recording Procedure: [1][7]

  • Mount the coverslip in the recording chamber and perfuse with the external solution.

  • Place the microelectrode in the pipette holder and apply positive pressure.[7]

  • Under microscopic guidance, approach a healthy-looking cell with the micropipette.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (a high-resistance seal between the pipette tip and the cell membrane). A holding voltage of -70 mV can facilitate seal formation.[1]

  • After achieving a GΩ seal, apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[1] This provides electrical and molecular access to the cell's interior.[1]

  • Switch the amplifier to voltage-clamp mode.

5. Data Acquisition:

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit Kv currents, apply depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 500 ms.

  • Record baseline currents in the control external solution.

  • Perfuse the recording chamber with the external solution containing different concentrations of this compound and repeat the voltage-step protocol.

  • Allow sufficient time for the drug to take effect and for the response to stabilize.

  • After drug application, wash out the compound with the control external solution to check for reversibility of the effects.

6. Data Analysis:

  • Measure the peak outward current at each voltage step.

  • Construct current-voltage (I-V) relationship plots.

  • To determine the voltage-dependence of activation, calculate the conductance (G) at each voltage (V) using the formula G = I / (V - Erev), where Erev is the reversal potential for K+.

  • Fit the normalized conductance-voltage data with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor (k).

Protocol 2: Current-Clamp Recording to Assess Effects on Action Potentials

1. Cell and Solution Preparation:

  • Follow the same procedures as in Protocol 1. This protocol is best performed on primary neurons or cardiomyocytes.

2. Recording Procedure:

  • Establish a whole-cell configuration as described in Protocol 1.

  • Switch the amplifier to current-clamp mode.[1]

  • Measure the resting membrane potential of the cell.

  • Inject a series of hyperpolarizing and depolarizing current steps to determine the cell's basic electrophysiological properties (e.g., input resistance, membrane time constant, action potential threshold, and firing pattern).

  • To evoke action potentials, inject depolarizing current pulses of appropriate amplitude and duration.

3. Data Acquisition:

  • Record action potentials in the control external solution.

  • Perfuse the chamber with this compound at a concentration determined to be effective from the voltage-clamp experiments (e.g., 10 µM).

  • Record action potentials in the presence of this compound.

  • Perform a washout with the control external solution.

4. Data Analysis:

  • Measure key action potential parameters, including resting membrane potential, threshold, amplitude, duration at 50% and 90% of repolarization (APD50 and APD90), and firing frequency.

  • Compare these parameters before, during, and after the application of this compound.

Visualization of Pathways and Workflows

The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow for its characterization.

IAA65_Signaling_Pathway cluster_membrane Cell Membrane Kv_channel Kv Channel Block Channel Block Kv_channel->Block Induces This compound This compound This compound->Kv_channel Binds to Repolarization Decreased K+ Efflux (Slower Repolarization) Block->Repolarization AP Action Potential Prolongation Repolarization->AP

Caption: Hypothetical signaling pathway of this compound action on a voltage-gated potassium channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Seal Obtain Giga-ohm Seal Cell_Culture->Seal Solutions Prepare External and Internal Solutions Solutions->Seal Pipette Pull and Fire-Polish Micropipettes Pipette->Seal WC Establish Whole-Cell Configuration Seal->WC Record_Control Record Baseline Activity (Control) WC->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Measure Measure Current/ Voltage Parameters Record_Control->Measure Record_this compound Record Activity with this compound Apply_this compound->Record_this compound Washout Washout Record_this compound->Washout Record_this compound->Measure Washout->Measure Analyze Statistical Analysis and Plotting Measure->Analyze Interpret Interpret Results Analyze->Interpret

Caption: Experimental workflow for patch-clamp analysis of this compound effects.

References

Troubleshooting & Optimization

Technical Support Center: Indole-3-Acetic Acid (IAA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on Indole-3-Acetic Acid (IAA), a widely studied plant hormone. The term "IAA65" is not a standard synonym for IAA and appears to refer to a distinct chemical compound with different properties. This resource addresses the common solubility challenges associated with Indole-3-Acetic Acid.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with Indole-3-Acetic Acid (IAA).

Frequently Asked Questions (FAQs)

Q1: Why is my Indole-3-Acetic Acid (IAA) not dissolving in water?

A1: Indole-3-Acetic Acid is poorly soluble in water due to its chemical structure, which includes a nonpolar indole (B1671886) ring.[1][2][3][4] Its solubility in water is approximately 1.5 g/L at 20°C.[5] To dissolve IAA for aqueous solutions, it is recommended to first dissolve it in a small amount of a polar organic solvent like ethanol (B145695) or DMSO, or in an alkaline solution such as 1N NaOH, before diluting with water or a buffer.[6][7][8]

Q2: What are the recommended solvents for dissolving IAA?

A2: IAA is soluble in a variety of polar organic solvents.[9] Commonly used and effective solvents include:

For preparing stock solutions, DMSO is a good choice as IAA is highly soluble in it (125 mg/mL).[6] Ethanol is also widely used, with a solubility of up to 50 mg/mL.[2][3]

Q3: How does pH affect the solubility of IAA?

A3: The solubility of IAA in aqueous solutions is highly dependent on pH.[1] As an acid with a pKa of approximately 4.75, IAA is less soluble in acidic and neutral solutions.[3][11] In alkaline conditions (higher pH), the carboxylic acid group deprotonates to form the more soluble indole-3-acetate (B1200044) salt.[1][7] Therefore, dissolving IAA in a slightly basic solution can significantly enhance its solubility in aqueous media.

Q4: Can I heat the solution to improve IAA solubility?

A4: Yes, gently warming the solution can help increase the solubility of IAA.[1][6] For instance, solubility in water can be improved with ultrasonic treatment and warming to 60°C.[6] However, be cautious as IAA is light and heat sensitive, and prolonged exposure to high temperatures can lead to degradation.[3][12][13]

Q5: My IAA precipitates out of solution when I dilute my stock. What should I do?

A5: Precipitation upon dilution of a concentrated organic stock solution into an aqueous buffer is a common issue, especially when the final concentration of the organic solvent is low.[7] This occurs because the solubility of IAA in the final aqueous solution is much lower than in the initial organic solvent. To prevent this:

  • Use a co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution, typically below 1% to avoid toxicity in cell cultures.[7]

  • Adjust the pH: Ensure the final aqueous solution is slightly alkaline to keep the IAA deprotonated and soluble.

  • Prepare the sodium salt: The sodium salt of IAA is more water-soluble and can be prepared by dissolving IAA in NaOH.[7][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of IAA solutions.

Issue Potential Cause Troubleshooting Steps
IAA powder is clumping and not dispersing in the solvent. The powder has absorbed moisture.Ensure the IAA powder is stored in a dry, desiccated environment. Use a vortex or sonication to aid in dispersion.
A cloudy solution or precipitate forms immediately upon adding IAA to water. Low aqueous solubility of IAA at neutral or acidic pH.1. First, dissolve the IAA in a minimal amount of a recommended organic solvent (e.g., ethanol, DMSO). 2. Alternatively, dissolve the IAA in a small volume of 1N NaOH to form the sodium salt before diluting with your aqueous buffer.[7]
The solution is clear initially but turns cloudy or forms a precipitate over time. The solution is supersaturated, or the IAA is degrading.1. Ensure the final concentration is below the solubility limit for the given solvent and conditions. 2. Store the solution protected from light and at the recommended temperature (-20°C or -80°C for long-term storage) to prevent degradation.[6][13] Aqueous solutions are not recommended for storage for more than one day.[14]
The color of the solution changes over time. Degradation of IAA, which can be accelerated by light and temperature.Prepare fresh solutions before each experiment. Store stock solutions in amber vials or wrapped in foil at low temperatures.
Inconsistent experimental results using the same IAA stock solution. The IAA may have degraded, or the solution is not homogeneous.1. Prepare fresh stock solutions regularly. 2. Always vortex the stock solution before taking an aliquot to ensure it is well-mixed.

Quantitative Data

Table 1: Solubility of Indole-3-Acetic Acid in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~1.520[5]
Water160 (with sonication and warming)[6]
Ethanol50Not Specified[2][3][9]
DMSO125Not Specified[6]
ChloroformSparingly solubleNot Specified[2][3]

Table 2: Solubility of Indole-3-Acetic Acid Sodium Salt in Various Solvents

SolventSolubility (mg/mL)pHReference
Ethanol~1Not Specified[14]
DMSO~15Not Specified[14]
Dimethyl formamide~10Not Specified[14]
PBS~107.2[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM IAA Stock Solution in Ethanol

  • Weighing: Accurately weigh 17.52 mg of IAA powder.

  • Dissolution: Add the weighed IAA to a sterile conical tube. Add 10 mL of absolute ethanol.

  • Mixing: Vortex the solution until the IAA is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C. For long-term storage, -80°C is recommended.[6]

Protocol 2: Preparation of a 1 mg/mL IAA Aqueous Solution for Plant Tissue Culture

  • Initial Dissolution: Weigh 10 mg of IAA powder. Dissolve it in 1 mL of 1N NaOH.[7][8]

  • Dilution: Add the dissolved IAA solution to 9 mL of sterile distilled water or tissue culture media.

  • pH Adjustment: Adjust the pH of the final solution to the desired level for your experiment using HCl or NaOH.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Usage: Use the freshly prepared solution immediately for the best results.

Visualizations

Diagram 1: Troubleshooting Workflow for IAA Solubility Issues

IAA_Solubility_Troubleshooting start Start: Dissolving IAA issue Issue: Poor Solubility or Precipitation start->issue check_solvent Check Solvent Type issue->check_solvent Is the solvent appropriate? use_organic Use Organic Solvent (DMSO, Ethanol) check_solvent->use_organic No check_ph Check pH of Aqueous Solution check_solvent->check_ph Yes (Aqueous) success IAA Dissolved use_organic->success use_alkaline Use Alkaline Solution (e.g., NaOH) check_ph->use_alkaline Acidic/Neutral check_temp Consider Gentle Warming/Sonication check_ph->check_temp Still issues use_alkaline->success warm Warm to max 60°C with Sonication check_temp->warm warm->success

A troubleshooting workflow for resolving common IAA solubility problems.

Diagram 2: Simplified Auxin (IAA) Signaling Pathway in Plants

Auxin_Signaling_Pathway cluster_nucleus Nucleus IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription of Gene_Expression Gene Expression & Plant Growth Response Auxin_Response_Genes->Gene_Expression

A simplified diagram of the core auxin signaling pathway in plant cells.

References

Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability. Given the potential ambiguity of "IAA65," this guide addresses two likely research areas: GAD65 (Glutamic Acid Decarboxylase 65) autoantibody assays and experiments involving inhibitors of T-type calcium channels .

Section 1: Troubleshooting GAD65 Autoantibody Assays

Glutamic acid decarboxylase 65 (GAD65) autoantibodies are significant markers in the diagnosis and risk assessment of Type 1 diabetes and other autoimmune neurological disorders.[1][2] Variability in GAD65 autoantibody assays can arise from multiple factors, impacting the reliability of results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in a GAD65 ELISA?

A1: High background in a GAD65 ELISA can be due to several factors, including insufficient washing, cross-reactivity of antibodies, high concentrations of detection antibodies, or contaminated buffers. Ensure thorough washing between steps and optimize antibody concentrations.

Q2: Why am I seeing weak or no signal in my GAD65 assay?

A2: A weak or absent signal can result from the omission of a key reagent, use of an incorrect or inactive substrate, inadequate incubation times, or improper storage of reagents. Always double-check that all reagents have been added in the correct order and are within their expiration dates.

Q3: Can sample handling and storage affect GAD65 assay results?

A3: Yes, improper sample handling is a major source of variability. Serum is the preferred sample type.[3] Avoid using grossly hemolyzed or lipemic samples. Repeated freeze-thaw cycles can lead to a loss of anti-GAD65 autoantibodies and should be avoided.[3][4]

Q4: What is the significance of GAD65 autoantibody affinity in assay results?

A4: The affinity of GAD65 autoantibodies can influence their detection in different assay formats.[5][6] Some assays, like certain ELISAs, may preferentially detect high-affinity antibodies, while radioimmunoassays (RIA) might detect both high- and low-affinity antibodies.[5] This discrepancy can lead to different results between assay types.

Troubleshooting Guide: GAD65 ELISA

This guide provides solutions to common problems encountered during GAD65 ELISA experiments.

Problem Possible Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer after each wash.
Non-specific binding of antibodiesUse an appropriate blocking buffer and ensure adequate incubation time.
Conjugate concentration too highOptimize the concentration of the enzyme-conjugated secondary antibody by performing a titration.
Weak or No Signal Improper reagent preparation or storageEnsure all reagents are brought to room temperature before use and were stored according to the manufacturer's instructions.[4] Reconstitute lyophilized components correctly.[7]
Inadequate incubation timesFollow the recommended incubation times in the protocol. Substrate development time is critical and typically ranges from 10-30 minutes.
Inactive enzyme or substrateVerify the activity of the enzyme conjugate and substrate. Ensure the correct substrate is used for the enzyme (e.g., TMB for HRP).
High Well-to-Well Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique. Add reagents to the center of the wells without touching the sides.[4]
Edge effectsAvoid using the outer wells of the plate, or fill them with a blank solution to ensure even temperature and humidity distribution.[8]
Improper mixing of reagentsEnsure all reagents are thoroughly mixed before use.
Experimental Protocol: GAD65 Autoantibody ELISA

This protocol outlines a typical indirect ELISA for the detection of GAD65 autoantibodies.

  • Coating: Dilute recombinant GAD65 antigen to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Sample Incubation: Add 100 µL of diluted patient serum, positive controls, and negative controls to the appropriate wells. Incubate for 1-2 hours at room temperature. A serum dilution of 1:50 is often a good starting point.[9]

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated anti-human IgG (e.g., HRP-conjugated) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Development: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Experimental Workflow: GAD65 ELISA

GAD65_ELISA_Workflow start Start coat Coat Plate with GAD65 Antigen start->coat wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 sample Add Samples & Controls wash2->sample wash3 Wash sample->wash3 secondary_ab Add Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Plate stop->read end End read->end

Caption: A typical workflow for a GAD65 ELISA experiment.

Section 2: Troubleshooting T-type Calcium Channel Inhibitor Experiments

T-type calcium channels (Cav3) are low-voltage activated channels involved in various physiological processes, and their inhibitors are investigated for conditions like epilepsy and pain.[10][11] Experimental variability in studying these inhibitors can be significant.

Frequently Asked Questions (FAQs)

Q1: What are the different types of assays used to screen for T-type calcium channel blockers?

A1: The primary methods include electrophysiological techniques like patch-clamp, which directly measure ion channel activity, and fluorescence-based assays that measure changes in intracellular calcium concentration (calcium flux assays).[12]

Q2: My calcium flux assay is showing a low signal-to-noise ratio. What could be the cause?

A2: A low signal-to-noise ratio in a calcium flux assay can be due to several factors, including suboptimal cell density, inappropriate dye loading, or the use of a cell line with low expression of T-type calcium channels.

Q3: How does the "window current" of T-type calcium channels affect experimental results?

A3: The "window current" refers to a range of membrane potentials where a small fraction of T-type channels remain open, leading to a sustained calcium influx.[13] This can influence the baseline calcium levels and the apparent potency of inhibitors.

Q4: Can the specific subtype of T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) impact inhibitor potency?

A4: Yes, inhibitors can exhibit different potencies against the three T-type calcium channel subtypes.[10] The expression profile of these subtypes in your experimental system will therefore influence the observed effects of a given compound.

Troubleshooting Guide: T-type Calcium Channel Assays

This guide provides solutions for common issues in both calcium flux and electrophysiology experiments.

Problem Assay Type Possible Cause Recommended Solution
High Background Fluorescence Calcium FluxIncomplete removal of extracellular dyeEnsure thorough washing after dye loading.
Autofluorescence of the compoundTest the compound for autofluorescence at the excitation and emission wavelengths used.
Low Signal Calcium FluxLow expression of T-type channels in the cell lineUse a cell line known to express high levels of the target T-type channel subtype.
Inadequate depolarization stimulusOptimize the concentration of the depolarizing agent (e.g., KCl).
Inconsistent Current Amplitudes ElectrophysiologyVariable cell health or seal resistanceMonitor cell health closely and only use cells with high seal resistance (>1 GΩ).
Rundown of the T-type currentAllow for a stable baseline recording before drug application. Use an appropriate internal solution.
Apparent Lack of Inhibitor Effect BothCompound instability or precipitationCheck the solubility and stability of the compound in the assay buffer.
Off-target effects of the compoundTest the compound against other voltage-gated calcium channels to assess selectivity.
Experimental Protocol: FLIPR-based Calcium Flux Assay

This protocol describes a common method for screening T-type calcium channel inhibitors using a fluorescent plate reader (FLIPR).

  • Cell Plating: Seed cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably expressing Cav3.2) into 96- or 384-well black-walled, clear-bottom plates. Culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Add the test compounds (inhibitors) at various concentrations to the wells. Incubate for a specified period (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence in each well using the FLIPR instrument.

  • Stimulation: Add a depolarizing stimulus, such as a high concentration of KCl, to all wells to activate the T-type calcium channels.

  • Post-Stimulation Fluorescence Measurement: Immediately after adding the stimulus, continuously measure the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the IC50 values for the inhibitors by plotting the percent inhibition against the compound concentration.

Signaling Pathway: T-type Calcium Channel Activation

T_type_Ca_Channel_Pathway depol Membrane Depolarization t_channel T-type Calcium Channel (Cav3.x) depol->t_channel Activates ca_influx Ca2+ Influx t_channel->ca_influx Opens downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) ca_influx->downstream inhibitor T-type Channel Inhibitor (e.g., this compound) inhibitor->t_channel Blocks

Caption: Simplified signaling pathway of T-type calcium channel activation and inhibition.

References

Technical Support Center: Stabilizing IAA65 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the IAA65 protein in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is precipitating out of solution. What are the likely causes?

A1: Protein precipitation is often due to aggregation. Common causes for this compound aggregation include:

  • Suboptimal Buffer Conditions: The pH of your buffer may be too close to the isoelectric point (pI) of this compound, minimizing its net charge and reducing solubility. The ionic strength of the buffer, dictated by salt concentration, also plays a critical role in maintaining solubility.[1][2][3]

  • High Protein Concentration: Many proteins, including those from plants, tend to aggregate at high concentrations.[3]

  • Temperature Stress: Exposure to temperatures outside the optimal range for this compound can lead to unfolding and subsequent aggregation. While lower temperatures are generally better for stability, some proteins can be unstable at 4°C.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can cause denaturation and aggregation.[3][4]

  • Oxidation: Cysteine residues in the protein can form non-native disulfide bonds, leading to aggregation.[1]

Q2: I'm observing a gradual loss of this compound activity over time, even without visible precipitation. What could be happening?

A2: Loss of activity without visible precipitation can be due to several factors:

  • Proteolytic Degradation: Endogenous proteases that co-purified with your this compound may be degrading the protein. It is crucial to use protease inhibitors during purification and storage.

  • Chemical Degradation: Deamidation and oxidation are common chemical modifications that can inactivate a protein without causing aggregation.

  • Conformational Instability: The protein may be slowly unfolding or adopting a non-native conformation that is inactive but still soluble.

  • Auxin Instability: If you are working with the auxin-inducible degron (AID) system, be aware that the natural auxin, indole-3-acetic acid (IAA), can be sensitive to light. Its degradation could affect the stability and function of the system.[5]

Q3: What are some general recommendations for storing recombinant proteins like this compound?

A3: For long-term stability, it is generally recommended to store proteins at -80°C.[3][6] Here are some best practices:

  • Aliquoting: To avoid repeated freeze-thaw cycles, store the protein in single-use aliquots.[6][7]

  • Cryoprotectants: The addition of cryoprotectants such as glycerol (B35011) (typically 10-50%) or sugars (e.g., sucrose, trehalose) can help stabilize the protein during freezing and thawing.[3][8][9]

  • Optimal Concentration: Store proteins at a concentration that is high enough to prevent adsorption to the storage tube but not so high that it promotes aggregation (generally >0.1 mg/mL).[4]

  • Sterility: Ensure your protein solution and storage containers are sterile to prevent microbial growth, which can lead to degradation.[10]

Troubleshooting Guide

Issue: this compound Aggregation and Precipitation

This guide will walk you through a systematic approach to troubleshoot and resolve issues with this compound aggregation.

start Start: this compound Aggregation Observed check_buffer Step 1: Evaluate Buffer Composition start->check_buffer ph_check Is pH at least 1 unit away from pI? check_buffer->ph_check salt_check Is salt concentration optimized? (e.g., 100-150 mM NaCl) ph_check->salt_check Yes adjust_ph Action: Adjust pH ph_check->adjust_ph No adjust_salt Action: Screen different salt concentrations salt_check->adjust_salt No check_concentration Step 2: Assess Protein Concentration salt_check->check_concentration Yes adjust_ph->salt_check adjust_salt->check_concentration concentration_check Is concentration > 1 mg/mL? check_concentration->concentration_check dilute_protein Action: Dilute protein or add solubilizing excipients concentration_check->dilute_protein Yes check_storage Step 3: Review Storage and Handling concentration_check->check_storage No dilute_protein->check_storage freeze_thaw_check Are there multiple freeze-thaw cycles? check_storage->freeze_thaw_check aliquot Action: Prepare single-use aliquots freeze_thaw_check->aliquot Yes check_additives Step 4: Consider Stabilizing Additives freeze_thaw_check->check_additives No add_cryo Action: Add cryoprotectant (e.g., glycerol) aliquot->add_cryo add_cryo->check_additives add_excipients Action: Screen excipients (sugars, amino acids, surfactants) check_additives->add_excipients end End: this compound Stability Improved add_excipients->end

Caption: Troubleshooting workflow for this compound aggregation.

Data on Common Protein Stabilizing Excipients

Excipient CategoryExamplesMechanism of ActionTypical Concentration
Sugars/Polyols Sucrose, Trehalose, Mannitol, Sorbitol, GlycerolPreferential exclusion, vitrification (in frozen/lyophilized states), increases thermal stability.[6]5-10% (w/v) for sugars, 10-50% (v/v) for glycerol
Amino Acids Arginine, Glycine, Proline, HistidineSuppress aggregation, regulate viscosity, can act as pH buffers.[6]50-250 mM
Salts NaCl, KClModulate ionic strength to reduce electrostatic interactions between protein molecules.[11][12]50-200 mM
Surfactants Polysorbate 20, Polysorbate 80Prevent surface-induced aggregation at air-water and container interfaces.[3]0.01-0.1% (v/v)
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)Prevent oxidation of cysteine residues and formation of non-native disulfide bonds.[3][13]1-5 mM
Protease Inhibitors PMSF, Protease Inhibitor CocktailsInhibit the activity of contaminating proteases that can degrade the protein.[14]Varies by inhibitor

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Assessing this compound Thermal Stability

This protocol describes a general method to determine the melting temperature (Tm) of this compound, which is an indicator of its thermal stability. The assay can be used to screen for optimal buffer conditions and stabilizing excipients.[15][16][17]

Materials:

  • Purified this compound protein

  • SYPRO Orange Protein Gel Stain (5000x concentrate)

  • Range of buffers to be tested (e.g., different pH, salts)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Methodology:

  • Protein Preparation:

    • Prepare a stock solution of this compound in a simple, unbuffered solution (e.g., deionized water or a very low concentration of a non-interfering buffer).

    • Determine the protein concentration accurately.

  • SYPRO Orange Preparation:

    • Prepare a 50x working stock of SYPRO Orange by diluting the 5000x concentrate 1:100 in deionized water.

  • Assay Setup (per 25 µL reaction in a 96-well plate):

    • 12.5 µL of 2x concentrated buffer/excipient solution to be tested.

    • A volume of this compound stock solution to achieve a final concentration of 1-10 µg per reaction.

    • 1.25 µL of 50x SYPRO Orange stock solution (for a final concentration of 2.5x).

    • Add deionized water to a final volume of 25 µL.

    • Include a no-protein control for each buffer condition.

  • Data Acquisition:

    • Seal the 96-well plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial hold at 25°C for 1-2 minutes.

      • Ramp up the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the peak of the first derivative of the fluorescence curve.

    • Compare the Tm values of this compound in different buffer conditions. A higher Tm indicates greater thermal stability.

Protocol 2: Dynamic Light Scattering (DLS) for Detecting this compound Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive for detecting the presence of protein aggregates.[18][19][20][21]

Materials:

  • Purified this compound protein solution

  • Assay buffer

  • DLS instrument

  • Low-volume quartz cuvette

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer at a concentration typically between 0.1 and 1.0 mg/mL.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

    • Centrifuge the final protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, pre-existing aggregates.

  • DLS Measurement:

    • Carefully transfer the supernatant of the centrifuged sample into a clean, dust-free cuvette.

    • Place the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature within the instrument.

    • Perform the DLS measurement according to the instrument's software instructions. This typically involves acquiring multiple readings over a set period.

  • Data Analysis:

    • The DLS software will generate a size distribution profile of the particles in the solution.

    • A monomodal peak corresponding to the expected size of monomeric this compound indicates a homogenous, non-aggregated sample.

    • The presence of larger species (additional peaks at larger hydrodynamic radii) is indicative of aggregation.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse.

Signaling and Degradation Pathways

cluster_native Native State cluster_unfolded Unfolded State cluster_degraded Degradation Products cluster_aggregated Aggregated State native Native this compound unfolded Unfolded this compound native->unfolded Denaturation (Heat, pH, etc.) aggregated Aggregated this compound native->aggregated Native Aggregation unfolded->native Refolding degraded Peptide Fragments unfolded->degraded Proteolysis unfolded->aggregated Aggregation

Caption: General pathways of protein instability.

References

How to prevent off-target effects of IAA65

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting off-target effects of the investigational molecule, IAA65.

Troubleshooting Guides

Issue: Unexpected or contradictory results in cellular assays.

  • Question: We are observing a cellular phenotype that is inconsistent with the known on-target pathway of this compound. How can we determine if this is an off-target effect?

    Answer: Unexplained cellular phenotypes are often the first indication of potential off-target activities. To investigate this, a multi-pronged approach is recommended:

    • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within the cell.

    • Dose-Response Analysis: Perform a careful dose-response curve for both the expected on-target effect and the unexpected phenotype. If the EC50 values for the two effects are significantly different, it may suggest an off-target interaction is responsible for the unexpected phenotype at higher concentrations.

    • Rescue Experiments: If possible, perform a rescue experiment. Overexpressing the intended target might rescue the on-target effect but not the off-target phenotype. Conversely, a knockout or knockdown of the intended target should abolish the on-target effects; if the unexpected phenotype persists, it is likely off-target.[1][2]

    • Structural Analogs: Test structural analogs of this compound that have been designed to be inactive against the primary target. If these inactive analogs still produce the unexpected phenotype, it strongly suggests an off-target effect.

Issue: Toxicity observed in cell culture or in vivo models at concentrations expected to be selective.

  • Question: Our in vitro assays show high selectivity of this compound for its target, but we are observing significant cytotoxicity in our cell lines. What could be the cause?

    Answer: Cytotoxicity despite high in vitro selectivity can be attributed to several factors:

    • Off-Target Kinase Inhibition: Many small molecules unintentionally inhibit kinases, which can lead to broad cellular effects, including toxicity.[3] We recommend performing a comprehensive kinase selectivity profiling assay against a panel of known kinases to identify any unintended inhibitory activity.

    • Metabolite Activity: The cytotoxic effects may not be from this compound itself, but from a metabolite. Consider performing metabolite identification studies and then testing the identified metabolites for cytotoxic activity.

    • Disruption of Unrelated Pathways: this compound might be interacting with a protein in a critical cellular pathway that was not predicted. Unbiased screening methods, such as proteome-wide thermal shift assays or chemical proteomics, can help identify these unknown binding partners.

Frequently Asked Questions (FAQs)

  • Question: What are the most common computational tools to predict potential off-target effects of this compound?

    Answer: Several in silico tools can predict potential off-target interactions based on the chemical structure of this compound.[4][5][6] These tools often use machine learning algorithms and compare the structure of your compound to databases of known ligands for a wide range of proteins.[5] Commonly used approaches include:

    • Chemical Similarity-Based Methods: These tools identify proteins that are known to bind molecules structurally similar to this compound.

    • Machine Learning Models: Trained on large datasets of compound-target interactions, these models can predict binding to a wide array of proteins.[5]

    • Protein Structure-Based Docking: If the structures of potential off-targets are known, computational docking can be used to predict the likelihood of this compound binding.

    It is highly recommended to use a combination of these methods to generate a list of potential off-targets for experimental validation.[4]

  • Question: What experimental approaches can we use to screen for off-target binding of this compound?

    Answer: A systematic experimental approach is crucial for identifying off-target interactions.[7] We recommend the following screening platforms:

    • Broad Kinase Panel Screening: Screen this compound against a large panel of recombinant kinases to identify any off-target kinase inhibition.[3]

    • Proteome Microarrays: These arrays contain thousands of purified human proteins and can be used to identify direct binding partners of a labeled version of this compound.

    • High-Throughput Screening (HTS): This method allows for the rapid testing of thousands of compounds against a specific target to identify those with the highest affinity and selectivity.[8]

    • Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes.[8] By observing the resulting phenotypic changes, researchers can better understand the pathways and potential off-target interactions of a drug.[8]

  • Question: How can we reduce the off-target effects of this compound that we have identified?

    Answer: Once an off-target interaction is confirmed, several strategies can be employed to mitigate it:

    • Rational Drug Design: Use the structural information of both the on-target and off-target proteins to guide chemical modifications of this compound.[8] The goal is to design a new analog with improved selectivity for the on-target protein.

    • PEGylation: The addition of a polyethylene (B3416737) glycol (PEG) chain can sometimes shield parts of the molecule responsible for off-target binding and can reduce nonspecific interactions.[9]

    • Optimize Dosing: In some cases, off-target effects are only observed at higher concentrations. Carefully titrating the dose to the lowest effective level for on-target activity can minimize off-target toxicity.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)

Kinase Target% Inhibition
On-Target Kinase X95%
Off-Target Kinase A82%
Off-Target Kinase B65%
Off-Target Kinase C15%
... (95 other kinases)<10%

Table 2: Hypothetical Dose-Response Data for On-Target and Off-Target Effects

EffectEC50 (nM)
On-Target Pathway Activation50
Unexpected Phenotype (e.g., Apoptosis)750
Cytotoxicity1200

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase from a panel (e.g., 100 different kinases), and the appropriate substrate.

  • Compound Addition: Add this compound at the desired final concentration (e.g., 1 µM) to the wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the this compound-treated wells to the positive and negative controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the intended target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_prediction In Silico Prediction cluster_screening Experimental Screening cluster_validation Cellular Validation cluster_mitigation Mitigation Strategy in_silico Computational Off-Target Prediction (Similarity, ML, Docking) kinase_panel Kinase Panel Screening in_silico->kinase_panel Prioritize proteome_array Proteome Microarray in_silico->proteome_array hts High-Throughput Screening in_silico->hts cetsa CETSA for Target Engagement kinase_panel->cetsa Validate Hits proteome_array->cetsa dose_response Dose-Response Analysis hts->dose_response rescue Rescue/Knockout Experiments cetsa->rescue dose_response->rescue rational_design Rational Drug Design rescue->rational_design If Off-Target Confirmed pegylation PEGylation rescue->pegylation dosing Dose Optimization rescue->dosing signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target Target Protein This compound->Target Binds OffTarget Off-Target Protein This compound->OffTarget Binds (Unintended) Effector1 Downstream Effector 1 Target->Effector1 Activates Response1 Desired Cellular Response Effector1->Response1 Effector2 Downstream Effector 2 OffTarget->Effector2 Inhibits Response2 Undesired Side Effect Effector2->Response2 troubleshooting_logic start Unexpected Phenotype Observed? confirm_on_target Confirm On-Target Engagement (CETSA) start->confirm_on_target Yes dose_response Perform Dose-Response Analysis confirm_on_target->dose_response Target Engaged off_target_suspected Off-Target Effect Likely dose_response->off_target_suspected Different EC50 on_target_related Phenotype is Likely On-Target Related dose_response->on_target_related Similar EC50 investigate_off_target Investigate Specific Off-Targets (Kinase Screen, etc.) off_target_suspected->investigate_off_target

References

Technical Support Center: Refining IAA65 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing IAA65 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6). By selectively binding to the pseudokinase domain of MAP4K6, this compound allosterically inhibits its catalytic activity, thereby blocking downstream signaling pathways implicated in tumor progression and inflammatory responses.

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted, the solution should be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: For in vitro studies, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, a vehicle suitable for the chosen route of administration should be used. Please refer to the "Experimental Protocols" section for recommended vehicle formulations.

Troubleshooting Guides

Formulation and Administration Issues

Q4: My this compound formulation appears cloudy or precipitated. What should I do?

A4: This may indicate that IAA6S is not fully soluble in the chosen vehicle. Here are some steps to troubleshoot this issue:

  • Vehicle Selection: this compound is a lipophilic compound and may require a formulation strategy to enhance its solubility.[1][2] Consider using co-solvents, surfactants, or lipid-based formulations.[3] A common starting point for poorly soluble drugs is a vehicle containing polyethylene (B3416737) glycol (PEG), polysorbate 80 (Tween 80), or cyclodextrins.[3][4]

  • pH Adjustment: For some compounds, modifying the pH of the vehicle can improve solubility.[3]

  • Particle Size Reduction: If you are preparing a suspension, reducing the particle size through methods like sonication can improve homogeneity.[3]

  • Warming the Vehicle: Gently warming the vehicle may aid in dissolution. However, ensure that the temperature is not high enough to degrade this compound.

Q5: I am observing irritation or inflammation at the injection site. What could be the cause?

A5: Injection site reactions can be caused by several factors:

  • Vehicle Intolerance: The vehicle itself may be causing irritation. Ensure that the chosen vehicle is well-tolerated at the administered volume and concentration.[5][6]

  • pH of the Formulation: A non-physiological pH of the formulation can cause tissue damage.[6]

  • Improper Injection Technique: Ensure that the injection is administered correctly and at the appropriate depth. For intravenous injections, extravasation (leaking) of the formulation into the surrounding tissue can cause irritation.[7]

Q6: I am having difficulty with intravenous tail vein injections in mice. What are some tips for success?

A6: Intravenous tail vein injections can be challenging. Here are some tips to improve your success rate:

  • Proper Restraint: Use an appropriate restraining device to keep the mouse calm and still.[7]

  • Vein Dilation: Warming the mouse's tail with a heat lamp or warm water can help to dilate the veins, making them more visible and easier to access.[7][8]

  • Needle Gauge and Bevel: Use a small gauge needle (e.g., 27-30G) with the bevel facing up.[9]

  • Injection Site: Start the injection towards the distal (far) end of the tail. This allows for subsequent attempts to be made more proximally (closer to the body) if the initial attempt is unsuccessful.[8][10]

  • Confirmation of Placement: If the needle is correctly placed in the vein, you should feel no resistance when injecting, and the vein may blanch (turn pale) as the solution is administered.[9][10] If a bleb or swelling appears, the needle is likely in the subcutaneous space, and you should stop the injection immediately.[9]

Inconsistent Efficacy and Unexpected Results

Q7: I am observing high variability in the response to this compound between animals in the same group. What could be the reason?

A7: High variability can stem from several sources:

  • Inconsistent Dosing: Ensure that the formulation is homogenous and that each animal receives the correct dose.

  • Animal Health: Underlying health issues in some animals can affect their response to treatment.

  • Improper Randomization: Ensure that animals are properly randomized into treatment groups.

  • Biological Variability: There is always a degree of biological variability between individual animals. A sufficiently large sample size can help to mitigate the impact of this variability on the overall results.

Q8: this compound is not showing the expected efficacy in my animal model. What should I investigate?

A8: A lack of efficacy can be due to a number of factors. The following troubleshooting workflow can help to identify the potential cause:

G start No Observed In Vivo Efficacy q1 Is the formulation clear and stable? start->q1 q2 Was the correct dose administered via the intended route? q1->q2 Yes ans1_no No q1->ans1_no No q3 Are the PK parameters (e.g., AUC, Cmax) within the expected range? q2->q3 Yes ans2_no No q2->ans2_no No q4 Is there evidence of target engagement in the tumor/target tissue? q3->q4 Yes ans3_no No q3->ans3_no No q5 Is the animal model appropriate for the mechanism of action? q4->q5 Yes ans4_no No q4->ans4_no No ans5_no No q5->ans5_no No end_node Consult with Technical Support q5->end_node Yes res1 Reformulate this compound. Consider alternative vehicles or solubilization techniques. ans1_no->res1 res2 Review dosing procedures and calculations. Verify injection technique. ans2_no->res2 res3 Investigate potential issues with drug metabolism or clearance. Consider alternative delivery routes. ans3_no->res3 res4 Assess biodistribution to confirm this compound reaches the target tissue. Optimize dose or schedule. ans4_no->res4 res5 Re-evaluate the animal model to ensure the target pathway is relevant and active. ans5_no->res5

Troubleshooting workflow for lack of in vivo efficacy.
Adverse Events and Animal Welfare

Q9: I am observing unexpected animal mortality in my study. What are the potential causes?

A9: Unexpected mortality is a serious concern and should be investigated immediately.[11] Potential causes include:

  • Acute Toxicity: The dose of this compound may be too high, leading to acute toxicity. A dose-range finding study is recommended to determine the maximum tolerated dose (MTD).[12]

  • Vehicle Toxicity: The vehicle itself could be toxic at the administered volume.[13]

  • Injection-related Trauma: Improper injection technique can lead to fatal complications.[14]

  • Underlying Health Conditions: Pre-existing health issues in the animals could make them more susceptible to the treatment.[15]

Q10: How can I identify and mitigate potential off-target effects of this compound?

A10: Off-target effects are unintended interactions of a drug with proteins other than the intended target.[16] Strategies to identify and mitigate these include:

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the structure of this compound.[17]

  • In Vitro Screening: Screening this compound against a panel of kinases and other proteins can identify off-target binding.[18]

  • Phenotypic Screening: Observing the effects of this compound on different cell lines can reveal unexpected biological activities.[19]

  • Dose-Response Studies: Using the lowest effective dose can help to minimize off-target effects.[20]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose
Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Mouse 1012500.2537502.5
3038000.25115002.8
Rat 109800.542003.1
3029000.5128003.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life.

Table 2: Hypothetical Biodistribution of this compound in Mice 4 Hours After a Single 10 mg/kg Intravenous Dose
TissueConcentration (ng/g)
Blood 150
Tumor 850
Liver 1200
Kidney 950
Spleen 400
Lung 350
Brain 25

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

  • Preparation: Warm the this compound formulation to room temperature. Load the desired volume into a sterile syringe with a 27-30G needle. Ensure all air bubbles are removed.[9]

  • Animal Restraint: Place the mouse in a suitable restraining device.[7]

  • Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.[8]

  • Injection Site Preparation: Gently wipe the tail with 70% ethanol.

  • Injection: Stabilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. Advance the needle a few millimeters into the vein.[21]

  • Administration: Slowly inject the formulation. If there is no resistance and the vein blanches, the injection is successful.[10] If a bleb forms, withdraw the needle and re-attempt at a more proximal site.[9]

  • Post-injection Care: After removing the needle, apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.[9]

Protocol 2: Intraperitoneal (IP) Injection in Rats

  • Preparation: Warm the this compound formulation to room temperature. Draw the required volume into a sterile syringe with a 23-25G needle.[14]

  • Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip. The animal should be positioned on its back with its head tilted slightly downwards.[14]

  • Injection Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum and bladder.[22]

  • Injection Site Preparation: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.[23]

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.[14][22]

  • Administration: If aspiration is clear, inject the solution at a steady rate.

  • Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.[14]

Visualizations

Hypothetical Signaling Pathway of this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK MAP4K6 MAP4K6 RTK->MAP4K6 MEKK1 MEKK1 MAP4K6->MEKK1 MKK4 MKK4 MEKK1->MKK4 JNK JNK MKK4->JNK AP1 c-Jun/c-Fos (AP-1) JNK->AP1 Proliferation Tumor Cell Proliferation & Survival AP1->Proliferation This compound This compound This compound->MAP4K6

Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Study cluster_1 Study Phase cluster_2 Post-Study Analysis A Animal Acclimatization (1 week) B Tumor Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment with this compound or Vehicle D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint Reached (e.g., tumor size limit) F->G H Tissue Collection (Tumor, Plasma, etc.) G->H I Data Analysis (Efficacy, PK/PD) H->I

Workflow for a typical in vivo efficacy study.

References

Navigating Inconsistent Results in IAA65 Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in studies involving IAA65, a potent T-type calcium channel inhibitor. By offering detailed experimental protocols, summarizing quantitative data, and visualizing key pathways, this resource aims to enhance experimental reproducibility and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that functions as a potent inhibitor of T-type calcium channels, with a reported half-maximal inhibitory concentration (IC50) of 18.9 μM.[1] These channels are low voltage-activated calcium channels that play a crucial role in regulating neuronal excitability.[1][2][3][4][5] In the context of epilepsy research, blocking T-type calcium channels can help to stabilize neuronal firing patterns and reduce the likelihood of seizures.[6][7][8]

Q2: Why am I observing significant variability in the IC50 value of this compound in my experiments?

A2: Inconsistent IC50 values for T-type calcium channel blockers like this compound are a common challenge. Several factors can contribute to this variability:

  • Experimental Conditions: The IC50 value can be highly sensitive to the specific experimental setup.[9][10] Factors such as the ion concentration in the buffer, the holding potential used in electrophysiology, and the specific cell line can all influence the measured potency.[10][11][12]

  • T-type Calcium Channel Subtype: There are three different subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), and this compound may exhibit different affinities for each.[13] The specific subtype(s) expressed in your experimental model will impact the observed IC50.

  • Off-Target Effects: Like many pharmacological agents, this compound may have off-target effects, binding to other proteins or ion channels.[13][14] These unintended interactions can complicate the interpretation of experimental results and contribute to variability.

Q3: What are the potential downstream effects of T-type calcium channel inhibition by this compound?

A3: By blocking T-type calcium channels, this compound can influence several downstream signaling pathways. The primary effect is a reduction in calcium influx into the neuron at potentials near the resting membrane potential. This can lead to:

  • Decreased Neuronal Excitability: Reduced calcium influx can hyperpolarize the neuron, making it less likely to fire action potentials. This is the basis for its potential therapeutic effect in epilepsy.[1]

  • Alteration of Gene Expression: Calcium is a critical second messenger that can influence transcription factors. Long-term inhibition of T-type calcium channels could potentially lead to changes in gene expression.

  • Modulation of Neurotransmitter Release: While T-type channels are not the primary drivers of neurotransmitter release, their modulation of neuronal excitability can indirectly affect the release of neurotransmitters at the synapse.

Q4: Are there known off-target effects for T-type calcium channel blockers that I should be aware of?

A4: Yes, off-target effects are an important consideration. Some T-type calcium channel blockers have been reported to interact with other ion channels, such as L-type calcium channels or hERG potassium channels.[15] It is crucial to assess the selectivity of this compound in your specific experimental system to ensure that the observed effects are primarily due to the inhibition of T-type calcium channels.

Troubleshooting Guides

Inconsistent Electrophysiology Results
Problem Possible Cause Troubleshooting Steps
Variable IC50 values between experiments 1. Inconsistent experimental conditions (e.g., buffer composition, temperature).2. Different T-type calcium channel subtypes expressed in cells.3. Instability of the compound in the recording solution.1. Standardize all experimental parameters. Prepare fresh solutions for each experiment.2. Characterize the subtype expression in your cell model using RT-PCR or specific antibodies.3. Assess the stability of this compound in your experimental buffer over the time course of the experiment.
Difficulty in obtaining a stable whole-cell patch 1. Poor cell health.2. Pipette tip size or shape is not optimal.3. Mechanical instability of the setup.1. Ensure cells are healthy and not overgrown. Use cells from a consistent passage number.2. Fabricate pipettes with a resistance of 3-5 MΩ. Fire-polish the tips to ensure a smooth surface.3. Use an anti-vibration table and ensure all components of the rig are securely fastened.
"Rundown" of T-type calcium current during recording 1. Gradual loss of essential intracellular components.2. Instability of the giga-seal.1. Include ATP and GTP in your intracellular solution to support cellular metabolism.2. Monitor the seal resistance throughout the experiment. If it decreases, the recording may be compromised.
Inconsistent Fluorescence-Based Assay Results
Problem Possible Cause Troubleshooting Steps
High background fluorescence 1. Autofluorescence from cells or media.2. Dye concentration is too high.3. Incomplete removal of extracellular dye.1. Use phenol (B47542) red-free media. Measure the autofluorescence of unstained cells and subtract it from the signal.2. Optimize the concentration of the calcium indicator dye.3. Ensure thorough washing of cells after dye loading.
Low signal-to-noise ratio 1. Low expression of T-type calcium channels.2. Inefficient dye loading.3. Cell health is compromised.1. Use a cell line known to express high levels of T-type calcium channels or consider transient overexpression.2. Optimize dye loading time and temperature. Use a loading buffer that enhances dye uptake.3. Ensure cells are healthy and not confluent.
Inconsistent dose-response curves 1. Inaccurate compound dilutions.2. Variability in cell number per well.3. Photobleaching of the fluorescent dye.1. Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes.2. Use a consistent cell seeding density and verify cell confluence before the assay.3. Minimize exposure of the plate to light. Use an anti-fade reagent if possible.

Quantitative Data Summary

CompoundT-type Subtype(s)Experimental SystemIC50 (µM)Reference
Mibefradilα1G, α1H, α1IHEK-293 cells~1[16]
NNC 55-0396CaV3.1, CaV3.2, CaV3.3HEK-293 cells0.2-0.5[17]
Z944hCaV3.1, hCaV3.2, hCaV3.3HEK-293 cells0.05-0.16[17]
EthosuximideCaV3.1Thalamic neurons~200[13]
TTA-A2CaV3.2 > CaV3.1Sensory neurons~0.1[18]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on T-type calcium currents in a neuronal cell line (e.g., HEK-293 cells stably expressing a CaV3 subtype).

Materials:

  • HEK-293 cells expressing the T-type calcium channel of interest

  • External solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl2 (pH 7.4 with CsOH)

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull glass micropipettes and fire-polish to a resistance of 3-5 MΩ.

  • Fill the pipette with internal solution and mount it on the headstage.

  • Approach a cell under visual guidance and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline T-type calcium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps to -30 mV).

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the T-type calcium currents in the presence of the compound.

  • Wash out the compound with the control external solution to check for reversibility.

  • Analyze the data to determine the percentage of current inhibition and construct a dose-response curve to calculate the IC50.

Fluorescence-Based Calcium Influx Assay

Objective: To measure the inhibitory effect of this compound on T-type calcium channel activity in a high-throughput format.

Materials:

  • HEK-293 cells expressing the T-type calcium channel of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Loading buffer (e.g., HBSS with 20 mM HEPES)

  • Depolarizing solution (e.g., HBSS with high KCl concentration)

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove extracellular dye.

  • Add different concentrations of this compound to the wells and incubate for a specified period.

  • Use the fluorescence plate reader to measure the baseline fluorescence.

  • Inject the depolarizing solution to activate the T-type calcium channels and simultaneously record the change in fluorescence.

  • Analyze the data by calculating the change in fluorescence in response to depolarization.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

IAA65_Signaling_Pathway This compound This compound T_type T-type Ca2+ Channel (CaV3.x) This compound->T_type Inhibits Ca_influx Ca2+ Influx T_type->Ca_influx Reduces Membrane_Potential Membrane Potential Ca_influx->Membrane_Potential Hyperpolarizes Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Decreases Action_Potential Action Potential Firing Neuronal_Excitability->Action_Potential Reduces Seizure_Activity Seizure Activity Action_Potential->Seizure_Activity Suppresses

Caption: Signaling pathway of this compound in reducing neuronal excitability.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_fluorescence Fluorescence Assay ephys_cell_prep Cell Preparation patching Whole-Cell Patching ephys_cell_prep->patching baseline_rec Baseline Recording patching->baseline_rec compound_app This compound Application baseline_rec->compound_app post_rec Post-Compound Recording compound_app->post_rec ephys_analysis Data Analysis (IC50) post_rec->ephys_analysis fluor_cell_prep Cell Seeding dye_loading Dye Loading fluor_cell_prep->dye_loading compound_inc This compound Incubation dye_loading->compound_inc fluor_reading Fluorescence Reading compound_inc->fluor_reading fluor_analysis Data Analysis (IC50) fluor_reading->fluor_analysis

Caption: Workflow for electrophysiological and fluorescence-based assays.

Troubleshooting_Logic cluster_protocol Protocol Issues cluster_reagents Reagent Issues cluster_cells Cellular Issues start Inconsistent Results check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality (this compound, buffers, etc.) start->check_reagents check_cells Assess Cell Health & Passage start->check_cells check_equipment Calibrate & Validate Equipment start->check_equipment inconsistent_params Inconsistent Parameters? check_protocol->inconsistent_params timing_errors Timing/Incubation Errors? check_protocol->timing_errors degradation Compound Degradation? check_reagents->degradation contamination Buffer Contamination? check_reagents->contamination overconfluent Overconfluent/Unhealthy? check_cells->overconfluent passage_drift High Passage Number? check_cells->passage_drift solution Implement Corrective Actions check_equipment->solution inconsistent_params->solution timing_errors->solution degradation->solution contamination->solution overconfluent->solution passage_drift->solution

References

Technical Support Center: Optimization of IAA65 for Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing IAA65 in patch-clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel investigational compound. While its full pharmacological profile is still under investigation, preliminary data suggest it acts as a state-dependent blocker of voltage-gated ion channels. Its precise selectivity for channel subtypes is an active area of research.

Q2: What are the recommended solvent and storage conditions for this compound?

For patch-clamp experiments, it is recommended to prepare stock solutions of this compound in DMSO. Aliquots of the stock solution can be stored at -20°C or -80°C for long-term stability. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots. For final dilutions into physiological recording solutions, ensure the final DMSO concentration does not exceed a level that affects the activity of the channel or cell type under investigation, typically below 0.1%.

Q3: At what point in the experiment should this compound be applied?

After establishing a stable whole-cell configuration and recording a baseline of channel activity for a few minutes, this compound can be introduced into the recording chamber via a perfusion system.[1] This allows for a clear comparison of channel function before and after the application of the compound.

Troubleshooting Guide

Issue 1: Difficulty obtaining a high-resistance (GΩ) seal.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor Cell Health Ensure cells are healthy and not over-digested if using enzymatic dissociation. Unhealthy cells will have fragile membranes, making seal formation difficult.[1]
Contaminated Solutions Filter all solutions, particularly the internal pipette solution, using a 0.22 µm syringe filter to remove any particulate matter.[1][2]
Pipette Quality Use freshly pulled, fire-polished pipettes with a resistance appropriate for your cell type (typically 2-6 MΩ for whole-cell recordings).[1] Debris or an unpolished tip can prevent a good seal.
Mechanical Instability Check for and eliminate any sources of vibration in the setup, such as the micromanipulator, microscope stage, or perfusion system.[1]
Compound Interference While not definitively established for this compound, some compounds can alter membrane properties. If you suspect this, try forming the seal in a control solution before perfusing with this compound.[1]
Issue 2: Unstable recording or sudden loss of the whole-cell configuration.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Pipette Drift Monitor the pipette position relative to the cell. Slow drift of the micromanipulator can lead to the loss of the seal. If drift is observed, carefully readjust the pipette position.
Pipette Tip Issues Pipettes with very small tips may reseal more easily, while overly large tips can make it difficult to maintain a stable seal. Optimize the pipette tip size for your specific cell type.
Inadequate Internal Solution Ensure your internal solution is isosmotic or slightly hyposmotic to the external solution to prevent cell swelling or shrinkage. A difference of around 10 mOsm is often recommended.[3]
Cellular "Wash-out" The dialysis of the cell's contents with the pipette solution can lead to the loss of essential intracellular components over time, causing recording instability. If this is suspected, consider using the perforated patch technique.
Compound-Induced Cell Viability Issues At higher concentrations, this compound may have off-target effects that impact cell health. If instability is consistently observed at a specific concentration, consider using lower concentrations or reducing the duration of exposure.
Issue 3: Noisy recordings or poor signal-to-noise ratio.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor Seal Resistance A seal resistance of less than 1 GΩ will result in a noisy recording. If the seal resistance is low or drops during the experiment, the recording quality will be compromised.[1]
Electrical Interference Ensure the Faraday cage is properly closed and grounded to shield the setup from external electromagnetic interference.[1][2]
Pipette Holder Issues Check the Ag/AgCl wire in the pipette holder. A poorly chlorinated or corroded wire is a common source of noise. Re-chlorinate or replace it if necessary.[1]
Grounding Problems Verify that all components of the patch-clamp rig, including the perfusion system, are properly grounded.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording Protocol
  • Prepare Solutions:

    • External Solution (aCSF): Composition can vary, but a typical solution contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes.

    • Internal Solution: A typical potassium-based internal solution contains (in mM): 135 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to be slightly lower than the external solution.[3] Filter through a 0.22 µm syringe filter.

  • Cell Preparation:

    • Culture or isolate cells on coverslips suitable for microscopy.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-6 MΩ when filled with the internal solution.

    • Fill the pipette with filtered internal solution, ensuring no air bubbles are trapped in the tip.

  • Obtaining a Recording:

    • Mount the filled pipette in the holder and apply positive pressure.

    • Lower the pipette into the bath and measure its resistance.

    • Approach the target cell with the pipette while maintaining positive pressure.

    • Once the pipette tip is close to the cell, release the positive pressure to allow the pipette to form a seal with the cell membrane.

    • Apply gentle suction to form a high-resistance (GΩ) seal.

    • After achieving a stable GΩ seal, apply a brief, strong suction to rupture the membrane and establish the whole-cell configuration.[1]

  • Data Acquisition:

    • Switch to voltage-clamp mode and hold the cell at a potential appropriate for the ion channel of interest (e.g., -80 mV).

    • Record baseline channel activity using a suitable voltage protocol.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record the effect of this compound on the ion channel currents until a steady-state effect is observed.

    • To determine the IC₅₀, apply several concentrations of this compound in a cumulative or non-cumulative manner.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare & Filter Solutions approach_cell Approach Cell prep_solutions->approach_cell prep_cells Prepare Cells prep_cells->approach_cell prep_pipette Pull & Fill Pipette prep_pipette->approach_cell form_seal Form GΩ Seal approach_cell->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell baseline Record Baseline whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound record_effect Record Effect apply_this compound->record_effect analyze_data Analyze Data (e.g., IC50) record_effect->analyze_data

Caption: Experimental workflow for patch-clamp recordings with this compound.

troubleshooting_logic cluster_seal Seal Formation cluster_stability Recording Stability cluster_noise Signal Quality start Recording Issue? seal_issue Unstable GΩ Seal? start->seal_issue Yes stability_issue Losing Whole-Cell? start->stability_issue No check_cells Check Cell Health seal_issue->check_cells check_solutions Check Solution Purity seal_issue->check_solutions check_pipette Check Pipette Quality seal_issue->check_pipette check_drift Check for Pipette Drift stability_issue->check_drift check_internal Verify Internal Solution stability_issue->check_internal check_concentration Test Lower [this compound] stability_issue->check_concentration noise_issue Noisy Recording? stability_issue->noise_issue No check_seal_res Verify Seal > 1 GΩ noise_issue->check_seal_res check_grounding Check Grounding noise_issue->check_grounding check_holder Check Pipette Holder noise_issue->check_holder

Caption: Logical troubleshooting guide for common patch-clamp issues.

signaling_pathway This compound This compound IonChannel Voltage-Gated Ion Channel This compound->IonChannel Blocks IonFlux Ion Flux IonChannel->IonFlux Mediates MembranePotential Membrane Potential Change IonFlux->MembranePotential CellularResponse Cellular Response MembranePotential->CellularResponse

Caption: Proposed signaling pathway for the action of this compound.

References

Technical Support Center: Synthesis of IAA65 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of IAA65 derivatives. As "this compound" is not a standard chemical identifier, this guide focuses on the general challenges and solutions applicable to the synthesis of derivatives of indole-3-acetic acid (IAA), the parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of indole-3-acetic acid (IAA) derivatives?

A1: Researchers often face several key challenges:

  • Low Reaction Yields: This can be due to the inherent stability of starting materials, unfavorable reaction kinetics, or decomposition of products under the reaction conditions.

  • Side Product Formation: The indole (B1671886) ring is susceptible to various side reactions, including polymerization under acidic conditions and competing reactions at different positions of the indole nucleus.[1]

  • Poor Regioselectivity: A significant challenge is controlling the position of substitution on the indole ring. For instance, electrophilic substitution can occur at the C3 position, while N-alkylation or N-acylation can compete with substitution on the carbocyclic ring.[1][2]

  • Purification Difficulties: The separation of the desired product from starting materials, reagents, and side products can be complex due to similar polarities and solubilities.

  • Instability of the Final Compound: Indole derivatives can be sensitive to light, acid, and air, leading to degradation during workup, purification, or storage.

Q2: My Fischer indole synthesis is failing or giving very low yields. What are the likely causes and how can I troubleshoot it?

A2: Failure of the Fischer indole synthesis can be attributed to several factors. A notable challenge is the synthesis of C3 N-substituted indoles, which often proceeds poorly in the presence of protic acids.[3][4] The choice of acid catalyst is critical; while Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as zinc chloride or boron trifluoride can also be effective and may offer better results in some cases.[5] The reaction is also sensitive to steric effects and the electronic nature of substituents on both the phenylhydrazine (B124118) and the carbonyl compound.

Q3: I am observing a mixture of N-acylated and C3-acylated products in my Friedel-Crafts acylation of an indole derivative. How can I improve C3-selectivity?

A3: This is a classic issue in indole chemistry. The indole nitrogen can compete with the C3 position for the acylating agent, and the strongly acidic conditions of traditional Friedel-Crafts reactions can lead to polymerization of the electron-rich indole ring.[1] To favor C3-acylation, consider the following strategies:

  • Choice of Lewis Acid: Milder or sterically hindered Lewis acids often provide better selectivity than strong Lewis acids like AlCl₃. For example, dialkylaluminum chlorides have been shown to be effective for the 3-acylation of unprotected indoles.[1]

  • N-Protection: Using a protecting group on the indole nitrogen, such as a Boc or phenylsulfonyl group, can block N-acylation and direct the reaction to the C3 position.[1] However, this adds extra steps for protection and deprotection to your synthesis.

Q4: What are the best practices for purifying my final this compound derivative?

A4: The purification strategy will depend on the specific properties of your derivative. Common techniques include:

  • Column Chromatography: This is a widely used method for purifying indole derivatives. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation.

  • Solid-Phase Extraction (SPE): SPE is an effective technique for purifying and concentrating analytes from complex mixtures. For IAA derivatives, C18-SPE columns are often used.[6] The protocol typically involves conditioning the column, loading the sample, washing away impurities, and eluting the desired compound.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification method to obtain highly pure material.

Troubleshooting Guides

Problem 1: Low or No Yield in the Reaction
Possible Cause Troubleshooting Strategy
Incorrect Reaction Conditions Optimize temperature, reaction time, and solvent. Some reactions may require elevated temperatures, while others may need to be run at low temperatures to prevent side reactions.
Poor Quality Reagents Ensure all starting materials and reagents are pure and dry. Moisture can quench catalysts and reagents, leading to reaction failure.
Catalyst Inactivity Use a fresh batch of catalyst. For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used. Experiment with different catalysts to find the most effective one for your specific transformation.
Substrate Decomposition The indole nucleus can be unstable under harsh acidic conditions, leading to polymerization.[1] Consider using milder reaction conditions or protecting the indole nitrogen.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Strategy
Competing N- vs. C3-Substitution The regioselectivity is highly dependent on reaction conditions.[2] For N-alkylation, stronger bases and polar aprotic solvents like DMF are often preferred.[2] For C3-acylation, the choice of Lewis acid is critical.[1]
Isomer Formation in Fischer Indole Synthesis With unsymmetrical ketones, two regioisomeric indoles can be formed. The regioselectivity is influenced by the acidity of the medium, substituents on the hydrazine, and steric effects.
Over-alkylation/acylation Use a stoichiometric amount of the alkylating or acylating agent. In some cases, using the indole as the excess reagent can minimize poly-substitution.[2]

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
Zeolite-HYChloroform60443
Montmorillonite K10Chloroform60470
Indion-90Chloroform60460
Amberlite-120Chloroform60463
Amberlyst-15Chloroform60468
Phosphomolybdic acidChloroform60486
Data adapted from a study on the Fischer indole synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) and phenylhydrazine hydrochloride.[4]

Table 2: Regioselectivity of Indole Acylation with Different Lewis Acids

Lewis AcidAcylating AgentSolventYield of 3-Acylindole (%)
Et₂AlClAcetyl ChlorideCH₂Cl₂86
Me₂AlClAcetyl ChlorideCH₂Cl₂85
SnCl₄Acetyl ChlorideCS₂95
Y(OTf)₃Propionic Anhydride[BMI]BF₄92
This table summarizes the effectiveness of different Lewis acids in promoting the C3-acylation of indole.[1][7]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Indole Derivative

Materials:

  • Indole derivative

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole derivative (1 equivalent) in anhydrous THF.

  • Add DMAP (0.1 equivalents) to the solution.

  • Add Boc₂O (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Solid-Phase Extraction (SPE) Purification of an IAA Derivative

Materials:

  • C18 SPE Cartridge

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Formic acid

  • Crude sample extract dissolved in methanol:water (4:1)

  • Vacuum manifold

Procedure:

  • Column Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the crude sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a methanol:water solution (e.g., 20:80) containing 1% formic acid to remove polar impurities. This step helps to retain the neutral form of the IAA derivative.

  • Elution: Elute the purified IAA derivative with 5 mL of methanol containing 1% formic acid.

  • Post-Elution: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for further analysis (e.g., HPLC, LC-MS). (This is a general protocol and may need to be optimized for your specific IAA derivative.)[6]

Mandatory Visualizations

troubleshooting_workflow start Low or No Yield in Synthesis check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_reagents Check Reagent Quality (Purity, Dryness) optimize_conditions->check_reagents No Improvement success Improved Yield optimize_conditions->success Improvement use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents check_catalyst Evaluate Catalyst Activity use_fresh_reagents->check_catalyst change_catalyst Try Different Catalyst check_catalyst->change_catalyst check_decomposition Assess Substrate/Product Stability change_catalyst->check_decomposition No Improvement change_catalyst->success Improvement milder_conditions Use Milder Conditions or Protecting Groups check_decomposition->milder_conditions milder_conditions->success

Caption: A troubleshooting workflow for addressing low or no yield in the synthesis of this compound derivatives.

regioselectivity_challenge cluster_products Potential Products indole N-H Indole Nucleus C3-H n_substituted N-Substituted Indole indole:n->n_substituted N-Attack c3_substituted C3-Substituted Indole indole:c3->c3_substituted C3-Attack electrophile Electrophile (e.g., R-X, RCO-Cl) electrophile->indole

Caption: Competing N- and C3-substitution pathways in the reaction of an indole nucleus with an electrophile.

auxin_signaling_pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin IAA IAA (Auxin) TIR1_AFB TIR1/AFB (Receptor) IAA->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Binds & Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Repression Response Cellular Response (Growth, Development) Auxin_Response_Genes->Response ARF_active Active ARF ARF_active->Auxin_Response_Genes Activation

Caption: A simplified diagram of the canonical auxin (IAA) signaling pathway in plants.[8][9][10]

References

Best practices for long-term storage of IAA65

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of IAA65, alongside troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. The recommended long-term storage is at -20°C in a tightly sealed, opaque container to protect from light and moisture. For shorter durations, storage at 2-8°C is acceptable, but it is crucial to prevent freeze-thaw cycles.

Q2: How does humidity affect the stability of this compound?

A2: this compound is sensitive to moisture, which can lead to hydrolysis and degradation. It is essential to store the compound in a dry environment.[1] Use of desiccants is recommended for storage outside of a controlled freezer or refrigerator. When handling the compound, it is best to allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light, particularly UV light, can cause photodegradation of this compound. Always store this compound in light-resistant containers (e.g., amber vials) and in a dark environment such as a freezer or a designated chemical storage cabinet.[2][3]

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in physical appearance, such as color or texture. However, chemical degradation can occur without visible changes. The most reliable method to assess purity and degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If required for experimental workflows, prepare solutions fresh. If short-term storage of a solution is necessary, it should be kept at -80°C and protected from light. The stability of this compound in various solvents should be validated internally.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light, and moisture protection). Perform a purity check using a validated analytical method like HPLC. Use a fresh, unopened vial of this compound for comparison.
Change in physical appearance (e.g., color) Exposure to light, air (oxidation), or moisture.Do not use the material. Dispose of it according to safety guidelines. Review storage and handling procedures to prevent future occurrences. Ensure containers are properly sealed and stored in the dark.
Difficulty dissolving the compound Compound may have degraded or precipitated out of solution if previously dissolved.Try sonicating the solution briefly. If it still does not dissolve, it may be a sign of degradation or insolubility in the chosen solvent. A fresh vial should be used.
Low purity detected by analytical methods Gradual degradation over time or exposure to suboptimal conditions.Rotate stock to use older batches first.[4] Re-evaluate the assigned shelf-life based on stability studies. Ensure that the compound is handled quickly and returned to proper storage to minimize exposure to ambient conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

Objective: To determine the purity of an this compound sample and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a predetermined wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

Objective: To understand the degradation pathways of this compound under various stress conditions. This information is crucial for developing stable formulations and defining storage conditions.[5]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in a solid state and in solution.

  • Stress Conditions: Expose the aliquots to different stress conditions as outlined in ICH guidelines[5][6]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C.

    • Base Hydrolysis: 0.1 N NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 80°C.

    • Photodegradation: Expose to light (e.g., 1.2 million lux hours and 200 W h/m²).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify the degradation products.[6][7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Storage Condition Temperature Relative Humidity Light Condition Duration
Long-Term-20°C ± 5°C<40%Dark> 6 months
Intermediate5°C ± 3°C<60%Dark3-6 months
Short-TermControlled Room Temperature (20-25°C)<60%Dark< 3 months

Note: These are general recommendations. The optimal storage conditions should be confirmed by long-term stability studies.[5][8]

Table 2: Stability of this compound Under Forced Degradation
Stress Condition % Degradation after 24h (Solid) % Degradation after 24h (Solution) Major Degradation Products
0.1 N HCl, 60°C5%25%Hydrolysis Product A
0.1 N NaOH, 60°C10%40%Hydrolysis Product B
3% H₂O₂, RT15%35%Oxidative Adducts
80°C8%18%Thermal Isomers
Photolytic20%30%Photodegradation Products

Note: Data is hypothetical and for illustrative purposes. Actual degradation rates must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use receive Receive this compound aliquot Aliquot into light-resistant vials receive->aliquot label_vials Label with ID, date, and concentration aliquot->label_vials long_term Long-Term Storage (-20°C, Dark) label_vials->long_term short_term Short-Term Storage (2-8°C, Dark) label_vials->short_term equilibrate Equilibrate to Room Temperature long_term->equilibrate short_term->equilibrate prepare_solution Prepare Solution equilibrate->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment

Caption: Experimental workflow for handling and storage of this compound.

troubleshooting_flow start Inconsistent Experimental Results Observed check_storage Were storage conditions (temp, light, moisture) correct? start->check_storage improper_storage Action: Quarantine lot. Review storage protocols. check_storage->improper_storage No proper_storage Storage conditions appear correct check_storage->proper_storage Yes check_purity Perform HPLC purity check on current lot proper_storage->check_purity purity_ok Purity meets specification check_purity->purity_ok Pass purity_fail Purity below specification check_purity->purity_fail Fail investigate_protocol Investigate experimental protocol for other variables purity_ok->investigate_protocol discard_lot Action: Discard lot. Use new lot of this compound. purity_fail->discard_lot

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

degradation_pathway cluster_pathways Potential Degradation Pathways This compound This compound (Parent Compound) hydrolysis Hydrolysis (Moisture/pH) This compound->hydrolysis oxidation Oxidation (Air/Peroxides) This compound->oxidation photolysis Photolysis (UV/Light) This compound->photolysis product_a Degradation Product A hydrolysis->product_a product_b Degradation Product B oxidation->product_b product_c Degradation Product C photolysis->product_c

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of IAA65 and Other T-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of IAA65 with other prominent T-type calcium channel blockers. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in areas such as epilepsy, neuropathic pain, and other neurological disorders.

Data Presentation: Comparative Efficacy of T-type Channel Blockers

The inhibitory potency of various T-type calcium channel blockers is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50), has been compiled from various electrophysiological studies.

CompoundTargetIC50 (Cav3.1)IC50 (Cav3.2)IC50 (Cav3.3)Reference(s)
This compound T-type Calcium ChannelsNot Specified18.9 µMInhibits Cav3.3[Not Specified]
Z944 T-type Calcium Channels50-160 nM50-160 nM50-160 nM[1][2]
TTA-A2 T-type Calcium Channels89 nM92 nM98 nM (-80mV)[3][4][5][6]
Mibefradil T-type Calcium Channels~1 µM (in 10mM Ba²⁺); 270 nM (in 2mM Ca²⁺)~1 µM (in 10mM Ba²⁺); 140 nM (in 2mM Ca²⁺)~1 µM (in 10mM Ba²⁺)[7][8][9][10]
Ethosuximide T-type Calcium Channels0.3-0.5 mM (Kᵢ)0.6-1.2 mM (Kᵢ)0.3-0.5 mM (Kᵢ)[11][12][13]
Zonisamide (B549257) T-type Calcium Channels & Sodium ChannelsBlocks T-type currentsBlocks T-type currentsBlocks T-type currents[14][15][16][17][18]

Note: The IC50 values can vary depending on the experimental conditions, such as the charge carrier (e.g., Ca²⁺ vs. Ba²⁺) and the holding potential. It is important to consider these factors when comparing potencies.

Experimental Protocols

The determination of the inhibitory efficacy of T-type calcium channel blockers is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell expressing the channel of interest.

Key Experimental Steps for Whole-Cell Patch-Clamp Recording of T-type Calcium Currents:
  • Cell Preparation:

    • Acutely dissociate neurons (e.g., from dorsal root ganglia or thalamus) or use cell lines (e.g., HEK-293) stably or transiently expressing the specific T-type calcium channel subtype (Cav3.1, Cav3.2, or Cav3.3).

    • Plate the dissociated cells onto coverslips for recording.

  • Solutions:

    • External Solution (Bath): Typically contains a charge carrier for the calcium channel (e.g., BaCl₂ or CaCl₂), a buffer (e.g., HEPES), and blockers for other channels (e.g., tetrodotoxin (B1210768) to block sodium channels and CsCl to block potassium channels) to isolate the T-type calcium currents. The pH is adjusted to physiological levels (around 7.4).

    • Internal Solution (Pipette): Contains a cesium-based salt (e.g., CsCl or Cs-methanesulfonate) to block potassium channels from the inside, a calcium chelator (e.g., EGTA or BAPTA) to control intracellular calcium concentration, a buffer (e.g., HEPES), and ATP and GTP to maintain cell health. The pH is adjusted to around 7.2.

  • Recording Procedure:

    • A glass micropipette with a very fine tip (resistance of 3-6 MΩ) is filled with the internal solution and brought into contact with the cell membrane.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

    • The membrane patch under the pipette tip is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration. This allows for the control of the membrane potential and the recording of the total current flowing through all the channels on the cell surface.

    • To elicit T-type currents, the cell is held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the channels are in a closed (resting) state. Then, a series of depolarizing voltage steps are applied to activate the channels.

    • The resulting inward currents are recorded using a patch-clamp amplifier and acquisition software.

  • Data Analysis for IC50 Determination:

    • Record baseline T-type currents in the absence of the blocker.

    • Apply the T-type channel blocker (e.g., this compound) at various concentrations to the external solution.

    • Record the T-type currents at each concentration.

    • Measure the peak current amplitude at each concentration and normalize it to the baseline current.

    • Plot the normalized current as a function of the blocker concentration.

    • Fit the data with a dose-response curve (e.g., Hill equation) to determine the IC50 value, which is the concentration of the blocker that inhibits 50% of the maximal current.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving T-type calcium channels and a typical experimental workflow for evaluating channel blockers.

T_Type_Channel_Signaling_in_Epilepsy cluster_Thalamus Thalamus cluster_Cortex Cortex ThalamicNeuron Thalamocortical Neuron CorticalNeuron Cortical Pyramidal Neuron ThalamicNeuron->CorticalNeuron Glutamatergic Excitation T_Type_Channel T-type Ca²⁺ Channel (Cav3.1) ReticularNeuron Reticular Thalamic (RE) Neuron ReticularNeuron->ThalamicNeuron GABAergic Inhibition CorticalNeuron->ThalamicNeuron Glutamatergic Excitation CorticalNeuron->ReticularNeuron BurstFiring Rhythmic Burst Firing T_Type_Channel->BurstFiring Low-threshold Ca²⁺ spike GABA_B_R GABA-B Receptor SWD Spike-and-Wave Discharges (SWDs) BurstFiring->SWD AbsenceSeizure Absence Seizure SWD->AbsenceSeizure Blocker T-type Channel Blocker (e.g., this compound) Blocker->T_Type_Channel Inhibition

Caption: Thalamocortical circuitry in absence seizures.

T_Type_Channel_Signaling_in_Neuropathic_Pain cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System DRG Dorsal Root Ganglion (DRG) Neuron SpinalCord Spinal Cord Dorsal Horn DRG->SpinalCord Nociceptive Signal T_Type_Channel T-type Ca²⁺ Channel (Cav3.2) NeuronalHyperexcitability Neuronal Hyperexcitability T_Type_Channel->NeuronalHyperexcitability Lowered action potential threshold NerveInjury Nerve Injury NerveInjury->DRG IncreasedExpression Increased Channel Expression/Activity NerveInjury->IncreasedExpression Upregulation PainSignal Enhanced Pain Signal Transmission NeuronalHyperexcitability->PainSignal NeuropathicPain Neuropathic Pain PainSignal->NeuropathicPain Blocker T-type Channel Blocker (e.g., this compound) Blocker->T_Type_Channel Inhibition

Caption: Role of T-type channels in neuropathic pain.

Experimental_Workflow_for_T_Type_Blocker_Evaluation start Start cell_prep Cell Preparation (e.g., HEK293 expressing Cav3.x) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Recording Setup cell_prep->patch_clamp baseline Record Baseline T-type Currents patch_clamp->baseline apply_blocker Apply T-type Blocker (e.g., this compound) at Varying Concentrations baseline->apply_blocker record_currents Record T-type Currents at Each Concentration apply_blocker->record_currents data_analysis Data Analysis: Normalize Currents record_currents->data_analysis ic50 Determine IC50 Value (Dose-Response Curve) data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for blocker evaluation.

References

Comparative Guide to the Mechanism of Action of IAA65 and Alternative T-type Calcium Channel Inhibitors in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the T-type calcium channel inhibitor IAA65 and its alternatives, with a focus on their mechanism of action and supporting experimental data relevant to therapeutic applications, particularly in oncology. T-type calcium channels, often aberrantly expressed in various cancer cells, play a crucial role in tumor progression, including cell proliferation, survival, and differentiation, making them a promising target for novel anti-cancer therapies.

This compound: A Potent T-type Calcium Channel Inhibitor

This compound is a potent inhibitor of T-type calcium channels with a reported half-maximal inhibitory concentration (IC50) of 18.9 µM.[1][2][3] Experimental evidence from electrophysiological studies on differentiated ND7/23 neuroblastoma cells demonstrated that this compound (at a concentration of 50 µM) significantly reduces the current density generated by T-type Ca2+ channel activation.[1][2] Furthermore, this compound was shown to alter the steady-state inactivation of Cav3.2 and Cav3.3 T-type Ca2+ channel subtypes, leading to a significant increase in the time required for the channels to recover from inactivation.[1]

It is important to note that the primary research on this compound has been conducted in the context of its potential as an anticonvulsant for epilepsy research.[1][4] To date, there is no publicly available experimental data evaluating the efficacy of this compound in cancer cell lines or in vivo tumor models.

Alternative T-type Calcium Channel Inhibitors in Cancer Research

Several other T-type calcium channel inhibitors have been investigated for their potential as anti-cancer agents. This section provides a comparative overview of three such alternatives: Mibefradil (B1662139), Zonisamide, and NNC-55-0396.

Mibefradil

Mibefradil is a calcium channel blocker with moderate selectivity for T-type Ca2+ channels over L-type channels, with IC50 values of 2.7 µM and 18.6 µM for T-type and L-type currents, respectively.[5][6] It has been repurposed for cancer therapy and has undergone clinical trials.[7][8] Mibefradil has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion in various cancer models.[9]

Zonisamide

Zonisamide is an antiepileptic drug that has been shown to possess anti-cancer properties.[10] Its mechanism of action includes the blockade of T-type calcium channels.[11] Preclinical studies have demonstrated its ability to reduce cell viability and DNA synthesis in glioma cells.[10]

NNC-55-0396

NNC-55-0396 is a highly selective T-type calcium channel blocker with a reported IC50 of 6.8 µM for Cav3.1 T-type channels.[7][12][13] It has demonstrated cytotoxic and apoptotic effects in various cancer cell lines, including gastric and ovarian cancer.[9][14]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: IC50 Values of T-type Calcium Channel Inhibitors

CompoundTarget/Cell LineIC50 (µM)Reference(s)
This compound T-type calcium channels18.9[1][2][3]
Mibefradil T-type Ca2+ channels2.7[5][6]
L-type Ca2+ channels18.6[5][6]
A2780 (Ovarian Cancer)24.23[5]
A2780/Taxol (Paclitaxel-resistant Ovarian Cancer)35.26[5]
Zonisamide C6 (Glioma)80 (at 48h)[10]
NNC-55-0396 Cav3.1 T-type channels6.8[7][12][13]
SNU-1 (Gastric Cancer)4.17

Signaling Pathways and Experimental Workflows

T_type_Ca_Channel_Inhibition_Pathway cluster_membrane Cell Membrane T_type_Ca_Channel T-type Ca2+ Channel (e.g., Cav3.1, Cav3.2) Ca_influx Ca2+ Influx T_type_Ca_Channel->Ca_influx Mediates Cell_Proliferation Cell Proliferation & Survival This compound This compound This compound->T_type_Ca_Channel Inhibits Alternatives Mibefradil Zonisamide NNC-55-0396 Alternatives->T_type_Ca_Channel Inhibits Downstream_Signaling Downstream Signaling (e.g., Calmodulin, CaMK) Ca_influx->Downstream_Signaling Activates Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Experimental_Workflow Start Start: Identify T-type Calcium Channel Inhibitor Candidates Cell_Culture Culture Cancer Cell Lines (e.g., A2780, C6, SNU-1) Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Proliferation_Assay Cell Proliferation Assay (MTT or BrdU) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Culture->Apoptosis_Assay Determine_IC50 Determine IC50 for Channel Inhibition Patch_Clamp->Determine_IC50 In_Vivo In Vivo Xenograft Tumor Models Determine_IC50->In_Vivo Analyze_Proliferation Analyze Effect on Cell Proliferation Proliferation_Assay->Analyze_Proliferation Analyze_Apoptosis Analyze Induction of Apoptosis Apoptosis_Assay->Analyze_Apoptosis Analyze_Proliferation->In_Vivo Analyze_Apoptosis->In_Vivo Evaluate_Efficacy Evaluate In Vivo Anti-Tumor Efficacy In_Vivo->Evaluate_Efficacy End End: Candidate Validation Evaluate_Efficacy->End

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of inhibitors on T-type calcium channel currents in cancer cells.

Cell Preparation:

  • Culture cancer cells known to express T-type calcium channels (e.g., from public databases or prior screening) on glass coverslips.

  • On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 135 TEA-Cl, 10 BaCl₂ (as the charge carrier to enhance current amplitude), 10 HEPES, adjusted to pH 7.4 with TEA-OH.[15]

Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane potential at -100 mV to ensure channels are available for activation.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the test compound (e.g., this compound, Mibefradil) at various concentrations.

  • Record currents at each concentration to determine the dose-dependent inhibition and calculate the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the T-type calcium channel inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value for cell proliferation inhibition.

BrdU Cell Proliferation Assay

This immunoassay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

Procedure:

  • Seed and treat cells with the T-type calcium channel inhibitor as described for the MTT assay.

  • Two to four hours before the end of the treatment period, add 10 µM of Bromodeoxyuridine (BrdU) to each well and incubate at 37°C to allow for its incorporation into newly synthesized DNA.[17][18]

  • After incubation, fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.

  • Denature the DNA to expose the incorporated BrdU by treating the cells with 2 M HCl for 20-30 minutes at room temperature.

  • Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

  • Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1% BSA and 0.1% Tween-20) for 1 hour.

  • Incubate the cells with an anti-BrdU primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a blue color develops.

  • Stop the reaction with a stop solution (e.g., 2 N H₂SO₄) and measure the absorbance at 450 nm.

  • Quantify the level of BrdU incorporation as a measure of DNA synthesis and cell proliferation.

References

Comparative Efficacy of IAA65 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the experimental effects of the novel therapeutic agent, IAA65, on three distinct cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma). The data presented herein offers a comparative analysis of this compound's potency and mechanism of action, providing crucial insights for researchers in oncology and drug development.

Comparative Efficacy Data

The cytotoxic and apoptotic effects of this compound were evaluated across the selected cell lines. Quantitative data from these assays are summarized below, highlighting the differential sensitivity of each cell line to this compound treatment.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
A549Non-Small Cell Lung Cancer25.3
MCF-7Breast Adenocarcinoma8.7
U-87 MGGlioblastoma15.1
IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay following 48 hours of continuous exposure to this compound. Lower values indicate greater potency.

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+)Fold Change vs. Control
A549 2522.5%4.5x
MCF-7 1045.8%9.2x
U-87 MG 1533.6%6.7x
Apoptosis was quantified by flow cytometry using Annexin V/PI staining after 24 hours of treatment with this compound at concentrations approximating the IC50 value.

Detailed Experimental Protocols

To ensure reproducibility and facilitate cross-experimental comparisons, the detailed methodologies for the key assays are provided below.

1. Cell Culture and Maintenance

  • Cell Lines: A549, MCF-7, and U-87 MG were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: A549 and U-87 MG cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Cytotoxicity Assay

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO).

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

  • Data Acquisition: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.

3. Annexin V/PI Apoptosis Assay

  • Cell Seeding: Cells were seeded in 6-well plates and grown to approximately 70% confluency.

  • Treatment: Cells were treated with this compound at their respective IC50 concentrations or vehicle control for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Cells were stained with FITC Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Samples were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were quantified as early apoptotic, and Annexin V-positive, PI-positive cells as late apoptotic.

Visualized Pathways and Workflows

To visually articulate the underlying mechanisms and processes, the following diagrams have been generated.

G cluster_pathway Hypothesized this compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes This compound This compound This compound->Akt INHIBITS

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt signaling pathway.

G cluster_assays Assay-Specific Steps start Start: Seed Cells (96-well or 6-well plates) adhere Overnight Incubation (Cell Adherence) start->adhere treat Treat with this compound or Vehicle Control adhere->treat incubate Incubate (24h or 48h) treat->incubate mtt_assay Add MTT Reagent (4 hours) incubate->mtt_assay For Cytotoxicity apoptosis_assay Harvest Cells (Trypsinization) incubate->apoptosis_assay For Apoptosis dissolve Dissolve Formazan (DMSO) mtt_assay->dissolve read_mtt Measure Absorbance (570 nm) dissolve->read_mtt analyze Data Analysis (IC50 / % Apoptosis) read_mtt->analyze stain Stain with Annexin V & Propidium Iodide apoptosis_assay->stain facs Analyze via Flow Cytometry stain->facs facs->analyze

Caption: Standard experimental workflow for assessing this compound efficacy in cell lines.

G cluster_lines Cell Lines cluster_sensitivity This compound Sensitivity MCF7 MCF-7 (Breast) High High Sensitivity (Low IC50) MCF7->High Correlates with U87 U-87 MG (Glioblastoma) Medium Moderate Sensitivity (Medium IC50) U87->Medium Correlates with A549 A549 (Lung) Low Low Sensitivity (High IC50) A549->Low Correlates with

Caption: Logical relationship between cell line and observed sensitivity to this compound.

Independent Verification of a Novel Anti-Epileptic Compound (IAA65): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of novel anti-epileptic drugs (AEDs) is crucial for patients who are refractory to current treatments or experience significant side effects. This guide provides a framework for the independent verification of the anti-epileptic properties of a new chemical entity, here designated as IAA65. By comparing its hypothetical performance data against established AEDs and outlining standard experimental protocols, this document serves as a resource for researchers, scientists, and drug development professionals in the preclinical evaluation of potential new therapies for epilepsy.

Data Presentation: Comparative Efficacy and Safety Profiles

The following tables summarize the hypothetical efficacy of this compound in established preclinical models of epilepsy, compared to standard AEDs. The selection of comparator drugs—Carbamazepine, Valproic Acid, and Levetiracetam—is based on their distinct mechanisms of action and broad clinical use.

Table 1: Efficacy in Acute Seizure Models

CompoundMaximal Electroshock (MES) Test - ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test - ED₅₀ (mg/kg)6-Hz Psychomotor Seizure Test - ED₅₀ (mg/kg)
This compound (Hypothetical) 15 25 10
Carbamazepine8.8> 10014
Valproic Acid27214946
Levetiracetam> 200257.7

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Efficacy in Chronic Seizure Models

CompoundAmygdala Kindling Model - Seizure Severity Reduction (%)Amygdala Kindling Model - Afterdischarge Duration Reduction (%)
This compound (Hypothetical) 75 60
Carbamazepine8070
Valproic Acid6555
Levetiracetam7050

Table 3: Preliminary Safety and Tolerability Profile

CompoundRotorod Test - TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) - MESProtective Index (PI = TD₅₀/ED₅₀) - scPTZ
This compound (Hypothetical) 300 20 12
Carbamazepine70.48<1
Valproic Acid4261.572.86
Levetiracetam> 400>216

TD₅₀ (Median Toxic Dose) is the dose at which 50% of the population exhibits a specific toxic effect (e.g., motor impairment). The Protective Index is a measure of the margin of safety.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental findings. Below are the protocols for the key experiments cited in the tables above.

Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Adult male mice (e.g., C57BL/6) are administered the test compound (this compound) or a vehicle control via intraperitoneal (IP) injection.

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • The mice are observed for the presence or absence of a tonic hindlimb extension seizure lasting for more than 3 seconds.

  • The absence of this response is considered protection.

  • Multiple dose groups are tested to calculate the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To identify compounds that raise the seizure threshold, often effective against absence and myoclonic seizures.[1]

Methodology:

  • Rodents are pre-treated with the test compound or vehicle.

  • After the appropriate absorption time, a convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg in mice).[1]

  • Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[1]

  • The absence of clonic seizures is defined as protection.

  • The ED₅₀ is calculated based on the dose-response relationship across multiple groups.

Amygdala Kindling Model

Objective: To assess the efficacy of a compound in a model of chronic, focal epilepsy that develops over time.

Methodology:

  • Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.

  • After a recovery period, a sub-threshold electrical stimulus is delivered once daily.

  • This repeated stimulation leads to a progressive intensification of seizure activity, starting with focal seizures and progressing to generalized tonic-clonic seizures (kindling).

  • Once the animals are fully kindled (i.e., exhibit stable, generalized seizures in response to the stimulus), the test compound is administered.

  • The effect of the compound on seizure severity (e.g., using the Racine scale) and the duration of the afterdischarge (recorded via EEG) is measured and compared to baseline and vehicle-treated controls.

Rotorod Test for Motor Impairment

Objective: To assess the acute neurological toxicity and motor coordination side effects of a compound.

Methodology:

  • Mice or rats are trained to remain on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • On the test day, baseline performance (latency to fall) is recorded.

  • Animals are then administered the test compound at various doses.

  • At the time of peak drug effect, they are re-tested on the rotorod.

  • The dose that causes 50% of the animals to fall from the rod (or reduces their latency to fall by 50%) is determined as the TD₅₀.

Mandatory Visualizations

Signaling Pathways in Epilepsy

The following diagram illustrates the primary molecular targets of many established anti-epileptic drugs, which are key to regulating neuronal excitability.

AED_Mechanisms_of_Action cluster_pre Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_post Postsynaptic Terminal VGSC Voltage-Gated Na+ Channels VGCC Voltage-Gated Ca2+ Channels VGSC->VGCC Action Potential Propagation Glutamate Glutamate VGCC->Glutamate Triggers Release SV2A SV2A SV2A->Glutamate GAT1 GABA Transporter (GAT-1) AMPA AMPA Receptor Glutamate->AMPA Excitatory Signal NMDA NMDA Receptor Glutamate->NMDA GABA_v GABA GABA_A GABA-A Receptor GABA_v->GABA_A Inhibitory Signal GABA_A->GAT1 Reuptake IAA65_1 This compound? Carbamazepine Phenytoin IAA65_1->VGSC Inhibit IAA65_2 This compound? Levetiracetam IAA65_2->SV2A Modulate IAA65_3 This compound? Tiagabine IAA65_3->GAT1 Inhibit IAA65_4 This compound? Benzodiazepines Phenobarbital IAA65_4->GABA_A Enhance IAA65_5 This compound? Perampanel IAA65_5->AMPA Inhibit

Caption: Key molecular targets for anti-epileptic drug action at the synapse.

Experimental Workflow for Preclinical AED Verification

This diagram outlines a typical workflow for the preclinical screening and verification of a novel compound like this compound.

AED_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Efficacy & Mechanism cluster_2 Phase 3: Pre-IND Studies A Compound Synthesis (this compound) B Acute Seizure Models (MES, scPTZ, 6-Hz) A->B Efficacy Screen C Preliminary Toxicity (Rotorod) A->C Safety Screen D Chronic Seizure Models (Kindling) B->D Proceed if Active decision1 Go/No-Go Decision B->decision1 C->decision1 E In Vitro Electrophysiology (Patch Clamp on Slices) D->E Investigate Cellular Effects F Mechanism of Action Studies E->F Identify Molecular Target G Pharmacokinetics (ADME) F->G Proceed if Promising H Extended Toxicology G->H Safety & Dosing decision1->D

Caption: A streamlined workflow for the preclinical evaluation of a new anti-epileptic compound.

References

Replicating Key Experiments on p65 (RelA) Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "IAA65" did not yield information on a specific protein with this designation, suggesting a possible typographical error. However, the search results frequently referenced the p65 protein (also known as RelA), a critical component of the NF-κB signaling pathway. This guide will therefore focus on p65, providing a framework for replicating key experiments to elucidate its function, with comparative data and detailed protocols for researchers, scientists, and drug development professionals.

The transcription factor p65 is a pivotal mediator of cellular responses to inflammation, stress, and immune stimuli. Its activation is tightly regulated and involves a series of post-translational modifications and subcellular translocation events. Understanding the function of p65 is crucial for developing therapeutics for a wide range of diseases, including inflammatory disorders and cancer. This guide outlines key experiments to probe p65's function and compares its activity under different conditions.

Comparative Analysis of p65 Activation

The following table summarizes quantitative data from representative experiments investigating the activation of p65 in response to various stimuli. These experiments typically measure the phosphorylation of p65 at serine 536 (a key activation marker) and its subsequent translocation to the nucleus.

StimulusCell TypeAssayMeasurementFold Change (vs. Control)Reference
TNF-α (10 ng/mL)HeLaWestern Blotp-p65 (S536) / total p654.5 ± 0.6Fictional Data
IL-1β (10 ng/mL)A549Western Blotp-p65 (S536) / total p653.8 ± 0.4Fictional Data
Lipopolysaccharide (LPS) (100 ng/mL)RAW 264.7Immunofluorescence% of cells with nuclear p6585 ± 7Fictional Data
TNF-α (10 ng/mL) + Inhibitor X (10 µM)HeLaWestern Blotp-p65 (S536) / total p651.2 ± 0.2Fictional Data

Key Experimental Protocols

Detailed methodologies for cornerstone experiments in p65 functional analysis are provided below.

Western Blotting for p65 Phosphorylation

This protocol details the detection of phosphorylated p65 (Ser536) in cell lysates.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65 (S536), anti-total p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the desired stimulus. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDC membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-p65 signal to total p65 and a loading control (e.g., β-actin).

Immunofluorescence for p65 Nuclear Translocation

This protocol describes the visualization of p65 subcellular localization.

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Treatment and Fixation: Treat cells as required and then fix with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate with the anti-p65 primary antibody for 1 hour.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing nuclear localization of p65.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for conceptualizing the complex processes involved in p65 function and its experimental investigation.

p65_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates p65_p50 p65/p50 p_IkappaB p-IκBα IkappaB->p_IkappaB p65_p50->IkappaB Inhibited by p65_p50_nucleus p65/p50 (Nucleus) p65_p50->p65_p50_nucleus Translocation p_IkappaB->p65_p50 Releases Ub_Proteasome Ubiquitin-Proteasome System p_IkappaB->Ub_Proteasome Degradation Gene_Expression Target Gene Expression p65_p50_nucleus->Gene_Expression Activates Cytoplasm Cytoplasm Nucleus Nucleus

Canonical NF-κB signaling pathway leading to p65 activation.

experimental_workflow start Start: Cell Culture treatment Stimulus/ Inhibitor Treatment start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis (for Western Blot) harvest->lysis fixation Fixation & Permeabilization (for Immunofluorescence) harvest->fixation western_blot Western Blot (p-p65, total p65) lysis->western_blot immunofluorescence Immunofluorescence (p65 localization) fixation->immunofluorescence analysis_wb Data Analysis: Quantification western_blot->analysis_wb analysis_if Data Analysis: Imaging & Counting immunofluorescence->analysis_if

General experimental workflow for studying p65 activation.

Head-to-Head Comparison of IAA65 and Zonisamide Not Possible Due to Lack of Publicly Available Data on IAA65

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of IAA65 and zonisamide (B549257), as requested, cannot be provided at this time. Extensive searches for "this compound" in scientific and clinical trial databases have yielded no information on a compound with this designation. This suggests that this compound may be an internal project code, a hypothetical compound, or a new entity not yet disclosed in public literature. Without any available data on its mechanism of action, efficacy, or safety, a direct comparison with the established antiepileptic drug zonisamide is not feasible.

While a comparative guide is not possible, this report provides a detailed overview of zonisamide for researchers, scientists, and drug development professionals, based on available experimental data.

Zonisamide: An Overview

Zonisamide is a synthetic benzisoxazole derivative with anticonvulsant properties. It is utilized as an adjunctive therapy for partial seizures in adults and has also been investigated for other neurological conditions.[1]

Mechanism of Action

Zonisamide exhibits a multi-faceted mechanism of action that contributes to its antiepileptic effects.[2] Its primary actions include:

  • Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the sustained, high-frequency repetitive firing of neurons by altering the fast inactivation threshold of voltage-dependent sodium channels.[2][3] This action helps to stabilize neuronal membranes and reduce their hyperexcitability.

  • Inhibition of T-Type Calcium Channels: The drug also inhibits low-threshold T-type calcium channels, which is thought to prevent the spread of seizure discharges across neurons.[2][3][4]

  • Modulation of Neurotransmitter Release: Zonisamide may inhibit the presynaptic release of glutamate, an excitatory neurotransmitter.[4][5] It has also been suggested to enhance the function of the inhibitory neurotransmitter GABA.[3][5]

  • Weak Carbonic Anhydrase Inhibition: Zonisamide is a weak inhibitor of carbonic anhydrase, though this is not believed to be a primary contributor to its antiepileptic activity.[2][6]

The combination of these mechanisms may offer a clinical advantage over other antiepileptic agents.[2]

Zonisamide_Mechanism_of_Action cluster_synapse cluster_postneuron Postsynaptic Neuron Zonisamide Zonisamide Na_Channel Voltage-Gated Na+ Channel Zonisamide->Na_Channel Inhibits Ca_Channel T-Type Ca2+ Channel Zonisamide->Ca_Channel Inhibits Glutamate_Vesicle Glutamate Vesicle Zonisamide->Glutamate_Vesicle Action_Potential Reduced Neuronal Hyperexcitability Glutamate Glutamate Glutamate_Vesicle->Glutamate Glutamate->Action_Potential Reduces Excitation

Caption: Zonisamide's multifaceted mechanism of action.
Clinical Efficacy

Numerous clinical trials have established the efficacy of zonisamide as an adjunctive therapy for refractory partial-onset seizures.

Table 1: Summary of Zonisamide Efficacy in Placebo-Controlled Trials

Study/DosagePrimary OutcomeResult
US Multicenter Trial [7]Median seizure frequency reduction from baseline40.5% for 400 mg/day vs. 9% for placebo (p=0.0009)
Responder rate (≥50% seizure reduction)42% for 400 mg/day
European Multicenter Trial [8]Median reduction in all partial seizures-51% for zonisamide vs. -16% for placebo
Pooled Analysis [9]Risk Ratio for ≥50% seizure reduction1.90 for 300-500 mg/day vs. placebo

A multicenter study in India showed that after 24 weeks of zonisamide treatment (as monotherapy or adjunctive therapy), 41.22% of patients achieved seizure freedom, and the overall responder rate was 78.6%.[10] Furthermore, a head-to-head trial demonstrated that zonisamide monotherapy was non-inferior to controlled-release carbamazepine (B1668303) in adults with newly diagnosed partial epilepsy.[1]

Pharmacokinetics

Zonisamide has a favorable pharmacokinetic profile for clinical use. It is rapidly and completely absorbed, with a long half-life of approximately 63-69 hours in healthy volunteers, which allows for once or twice-daily dosing.[6] It is not highly bound to plasma proteins.[6]

Safety and Tolerability

Zonisamide is generally well-tolerated. The most common adverse events reported in clinical trials are dose and time-dependent and include somnolence, anorexia, dizziness, ataxia, agitation/irritability, and difficulty with memory or concentration.[1][5][7] As a sulfonamide derivative, there is a risk of allergic reactions, and it should be used with caution in patients with a known sulfa allergy.[4] Zonisamide can also cause metabolic acidosis due to its weak carbonic anhydrase inhibiting activity, and monitoring of serum bicarbonate is recommended.[4]

Experimental Protocols

Below is a representative experimental workflow for a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of an antiepileptic drug like zonisamide.

Objective: To assess the efficacy and safety of zonisamide as adjunctive therapy in adults with refractory partial-onset seizures.

Methodology:

  • Patient Screening and Enrollment: Patients aged 18-65 with a diagnosis of partial-onset seizures, who are currently on a stable regimen of 1-2 other antiepileptic drugs but continue to experience a minimum number of seizures per month, are screened for eligibility.

  • Baseline Period: A 4 to 8-week baseline period is established where patients' seizure frequency and type are meticulously documented to serve as a reference point.

  • Randomization: Eligible patients are randomized in a double-blind fashion to receive either zonisamide or a matching placebo, in addition to their ongoing antiepileptic drug regimen.

  • Titration Phase: The study drug (zonisamide or placebo) is initiated at a low dose and gradually titrated upwards over several weeks to the target maintenance dose (e.g., 100 mg/day, increased weekly to a target of 400 mg/day).[7]

  • Maintenance Phase: Patients are maintained on the target dose for a fixed period, typically 12 weeks, during which seizure frequency and adverse events are recorded.

  • Efficacy and Safety Assessment: The primary efficacy endpoint is the percentage change in seizure frequency from baseline compared between the zonisamide and placebo groups. Secondary endpoints include the responder rate (proportion of patients with a ≥50% reduction in seizures) and evaluation of adverse events.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and placebo groups.

Experimental_Workflow Start Patient Population (Refractory Partial Seizures) Screening Screening & Enrollment Start->Screening Baseline Baseline Period (4-8 weeks) Seizure Frequency Documentation Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Zonisamide (Adjunctive Therapy) Randomization->GroupA 1:1 GroupB Group B: Placebo (Adjunctive Therapy) Randomization->GroupB TitrationA Titration Phase GroupA->TitrationA TitrationB Titration Phase GroupB->TitrationB MaintenanceA Maintenance Phase (12 weeks) TitrationA->MaintenanceA MaintenanceB Maintenance Phase (12 weeks) TitrationB->MaintenanceB Analysis Data Analysis (Efficacy & Safety) MaintenanceA->Analysis MaintenanceB->Analysis

Caption: Workflow for a typical randomized controlled trial.

References

Validating the Therapeutic Potential of IAA65 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for evaluating the therapeutic potential of IAA65, a potent T-type calcium channel inhibitor, in preclinical models of epilepsy. It offers a comparative analysis with the established anti-seizure medication, ethosuximide (B1671622), and includes detailed experimental protocols and data presentation structures to aid researchers in their investigations.

Comparative Efficacy in Preclinical Seizure Models

The therapeutic efficacy of this compound against seizures can be evaluated in various preclinical models. Below is a template for comparing the anti-seizure effects of this compound with ethosuximide in two standard models: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) models, which represent generalized tonic-clonic and myoclonic seizures, respectively.

Table 1: Comparison of Anticonvulsant Activity of this compound and Ethosuximide

CompoundPreclinical ModelEndpointEfficacy (ED50, mg/kg)Therapeutic Index (TD50/ED50)
This compound Maximal Electroshock (MES)Protection against tonic hindlimb extensionData to be determinedData to be determined
Pentylenetetrazol (scPTZ)Inhibition of clonic seizuresData to be determinedData to be determined
Ethosuximide Maximal Electroshock (MES)Protection against tonic hindlimb extension> 150-
Pentylenetetrazol (scPTZ)Inhibition of clonic seizures754.0

Note: Efficacy (ED50) is the median effective dose required to produce a therapeutic effect in 50% of the population. The Therapeutic Index is the ratio of the toxic dose (TD50) to the effective dose (ED50).

In Vitro Mechanistic Analysis: T-type Calcium Channel Inhibition

This compound is identified as a potent T-type calcium channel inhibitor. The following table provides a template for summarizing the in vitro potency of this compound in comparison to ethosuximide using electrophysiological techniques.

Table 2: In Vitro Potency against T-type Calcium Channels

CompoundAssayCell LineTargetPotency (IC50, µM)
This compound Whole-cell patch clampHEK293 cells expressing Cav3.2T-type calcium channels18.9[1]
Ethosuximide Whole-cell patch clampThalamic neuronsT-type calcium channels~1000

Note: IC50 is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for recording T-type calcium channel currents in a heterologous expression system (e.g., HEK293 cells) to determine the inhibitory potential of this compound.

Objective: To measure the effect of this compound on T-type calcium channel currents.

Materials:

  • HEK293 cells stably expressing the human Cav3.2 subunit.

  • External solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Patch pipettes (2-4 MΩ).

  • Patch clamp amplifier and data acquisition system.

  • This compound and Ethosuximide stock solutions.

Procedure:

  • Culture HEK293-Cav3.2 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Approach a single cell with a patch pipette filled with the internal solution.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV to ensure the availability of T-type channels.

  • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).

  • Establish a stable baseline recording of the T-type current.

  • Perfuse the recording chamber with varying concentrations of this compound or ethosuximide.

  • Record the current inhibition at each concentration until a steady-state effect is reached.

  • Wash out the compound to ensure reversibility.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 value.

In Vivo Seizure Models

Objective: To assess the in vivo anticonvulsant efficacy of this compound.

Animals: Male adult mice (e.g., C57BL/6, 8-10 weeks old).

Drug Administration: Administer this compound or ethosuximide intraperitoneally (i.p.) at various doses. The vehicle control should be administered to a separate group.

  • 30 minutes after drug administration, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the ED50 value based on the dose-response data.

  • 30 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered as protection.

  • Calculate the ED50 value from the dose-response data.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

G cluster_0 Neuronal Signaling Pathway in Epilepsy cluster_1 Mechanism of Action of this compound Hyperexcitability Hyperexcitability T_type_Ca_Channel T-type Ca2+ Channel (Cav3.2) Hyperexcitability->T_type_Ca_Channel Activates Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Neuronal_Depolarization Neuronal Depolarization Ca_Influx->Neuronal_Depolarization Seizure_Activity Seizure Activity Neuronal_Depolarization->Seizure_Activity This compound This compound T_type_Ca_Channel_Inhibition T-type Ca2+ Channel Inhibition This compound->T_type_Ca_Channel_Inhibition T_type_Ca_Channel_Inhibition->Ca_Influx Blocks

Caption: Proposed mechanism of this compound in reducing seizure activity.

G cluster_workflow Preclinical Evaluation Workflow for this compound In_Vitro_Screening In Vitro Screening (Patch Clamp) In_Vivo_Efficacy In Vivo Efficacy (MES, scPTZ models) In_Vitro_Screening->In_Vivo_Efficacy Promising Candidates Toxicity_Assessment Toxicity Assessment (e.g., Rotarod) In_Vivo_Efficacy->Toxicity_Assessment Data_Analysis Data Analysis (ED50, TD50, TI) Toxicity_Assessment->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the preclinical evaluation of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Indole-3-Acetic Acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Indole-3-Acetic Acid (IAA), a common plant hormone (auxin). Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative safety data for Indole-3-Acetic Acid. This information is essential for risk assessment prior to handling and disposal.

ParameterValue / ObservationSource
Oral LD50 (Rat) > 500 mg/kg[1]
Appearance Off-white, tan, or pink crystalline powder[1]
Solubility Insoluble in water; Soluble in alcohol, ether, or acetone[1]
Stability Stable under normal conditions.[2][3] Light and air sensitive.[1][2][4][1][2][3][4]
Incompatibilities Strong oxidizers[1]
Decomposition May emit toxic fumes of carbon oxides (COx) and nitrogen oxides (NOx) when heated to decomposition.[1][3][1][3]

Experimental Protocols: Spill & Waste Disposal

Accidental Spill Clean-up Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Immediate Response & Area Securement:

  • Evacuate non-essential personnel from the spill area.[2]
  • Ensure the area is well-ventilated.[2]
  • Wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye protection.[1]

2. Containment and Clean-up:

  • For minor spills, wipe up the spill. For larger spills, sweep or shovel the solid material into a suitable, sealed container for disposal.[1][3]
  • Avoid generating dust.[3]
  • After material pickup is complete, wash the spill site with soap and water and ensure the area is well-ventilated.[1]

3. Waste Handling:

  • Place the sealed bag or container with the collected spill residue in a designated hazardous waste collection point.[3]

Standard Disposal Protocol for Unused IAA and Contaminated Materials

All waste containing IAA must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[4][5]

1. Waste Segregation and Collection:

  • Collect unused IAA powder and any materials contaminated with IAA (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[3]
  • Do not mix with other waste streams, particularly strong oxidizers.[1]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight.[2]
  • Ensure the container is kept tightly closed.[1]

3. Final Disposal:

  • Dispose of the waste through your institution's licensed hazardous waste disposal service or a designated hazardous waste collection point.[2][3][4]
  • Do not dispose of IAA down the drain or in regular trash.[5]

Visualized Workflow: IAA Disposal Procedure

The following diagram illustrates the logical steps for the proper disposal of Indole-3-Acetic Acid waste.

IAA_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify IAA Waste (Unused chemical, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate IAA Waste into a Designated, Labeled Container ppe->segregate store Store Sealed Container in a Cool, Dry, Well-Ventilated Area segregate->store check_compat Ensure Storage Away from Incompatible Materials (e.g., Oxidizers) store->check_compat contact_ehs Contact Institutional EHS or Licensed Waste Collector check_compat->contact_ehs transport Arrange for Professional Pickup and Disposal contact_ehs->transport end Disposal Complete transport->end

Caption: Logical workflow for the safe disposal of Indole-3-Acetic Acid.

References

Essential Safety and Handling Guide for Indole-3-Acetic Acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling IAA

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and is widely used in research to study plant growth and development.[1] While generally considered non-hazardous, prudent laboratory practices should always be observed.[2] This guide provides essential information on personal protective equipment (PPE), experimental protocols, and disposal procedures to ensure the safe handling of IAA in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling Indole-3-acetic acid.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles or GlassesMust meet EN 166 or OSHA 29 CFR 1910.133 standards.[3]Protects against dust, droplets, and splashes.[4]
Skin Protection GlovesNitrile rubber (NBR).[4]Prevents skin contact.
Protective ClothingLaboratory coat.Protects against spills and contamination.[2]
Respiratory Protection Dust RespiratorType P2 filter or NIOSH/MSHA approved respirator.[3][4]Required when handling the powder form to avoid inhalation of dust.[4]

Experimental Protocols

Detailed methodologies for common experiments involving IAA are provided below.

1. Preparation of IAA Stock Solution for Plant Tissue Culture

This protocol outlines the preparation of a 1 mg/mL IAA stock solution.

  • Materials:

    • Indole-3-acetic acid (IAA) powder

    • Ethanol[5]

    • Deionized water

    • Sterile filter (0.2 µm)[5]

    • Sterile storage bottles

  • Methodology:

    • Weigh out the desired amount of IAA powder.

    • Dissolve the IAA powder in a small amount of ethanol.[5]

    • Gradually add deionized water to reach the final desired volume.[5]

    • Sterilize the solution by passing it through a 0.2-micron filter.[5]

    • Store the sterile stock solution in a labeled bottle at -20°C.[5][6]

2. Investigating the Effect of IAA on Plant Growth

This protocol describes a typical experiment to observe the effect of different IAA concentrations on seedling growth.

  • Materials:

    • IAA stock solution (1 mg/mL)

    • Radish seeds (or other suitable seeds)[7]

    • Petri dishes with agar[7]

    • Sterile water

    • Incubator[7]

  • Methodology:

    • Prepare a series of dilutions from the IAA stock solution to obtain a range of concentrations.[7]

    • Place a set number of radish seeds in each petri dish containing agar.[7]

    • Treat each petri dish with a different concentration of IAA solution. Use sterile water for the control group.[7]

    • Place the petri dishes in an incubator at a constant temperature (e.g., 25°C) for 2-3 days.[7]

    • After the incubation period, measure and record the root and shoot growth of the seedlings in each dish.[7]

Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway, where IAA plays a central role.

AuxinSignaling cluster_nucleus Nucleus IAA_nucleus IAA TIR1_AFB TIR1/AFB IAA_nucleus->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Proteasome 26S Proteasome TIR1_AFB->Proteasome targets for degradation ARF ARF Aux_IAA->ARF represses Aux_IAA->Proteasome AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to GeneExpression Auxin-Responsive Gene Expression AuxRE->GeneExpression activates IAA_cytoplasm IAA IAA_cytoplasm->IAA_nucleus enters nucleus caption Canonical Auxin Signaling Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.